molecular formula C15H24 B1201792 beta-Patchoulene CAS No. 514-51-2

beta-Patchoulene

Cat. No.: B1201792
CAS No.: 514-51-2
M. Wt: 204.35 g/mol
InChI Key: CSKINCSXMLCMAR-UHFFFAOYSA-N
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Description

beta-Patchoulene has been reported in Ribes sanguineum, Origanum sipyleum, and other organisms with data available.

Properties

IUPAC Name

1,5,11,11-tetramethyltricyclo[6.2.1.02,6]undec-2(6)-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-5-6-13-12(10)9-11-7-8-15(13,4)14(11,2)3/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKINCSXMLCMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C1CC3CCC2(C3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859433
Record name 1,4,9,9-Tetramethyl-1,2,3,4,5,6,7,8-octahydro-4,7-methanoazulene
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Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-51-2, 1405-16-9
Record name beta-Patchoulene
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Record name 4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name patchoulene
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Record name beta-Patchoulene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Biosynthesis of β-Patchoulene in Pogostemon cablin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of β-patchoulene, a significant sesquiterpenoid component of patchouli oil from Pogostemon cablin. The document elucidates the enzymatic steps, precursor pathways, and regulatory networks that govern the production of this valuable aromatic compound. Quantitative data from various studies are summarized, and detailed experimental protocols for key research methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the core concepts for researchers, scientists, and professionals in drug development.

Introduction

Pogostemon cablin (Blanco) Benth, commonly known as patchouli, is a perennial herb renowned for its essential oil, which is extensively used in the fragrance and pharmaceutical industries. The characteristic woody and earthy aroma of patchouli oil is primarily attributed to a complex mixture of sesquiterpenoids, with patchoulol and various patchoulene isomers being major constituents.[1][2] Among these, β-patchoulene is a notable component that contributes to the oil's unique fragrance profile and possesses potential biological activities.[3] Understanding the intricate biosynthetic pathway of β-patchoulene is crucial for metabolic engineering efforts aimed at enhancing its production in both the native plant and microbial systems.

This guide details the metabolic journey from central carbon metabolism to the final cyclization reaction that yields β-patchoulene, focusing on the key enzymes, intermediates, and regulatory mechanisms.

The β-Patchoulene Biosynthesis Pathway

The biosynthesis of β-patchoulene is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.[4]

Upstream Pathways: MVA and MEP

The MVA and MEP pathways converge to produce farnesyl pyrophosphate (FPP), the direct precursor for all sesquiterpenoids.

  • Mevalonate (MVA) Pathway: This pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase (HMGR) then catalyzes the conversion of HMG-CoA to mevalonate, a key regulatory step.[5] A series of phosphorylation and decarboxylation reactions follow to yield IPP.

  • Methylerythritol Phosphate (MEP) Pathway: This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic reactions, including those catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), ultimately produce both IPP and DMAPP.[6]

Farnesyl Pyrophosphate Synthesis

IPP and DMAPP are condensed by farnesyl diphosphate synthase (FPPS) to generate the 15-carbon molecule, farnesyl pyrophosphate (FPP).[5] This enzyme catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP.

The Role of Patchoulol Synthase (PTS)

The final and most critical step in the biosynthesis of β-patchoulene is the cyclization of the linear FPP molecule. This complex reaction is catalyzed by a single enzyme, patchoulol synthase (PTS) .[7] PTS is a versatile sesquiterpene synthase that can produce a variety of sesquiterpenoid products from FPP, including patchoulol as the major product, along with α-patchoulene, β-patchoulene, γ-patchoulene, α-guaiene, and α-bulnesene.[5][7] The enzyme mechanism involves a series of carbocationic intermediates and rearrangements, and the product profile can be influenced by factors such as pH and temperature.[8][9]

The proposed mechanism for the formation of patchoulene isomers involves the initial cyclization of FPP to a germacradienyl cation, followed by further rearrangements and cyclizations.[7]

Regulation of β-Patchoulene Biosynthesis

The biosynthesis of β-patchoulene is tightly regulated at multiple levels, from the expression of biosynthetic genes to the modulation of enzyme activity.

Transcriptional Regulation

Several families of transcription factors have been identified to play a role in regulating the expression of genes in the patchoulene biosynthetic pathway:

  • SPL Transcription Factors: The microRNA156 (miR156)-targeted SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) transcription factors are known to regulate developmental processes and have been shown to promote the biosynthesis of sesquiterpenes by upregulating the expression of the PatPTS gene in older plants.[10]

  • R2R3-MYB Transcription Factors: These transcription factors are also implicated in the regulation of sesquiterpenoid biosynthesis in P. cablin.[5]

  • WRKY Transcription Factors: PatWRKY71 has been found to bind to the promoter of PatPTS and enhance its expression, thereby increasing patchoulol biosynthesis.[11]

Hormonal Regulation

Plant hormones, particularly jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are known to be potent elicitors of secondary metabolite production. Treatment with MeJA has been shown to induce the expression of genes involved in patchoulol biosynthesis.[4][12] The JA signaling pathway, involving JAZ proteins and the transcription factor MYC2, plays a crucial role in this induction.[5]

Quantitative Data

The following tables summarize quantitative data related to the production of patchoulene and other sesquiterpenes in P. cablin and engineered microbial systems.

Table 1: Sesquiterpene Composition in Pogostemon cablin Essential Oil from Different Regions

CompoundAceh Besar (%)Aceh Selatan (%)
β-Patchoulene1.70 ± 0.483.70 ± 0.50
Aciphyllene12.61 ± 0.2116.61 ± 0.21
Data adapted from a study on P. cablin from different regions in Aceh Province.[13]

Table 2: Patchoulol Production in Engineered E. coli

Strain / ConditionTiter (mg/L)
Initial StrainLow
With Mevalonate Pathway5-fold increase
Optimized Fed-batch Bioreactor40.2
Data from a study on metabolic engineering of E. coli for patchoulol production.[9]

Table 3: Impact of Protein Engineering on Patchoulene Production

Enzyme VariantFold Increase in Patchoulene Production
Double Mutant (F456M/T532Y)3.62
Data from a study on the rational engineering of patchoulene synthase.[14][15][16]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the β-patchoulene biosynthesis pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sesquiterpene Analysis

Objective: To identify and quantify β-patchoulene and other volatile compounds in plant extracts or microbial cultures.

Protocol:

  • Sample Preparation: Essential oil is extracted from P. cablin leaves using methods like hydrodistillation or solvent extraction. For microbial cultures, the broth is typically extracted with an organic solvent (e.g., ethyl acetate, n-decane).

  • GC-MS Analysis:

    • Instrument: Agilent 7890B-7000B GC-MS or similar.[6]

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 μm) or equivalent.[17]

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Oven Temperature Program: An initial temperature of 50°C held for 1 min, then ramped to 200°C at 10°C/min, and then to 280°C at 20°C/min, with a final hold for 9 min.[17]

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scanning range of m/z 50-300.

  • Data Analysis: Compound identification is performed by comparing the mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST). Quantification is typically done using an internal standard method.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

Objective: To investigate interactions between proteins involved in the regulation of the β-patchoulene pathway (e.g., transcription factors and enzymes).

Protocol:

  • Vector Construction: The coding sequences of the "bait" and "prey" proteins are cloned into the pGBKT7 and pGADT7 vectors, respectively.

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109).

  • Selection and Screening: Transformed yeast cells are plated on selective media lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids. To test for interaction, cells are then plated on higher stringency selective media lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade) and may also contain 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation.

  • Analysis: Growth on the high-stringency medium indicates a positive interaction between the bait and prey proteins.

Site-Directed Mutagenesis for Enzyme Engineering

Objective: To create specific mutations in the patchoulol synthase gene to study the function of particular amino acid residues or to enhance enzyme activity and product specificity.

Protocol:

  • Template Plasmid Preparation: A plasmid containing the wild-type PTS gene is isolated and purified.

  • Primer Design: Primers containing the desired mutation are designed. These primers should be complementary to the template DNA except for the mismatched base(s) that introduce the mutation.

  • PCR Amplification: A PCR reaction is performed using the template plasmid and the mutagenic primers to amplify the entire plasmid.

  • Template Digestion: The PCR product is treated with the restriction enzyme DpnI to digest the methylated, non-mutated parental DNA template.

  • Transformation: The mutated plasmid is transformed into competent E. coli cells.

  • Screening and Sequencing: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

Visualizations

The following diagrams illustrate the core pathways and regulatory networks involved in β-patchoulene biosynthesis.

Beta_Patchoulene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway IPP_DMAPP IPP / DMAPP MVA_Pathway->IPP_DMAPP Pyruvate_G3P Pyruvate + G3P MEP_Pathway Methylerythritol Phosphate (MEP) Pathway Pyruvate_G3P->MEP_Pathway MEP_Pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS beta_Patchoulene β-Patchoulene FPP->beta_Patchoulene Patchoulol Synthase (PTS) Other_Sesquiterpenes Other Sesquiterpenes (Patchoulol, etc.) FPP->Other_Sesquiterpenes Patchoulol Synthase (PTS)

Caption: Overview of the β-Patchoulene Biosynthesis Pathway.

Regulatory_Network miR156 miR156 SPLs SPL TFs miR156->SPLs inhibits PTS_Gene Patchoulol Synthase (PTS) Gene SPLs->PTS_Gene activates Jasmonic_Acid Jasmonic Acid (JA) JAZ_MYC2 JAZ-MYC2 Jasmonic_Acid->JAZ_MYC2 induces JAZ_MYC2->PTS_Gene activates WRKY71 WRKY71 TF WRKY71->PTS_Gene activates PTS_Enzyme PTS Enzyme PTS_Gene->PTS_Enzyme expresses beta_Patchoulene β-Patchoulene Biosynthesis PTS_Enzyme->beta_Patchoulene catalyzes

Caption: Regulatory Network of β-Patchoulene Biosynthesis.

Experimental_Workflow_Enzyme_Engineering WT_PTS_Gene Wild-Type PTS Gene Site_Directed_Mutagenesis Site-Directed Mutagenesis WT_PTS_Gene->Site_Directed_Mutagenesis Mutant_PTS_Gene Mutant PTS Gene Site_Directed_Mutagenesis->Mutant_PTS_Gene Expression_System Expression in E. coli / Yeast Mutant_PTS_Gene->Expression_System Enzyme_Assay Enzymatic Assay Expression_System->Enzyme_Assay Product_Analysis Product Analysis (GC-MS) Enzyme_Assay->Product_Analysis Data Quantitative Data (Activity, Product Profile) Product_Analysis->Data

Caption: Experimental Workflow for Enzyme Engineering of PTS.

Conclusion

The biosynthesis of β-patchoulene in Pogostemon cablin is a complex and highly regulated process. A thorough understanding of the enzymatic machinery, precursor pathways, and regulatory networks is essential for developing strategies to enhance the production of this valuable sesquiterpenoid. This guide has provided a comprehensive overview of the current knowledge, including quantitative data and experimental protocols, to aid researchers in their efforts to harness the biosynthetic potential of P. cablin and to engineer microbial systems for the sustainable production of β-patchoulene. The continued exploration of this pathway holds significant promise for applications in the fragrance, pharmaceutical, and biotechnology industries.

References

Stereochemistry and Absolute Configuration of β-Patchoulene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Patchoulene is a tricyclic sesquiterpene hydrocarbon, a prominent constituent of patchouli oil, which is extracted from the leaves of Pogostemon cablin. This essential oil and its components are of significant interest in the fragrance, cosmetic, and pharmaceutical industries due to their distinct aroma and diverse biological activities, including anti-inflammatory effects. A thorough understanding of the stereochemistry and absolute configuration of β-patchoulene is critical for structure-activity relationship studies, enantioselective synthesis, and the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the stereochemical elucidation of β-patchoulene, detailing the experimental methodologies and key findings that have established its three-dimensional structure.

Absolute Configuration of β-Patchoulene

The absolute configuration of β-patchoulene has been determined to be (1S,4R,7R)-1,4,9,9-tetramethyl-1,2,3,4,5,6,7,8-octahydro-4,7-methanoazulene [1]. This determination is intrinsically linked to the stereochemistry of its natural precursor, (-)-patchouli alcohol. The acid-catalyzed dehydration of (-)-patchouli alcohol yields β-patchoulene, establishing a direct stereochemical correlation between the two molecules[2].

The seminal work on the stereochemistry of this class of compounds involved the rigorous structural elucidation of (-)-patchouli alcohol. Initially, a structure was proposed by Büchi and coworkers, but this was later revised based on definitive X-ray crystallographic analysis of a patchouli alcohol diester with chromic acid by Dunitz and colleagues[3]. This analysis unequivocally established the correct absolute configuration of (-)-patchouli alcohol as (1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol[4]. The stereocenters of β-patchoulene are thus derived from this well-defined precursor.

Quantitative Stereochemical Data

A summary of the key quantitative data related to the stereochemistry of (-)-patchouli alcohol, the precursor to β-patchoulene, is presented below. A definitive specific rotation value for enantiopure β-patchoulene is not widely reported in readily available literature, highlighting an area for further investigation.

CompoundMolecular FormulaMolar Mass ( g/mol )Specific Rotation ([α]D)Conditions
(-)-Patchouli AlcoholC₁₅H₂₆O222.37-97.4°c=24 in Chloroform

Experimental Determination of Absolute Configuration

The determination of the absolute configuration of complex molecules like β-patchoulene relies on a combination of spectroscopic, crystallographic, and synthetic methods.

X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of crystalline compounds[5].

Experimental Protocol:

  • Crystallization: A single crystal of a suitable derivative of the target molecule is grown. In the case of (-)-patchouli alcohol, a diester with chromic acid was used to facilitate crystallization and introduce a heavy atom for easier phase determination[3].

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. For chiral molecules, the Flack parameter is refined to determine the absolute configuration with high confidence.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), is invaluable for determining the relative stereochemistry of a molecule in solution.

Experimental Protocol for NOESY/ROESY:

  • Sample Preparation: A solution of the purified compound (e.g., β-patchoulene) is prepared in a deuterated solvent.

  • Data Acquisition: 1D (¹H, ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC, NOESY/ROESY) are acquired on a high-field NMR spectrometer.

  • Spectral Analysis:

    • COSY, HSQC, HMBC: These spectra are used to assign the proton and carbon signals and establish the connectivity of the molecule.

    • NOESY/ROESY: Through-space correlations between protons are observed. The presence of a cross-peak between two protons indicates that they are in close spatial proximity (typically < 5 Å). By analyzing the pattern of these correlations, the relative stereochemistry of the chiral centers can be deduced. For instance, strong NOE signals between protons on the same face of the molecule confirm their cis relationship.

Chemical Correlation and Synthesis

The stereochemistry of β-patchoulene is directly linked to that of (-)-patchouli alcohol through a stereospecific chemical transformation.

Experimental Protocol for Acid-Catalyzed Dehydration of (-)-Patchouli Alcohol:

  • Reaction Setup: (-)-Patchouli alcohol is dissolved in a suitable solvent and treated with an acid catalyst (e.g., hydrochloric acid)[2].

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Product Isolation and Purification: Upon completion, the reaction mixture is worked up to remove the acid and solvent. The resulting β-patchoulene is purified by column chromatography or distillation.

  • Stereochemical Analysis: The stereochemical integrity of the transformation is confirmed by comparing the chiroptical properties (e.g., specific rotation, circular dichroism) of the starting material and the product with known standards or through further chemical modifications.

Visualizing the Stereochemical Relationship

The logical workflow for determining the absolute configuration of β-patchoulene, starting from the definitive structure of its precursor, is illustrated below.

G cluster_0 Elucidation of Precursor Stereochemistry cluster_1 Stereospecific Transformation cluster_2 Confirmation of β-Patchoulene Stereochemistry A (-)-Patchouli Alcohol B X-ray Crystallography of Chromic Acid Diester A->B Analysis C Absolute Configuration of (-)-Patchouli Alcohol (1R,3R,6S,7S,8S) B->C Definitive Structure D Acid-Catalyzed Dehydration C->D Reactant E β-Patchoulene D->E Product F NMR Spectroscopy (NOESY/ROESY) E->F Analysis G Relative Stereochemistry Confirmation F->G Spatial Proximity H Absolute Configuration of β-Patchoulene (1S,4R,7R) G->H Correlation with Precursor

Caption: Workflow for the determination of the absolute configuration of β-patchoulene.

Conclusion

The absolute configuration of β-patchoulene is established as (1S,4R,7R) through its direct chemical correlation with (-)-patchouli alcohol, whose stereochemistry was unequivocally determined by X-ray crystallography. Spectroscopic techniques, particularly advanced NMR methods, play a crucial role in confirming the relative stereochemistry of the molecule. This comprehensive understanding of the three-dimensional structure of β-patchoulene is fundamental for advancing research in natural product chemistry, pharmacology, and the development of new chiral compounds with potential therapeutic applications. Further research to definitively measure the specific rotation of enantiopure β-patchoulene would be a valuable addition to the existing body of knowledge.

References

A Technical Guide to the Natural Sources and Isolation of β-Patchoulene from Patchouli Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the tricyclic sesquiterpene β-patchoulene, primarily in patchouli oil, and details a multi-step experimental protocol for its isolation and purification. The methodologies described herein are compiled from established phytochemical separation techniques and are intended to serve as a practical resource for obtaining high-purity β-patchoulene for research and development purposes.

Natural Sources of β-Patchoulene

β-patchoulene is a well-documented constituent of the essential oil derived from the leaves of Pogostemon cablin (Blanco) Benth., commonly known as patchouli.[1][2] This plant, belonging to the Lamiaceae family, is cultivated extensively in tropical regions of Asia, including Indonesia, China, and India, for its aromatic oil, which is a staple in the fragrance industry. The chemical composition of patchouli oil is complex and can vary depending on geographical origin, harvesting time, and processing methods. However, β-patchoulene is consistently identified as one of the characteristic sesquiterpene hydrocarbons present in the oil.

In addition to Pogostemon cablin, other species within the same genus may also contain β-patchoulene, albeit typically in lower concentrations. The primary and most commercially viable source for the isolation of this compound remains the essential oil of Pogostemon cablin.

Chemical Composition of Patchouli Oil

Patchouli oil is a rich source of various sesquiterpenoids, with the dominant component being patchouli alcohol, a tricyclic sesquiterpene alcohol. The hydrocarbon fraction of the oil, which has a lower boiling point than the alcohol fraction, contains a mixture of isomeric patchoulenes (α, β, and γ), as well as other sesquiterpenes such as α-guaiene, seychellene, and caryophyllene.[3][4]

The concentration of β-patchoulene in patchouli oil typically ranges from 1% to 6%. The table below summarizes the quantitative data on the chemical composition of patchouli oil from various studies, highlighting the typical concentration range for β-patchoulene and other major constituents.

CompoundChemical ClassConcentration Range (%)References
Patchouli AlcoholOxygenated Sesquiterpene25 - 45[3][5]
α-GuaieneSesquiterpene Hydrocarbon10 - 20[1][5]
α-BulneseneSesquiterpene Hydrocarbon10 - 15
SeychelleneSesquiterpene Hydrocarbon3 - 8[1]
α-PatchouleneSesquiterpene Hydrocarbon2 - 7[5]
β-Patchoulene Sesquiterpene Hydrocarbon 1 - 6 [1][5]
CaryophylleneSesquiterpene Hydrocarbon2 - 5[1]
PogostoneDiterpene1 - 4

Isolation of β-Patchoulene from Patchouli Oil

The isolation of β-patchoulene from the complex mixture of patchouli oil requires a multi-step approach involving fractional distillation followed by column chromatography. The distinct boiling points of the hydrocarbon and alcohol fractions of the oil allow for an initial enrichment of β-patchoulene, which is then further purified from other structurally similar sesquiterpenes.

Experimental Workflow

The overall workflow for the isolation of β-patchoulene is depicted in the following diagram:

G start Patchouli Oil frac_dist Vacuum Fractional Distillation start->frac_dist hydrocarbon_fraction Low-Boiling Point Hydrocarbon Fraction (Enriched in β-Patchoulene) frac_dist->hydrocarbon_fraction Lower Boiling Point alcohol_fraction High-Boiling Point Alcohol Fraction (Mainly Patchouli Alcohol) frac_dist->alcohol_fraction Higher Boiling Point column_chrom Silver Nitrate Impregnated Silica Gel Column Chromatography hydrocarbon_fraction->column_chrom beta_patchoulene Purified β-Patchoulene column_chrom->beta_patchoulene Elution other_sesquiterpenes Other Sesquiterpene Hydrocarbons column_chrom->other_sesquiterpenes Elution analysis Purity Analysis (GC-MS) beta_patchoulene->analysis

Figure 1. Experimental workflow for the isolation of β-patchoulene.
Detailed Experimental Protocols

Objective: To separate the lower-boiling point sesquiterpene hydrocarbon fraction, which contains β-patchoulene, from the higher-boiling point oxygenated sesquiterpenes, primarily patchouli alcohol.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Vacuum pump and vacuum gauge

  • Thermometer

Procedure:

  • Preparation: Place a known volume of commercial patchouli oil into the round-bottom flask along with a magnetic stir bar.

  • Assembly: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Vacuum Application: Gradually apply a vacuum to the system, aiming for a pressure of 1-5 mmHg.

  • Heating: Begin heating the patchouli oil with continuous stirring.

  • Fraction Collection:

    • Fraction 1 (Light Hydrocarbons): Collect the initial distillate that comes over at a lower temperature. This fraction will contain the most volatile components.

    • Fraction 2 (Sesquiterpene Hydrocarbons): As the temperature rises, collect the fraction corresponding to the boiling point range of sesquiterpene hydrocarbons. β-patchoulene, along with other patchoulenes, guaienes, and seychellene, will be concentrated in this fraction. The typical boiling point for this fraction under vacuum is in the range of 110-130 °C.

    • Residue (Oxygenated Sesquiterpenes): The residue remaining in the distillation flask will be enriched in the higher-boiling point components, predominantly patchouli alcohol.

  • Analysis: Analyze all collected fractions and the residue by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the distribution of β-patchoulene and other components.

Objective: To separate β-patchoulene from other structurally similar sesquiterpene hydrocarbons in the enriched fraction obtained from fractional distillation. This technique leverages the differential interaction of the double bonds in the sesquiterpenes with the silver ions on the stationary phase.

Apparatus:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Silver nitrate (AgNO₃)

  • Rotary evaporator

  • Collection tubes

Preparation of AgNO₃-impregnated Silica Gel:

  • Dissolve silver nitrate in deionized water to create a saturated solution.

  • In a separate beaker, create a slurry of silica gel in a suitable solvent (e.g., dichloromethane).

  • Slowly add the silver nitrate solution to the silica gel slurry with constant stirring.

  • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Activate the silver nitrate-impregnated silica gel by heating at 110 °C for 2-3 hours.

  • Store the prepared stationary phase in a desiccator, protected from light.

Chromatographic Procedure:

  • Column Packing: Pack a glass chromatography column with the prepared AgNO₃-impregnated silica gel using a non-polar solvent like n-hexane as the slurry solvent.

  • Sample Loading: Dissolve the sesquiterpene hydrocarbon fraction (Fraction 2 from distillation) in a minimal amount of n-hexane and load it onto the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane. This will elute the saturated and less unsaturated sesquiterpenes.

    • Gradually increase the polarity of the mobile phase by adding a solvent such as toluene or diethyl ether to the n-hexane in a stepwise gradient (e.g., 1%, 2%, 5%, 10% diethyl ether in n-hexane). The different isomers of patchoulene will elute at different solvent polarities due to their varying degrees of interaction with the silver ions.

  • Fraction Collection: Collect small fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) and GC-MS to identify the fractions containing pure β-patchoulene.

  • Pooling and Solvent Removal: Combine the pure β-patchoulene fractions and remove the solvent using a rotary evaporator to obtain the isolated compound.

Signaling Pathways and Logical Relationships

The isolation process is based on a logical progression of separation techniques, each exploiting different physicochemical properties of the target molecule and its surrounding matrix.

G cluster_0 Initial Separation cluster_1 Fine Purification patchouli_oil Complex Mixture (Patchouli Oil) distillation Fractional Distillation patchouli_oil->distillation Based on Boiling Point Difference hydrocarbon_fraction Enriched Hydrocarbon Fraction column_chrom AgNO₃ Column Chromatography hydrocarbon_fraction->column_chrom Based on Double Bond Interaction pure_beta Pure β-Patchoulene column_chrom->pure_beta

Figure 2. Logical relationship of the isolation techniques.

Conclusion

The isolation of β-patchoulene from its primary natural source, patchouli oil, is a feasible process for a well-equipped laboratory. The combination of vacuum fractional distillation and silver nitrate impregnated silica gel chromatography provides a robust method for obtaining this valuable sesquiterpene in high purity. The detailed protocols provided in this guide are intended to facilitate the successful isolation of β-patchoulene for further investigation into its biological activities and potential applications in drug development and other scientific fields. Careful monitoring of each step through analytical techniques such as GC-MS is crucial for optimizing the yield and purity of the final product.

References

Spectroscopic and Synthetic Insights into β-Patchoulene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for β-patchoulene, a tricyclic sesquiterpene found in patchouli oil. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and related fields. This document summarizes the available mass spectrometry data, outlines relevant experimental protocols, and visualizes key synthetic and biosynthetic pathways.

Spectroscopic Data

The following sections present the available spectroscopic data for β-patchoulene. While mass spectrometry data is accessible, detailed, publicly available 1H and 13C Nuclear Magnetic Resonance (NMR) data, as well as a specific Infrared (IR) absorption peak list, are not readily found in the surveyed scientific literature and databases.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of β-patchoulene in essential oil samples. The mass spectrum of β-patchoulene is characterized by a molecular ion peak corresponding to its molecular weight and a series of fragment ions.

PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Major GC-MS Peaks (m/z)
Base Peak161
Other Significant Peaks189, 119, 204, 41

Table 1: Summary of Mass Spectrometry Data for β-Patchoulene.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sesquiterpenes like β-patchoulene, based on common practices in the analysis of essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils

Objective: To separate and identify the volatile components of an essential oil, including β-patchoulene.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., methanol or hexane) to an appropriate concentration (e.g., 1% v/v).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet, which is typically heated to a temperature of 250-280°C. A split injection mode is commonly used.

  • Chromatographic Separation: The components are separated on the capillary column using a temperature program. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a rate of 3-10°C/min.

  • Mass Spectrometry: As components elute from the column, they enter the mass spectrometer. The MS is typically operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a specific m/z range (e.g., 40-400 amu).

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The mass spectrum of each peak is compared with a reference library (e.g., NIST, Wiley) for identification. The relative abundance of each component can be estimated from the peak area.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Essential Oils

Objective: To identify the functional groups present in an essential oil sample.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: For ATR-FTIR, a small drop of the neat essential oil is placed directly onto the ATR crystal. For transmission FTIR, the oil may be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or salt plates is recorded first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16-32) are often co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the sample. Characteristic bands for alkenes (C=C stretch, =C-H stretch), alkanes (C-H stretch, C-H bend), and other functional groups can be identified.[3][4]

Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important chemical and biological pathways related to β-patchoulene.

Biosynthesis_of_Patchoulol_and_beta_Patchoulene FPP Farnesyl Pyrophosphate (FPP) Patchoulol_Synthase Patchoulol Synthase FPP->Patchoulol_Synthase Intermediates Carbocation Intermediates Patchoulol_Synthase->Intermediates Cyclization Patchoulol Patchoulol Intermediates->Patchoulol Major Product beta_Patchoulene β-Patchoulene Intermediates->beta_Patchoulene Minor Product Other_Sesquiterpenes Other Sesquiterpenes Intermediates->Other_Sesquiterpenes Minor Products

Biosynthesis of Patchoulol and β-Patchoulene from Farnesyl Pyrophosphate.

The biosynthesis of patchoulol, the main component of patchouli oil, is catalyzed by the enzyme patchoulol synthase from the precursor farnesyl pyrophosphate (FPP).[5][6][7][8][9] This enzymatic reaction proceeds through a series of carbocation intermediates. While patchoulol is the major product, the reaction also yields several minor sesquiterpene byproducts, including β-patchoulene.

Acid_Catalyzed_Conversion Patchouli_Alcohol Patchouli Alcohol Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Patchouli_Alcohol->Acid_Catalyst Protonation Protonation of Hydroxyl Group Acid_Catalyst->Protonation Water_Loss Loss of Water (Dehydration) Protonation->Water_Loss Carbocation Carbocation Intermediate Water_Loss->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation beta_Patchoulene β-Patchoulene Deprotonation->beta_Patchoulene

Acid-Catalyzed Conversion of Patchouli Alcohol to β-Patchoulene.

β-Patchoulene can be synthesized from patchouli alcohol through an acid-catalyzed dehydration reaction.[10][11] The reaction is initiated by the protonation of the hydroxyl group of patchouli alcohol by an acid catalyst, such as sulfuric acid. This is followed by the loss of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom leads to the formation of the double bond characteristic of β-patchoulene.

References

The Diverse Biological Landscape of Tricyclic Sesquiterpenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tricyclic sesquiterpenes, a diverse class of natural products characterized by their complex three-ring carbon skeletons, have emerged as a rich source of compounds with a wide array of potent biological activities. Their intricate structures have not only posed fascinating challenges for synthetic chemists but have also provided unique scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the known biological activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support ongoing research and drug development efforts.

Core Biological Activities and Quantitative Data

The biological activities of tricyclic sesquiterpenes are remarkably broad, encompassing anticancer, neuroprotective, anti-inflammatory, antimicrobial, and insecticidal properties. The following tables summarize the quantitative data for several prominent tricyclic sesquiterpenes, offering a comparative overview of their potency.

Table 1: Cytotoxic and Anticancer Activity of Selected Tricyclic Sesquiterpenes

CompoundActivityCell Line(s)IC50 Value(s)Reference(s)
Artemisinin AnticancerA549 (Lung), H1299 (Lung)28.8 µg/mL, 27.2 µg/mL[1]
Dihydroartemisinin (DHA) AnticancerPC9 (Lung), NCI-H1975 (Lung)19.68 µM, 7.08 µM (48h)[1]
AnticancerVarious1.20–15.2 μM[2]
Artesunate AnticancerH1299 (Lung), A549 (Lung)0.09 µM, 0.44 µM[1]
Thapsigargin CytotoxicMH7A (Rheumatoid Arthritis Synovial)Induces cell death at 1 µM (21.1% after 2 days, 44.6% after 4 days)[3]
β-Caryophyllene AnticancerHCT 116 (Colorectal)19 µM[2]
Patchouli Alcohol AnticancerHCT116, SW480 (Colorectal)Suppresses cell growth and induces apoptosis (dose-dependent)[4]
Albocinnamin A (1a/1b) CytotoxicSW480 (Colorectal), MCF-7 (Breast)19.3 to 33.3 μM[5]
Albocinnamin B (2) CytotoxicHL-60 (Leukemia)12.3 μM[5]

Table 2: Antimicrobial Activity of Selected Tricyclic Sesquiterpenes

CompoundActivityTest Organism(s)MIC Value(s)Reference(s)
β-Caryophyllene AntibacterialStaphylococcus aureus3 ± 1.0 µM[2]
Peniterester 67 AntibacterialBacillus subtilis, Escherichia coli, Staphylococcus aureus8.0 µg/mL, 8.0 µg/mL, 4.0 µg/mL[6]
Chermesiterpenoid B AntibacterialVibrio anguillarum, Vibrio parahaemolyticus, Micrococcus luteus, Escherichia coli0.5, 16, 64, 64 µg/mL[6]
Chermesiterpenoid C AntibacterialVibrio anguillarum, Vibrio parahaemolyticus, Micrococcus luteus1, 32, 64 µg/mL[6]
Furanodiene-6-one & Methoxyfuranoguaia-9-ene-8-one (mixture) Antibacterial, AntifungalE. coli, S. aureus, P. aeruginosa, C. albicans0.18 to 2.8 µg/mL[7]
Albocinnamin E (5) & F (6) AntibacterialStaphylococcus aureus64 µg/mL[5]
Trichobreols A–E AntifungalCandida albicans, Cryptococcus neoformans1.6 to 50 µg/mL[6]
Cedrol AntifungalPhellinus noxiusInduces apoptosis at 30-70 µM[8]

Table 3: Neuroprotective and Other Activities of Selected Tricyclic Sesquiterpenes

CompoundActivityModel/AssayEffective Concentration/ResultReference(s)
Bilobalide NeuroprotectiveNMDA-induced choline releaseIC50 = 2.3 µM
NeuroprotectiveHypoxia-induced phospholipid breakdownIC50 = 0.38 µM[9]
Cedrol Sedative, AnxiolyticModulates GABAergic pathways-
Guaiol InsecticidalAphids, Mythimna separata, Plutella xylostellaLD50 and LC50 values in the low mg/µL range[10]

Key Mechanisms of Action and Signaling Pathways

The diverse biological effects of tricyclic sesquiterpenes stem from their ability to interact with a variety of cellular targets and modulate key signaling pathways.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Many tricyclic sesquiterpenes exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells. Artemisinin and its derivatives, for instance, are well-documented to trigger the intrinsic apoptotic pathway. This process often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[11][12]

artemisinin_apoptosis artemisinin Artemisinin Derivatives ros ↑ Reactive Oxygen Species (ROS) artemisinin->ros bax ↑ Bax artemisinin->bax bcl2 ↓ Bcl-2 artemisinin->bcl2 mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Artemisinin-induced intrinsic apoptosis pathway.
Neuroprotective Effects: Modulation of Mitochondrial Function and Signaling Cascades

Bilobalide, a prominent tricyclic sesquiterpene from Ginkgo biloba, exhibits significant neuroprotective properties. Its mechanisms of action include the preservation of mitochondrial function under ischemic conditions and the modulation of stress-activated protein kinase pathways, such as JNK and p38 MAPK, which are implicated in neuronal apoptosis.[13][14]

bilobalide_neuroprotection ischemia Cerebral Ischemia/ Reperfusion Injury mitochondria Mitochondrial Dysfunction ischemia->mitochondria mapk ↑ JNK & p38 MAPK Activation ischemia->mapk inflammation ↑ Pro-inflammatory Mediators ischemia->inflammation bilobalide Bilobalide bilobalide->mitochondria Inhibits bilobalide->mapk Inhibits bilobalide->inflammation Inhibits neuroprotection Neuroprotection mitochondria->neuroprotection apoptosis Neuronal Apoptosis mapk->apoptosis mapk->neuroprotection inflammation->apoptosis inflammation->neuroprotection

Neuroprotective mechanisms of bilobalide.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

A common mechanism underlying the anti-inflammatory effects of many natural products is the inhibition of nitric oxide (NO) production in activated macrophages. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages through Toll-like receptor 4 (TLR4), activating downstream signaling pathways like NF-κB and MAPKs, which in turn upregulate the expression of inducible nitric oxide synthase (iNOS). Tricyclic sesquiterpenes with anti-inflammatory properties often interfere with this signaling cascade.[15][16][17][18]

lps_no_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb nucleus Nucleus nfkb->nucleus inos_gene iNOS Gene Transcription nucleus->inos_gene Activation inos_protein iNOS Protein inos_gene->inos_protein no Nitric Oxide (NO) inos_protein->no sesquiterpenes Anti-inflammatory Tricyclic Sesquiterpenes sesquiterpenes->ikk Inhibit sesquiterpenes->nfkb Inhibit mic_assay_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate dilute_compound Prepare Serial Dilutions of Tricyclic Sesquiterpene in 96-well Plate dilute_compound->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

Literature review of beta-Patchoulene research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Beta-Patchoulene: Pharmacological Activities, Mechanisms, and Methodologies

Executive Summary

Beta-Patchoulene (β-PAE), a tricyclic sesquiterpene isolated from the essential oil of Pogostemon cablin (Patchouli), has emerged as a molecule of significant interest in pharmacological research.[1][2][3] Traditionally used in Chinese medicine, this compound has demonstrated a spectrum of potent biological activities, primarily revolving around its anti-inflammatory, anticancer, and neuroprotective properties.[2][4][5] Mechanistically, β-PAE exerts its effects through the modulation of key cellular signaling pathways, most notably through the suppression of the pro-inflammatory NF-κB pathway and the activation of the Nrf2 antioxidant response pathway.[1][6][7] This review synthesizes the current state of research on β-PAE, presenting its known pharmacological effects, underlying mechanisms of action, available quantitative data, and detailed experimental protocols relevant to its study. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of beta-Patchoulene's therapeutic potential.

Introduction to Beta-Patchoulene

Beta-Patchoulene (IUPAC Name: 1,5,11,11-tetramethyltricyclo[6.2.1.02,6]undec-2(6)-ene) is a key bioactive constituent of patchouli oil, which is extracted from the leaves and stems of Pogostemon cablin.[1][8] This plant has a long history of use in traditional medicine for treating conditions like colds, fever, headaches, and digestive disorders.[4][5] β-PAE is one of several important sesquiterpenes in the oil, alongside patchouli alcohol and patchoulene epoxide, which collectively contribute to its therapeutic effects.[5] As a polycyclic hydrocarbon, its distinct chemical structure is foundational to its biological activities.

Pharmacological Activities

Research has illuminated several key therapeutic properties of β-PAE, positioning it as a promising candidate for further drug development.

Anti-inflammatory Activity

The most extensively documented property of β-PAE is its potent anti-inflammatory effect.[1] Studies using various in vivo models, such as xylene-induced ear edema and carrageenan-induced paw edema in mice, have shown that β-PAE can produce a significant, dose-dependent inhibition of edema and inflammatory cell infiltration.[2][3] In a model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), pretreatment with β-PAE significantly reduced mouse mortality rates and ameliorated lung pathological changes.[1]

At the molecular level, β-PAE suppresses the production of numerous pro-inflammatory mediators. It markedly inhibits the secretion of cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][9] Furthermore, it down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the levels of nitric oxide (NO) and prostaglandin E2 (PGE2).[2][3][9] This is complemented by its ability to decrease the activity of oxidative stress markers such as myeloperoxidase (MPO) and malondialdehyde (MDA).[1][2]

Anticancer Activity

β-PAE has also demonstrated promising anti-tumor effects. Research on hepatocellular carcinoma (HCC) has shown that β-PAE can restrain hypoxia-induced cell viability, proliferation, invasion, and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[6] Concurrently, it was found to stimulate apoptosis in these cancer cells.[6] The underlying mechanism is linked to its ability to inactivate the NF-κB/HIF-1α signaling pathway.[6] While direct cytotoxic data for β-PAE is limited in the reviewed literature, related nor-β-patchoulene sesquiterpenoids have shown weak cytotoxic activities against NCI-H1975 (lung cancer) and HepG-2 (liver cancer) cell lines.[10]

Neuroprotective Effects

Evidence suggests that β-PAE confers neuroprotective benefits. It has been reported to have a protective effect against cerebral ischemia-reperfusion (I/R) injury.[2][7] In a rat model of I/R injury, pretreatment with β-PAE was shown to diminish infarct volume, decrease brain water content, and reduce neurological deficit scores.[7] This neuroprotective action is associated with the suppression of cell apoptosis and the inactivation of the TLR4/NF-κB signaling pathway.[2][7]

Mechanisms of Action

The therapeutic effects of beta-Patchoulene are underpinned by its ability to modulate critical intracellular signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory and anticancer effects of β-PAE is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[1][6] In response to inflammatory stimuli like LPS, NF-κB is typically activated and translocates to the nucleus to promote the transcription of pro-inflammatory genes.[2] β-PAE has been shown to inhibit this translocation, thereby preventing the expression of its target genes, including TNF-α, IL-6, and IL-1β.[1][3] This inactivation of NF-κB signaling is a cornerstone of its biological activity.

G cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates beta_PAE β-Patchoulene beta_PAE->IKK Inhibits NFkB_complex NF-κB (p50/p65) beta_PAE->NFkB_complex Inhibits Translocation IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB_complex->NFkB_IkBa NFkB_nuc NF-κB (p50/p65) (Active) NFkB_complex->NFkB_nuc Translocates NFkB_IkBa->NFkB_complex Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Promotes Transcription

β-PAE inhibits the NF-κB inflammatory signaling pathway.
Activation of the Nrf2 Antioxidant Pathway

Complementing its anti-inflammatory action, β-PAE also combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by β-PAE, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective antioxidant genes. Studies have shown that β-PAE markedly upregulates the expression of Nrf2 and its downstream targets, including Heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1][7] This dual regulation of NF-κB and Nrf2 pathways highlights its comprehensive mechanism for mitigating inflammation and cellular damage.[1]

G cluster_stimulus Cellular Stress / Signal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus beta_PAE β-Patchoulene Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) beta_PAE->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO-1, GCLC) ARE->Genes Promotes Transcription

β-PAE activates the Nrf2 antioxidant response pathway.

Quantitative Pharmacological Data

Quantitative data on the specific bioactivity of beta-Patchoulene, such as IC50 values, is not extensively detailed in the currently reviewed literature. However, cytotoxic activity has been evaluated for related compounds isolated from Pogostemon cablin.

CompoundCell LineAssay TypeIC50 ValueReference
14-nor-β-patchoul-1(5),2-diene-4-oneNCI-H1975 (Human Lung Cancer)Cytotoxicity49.9 µg/mL[10]
14-nor-β-patchoul-1(5),2-diene-4-oneHepG-2 (Human Liver Cancer)Cytotoxicity56.0 µg/mL[10]

Note: The data presented is for a nor-β-patchoulene sesquiterpenoid, a structurally related compound, not beta-Patchoulene itself.

Key Experimental Methodologies

The evaluation of beta-Patchoulene's bioactivities involves standard in vitro and in vivo assays. The following sections detail representative protocols for assessing its anti-inflammatory and cytotoxic effects.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol describes a general workflow for assessing the anti-inflammatory effects of β-PAE on RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[9]

G A 1. Cell Seeding Seed RAW 264.7 macrophages in 96-well plates and incubate for 24h. B 2. Pre-treatment Treat cells with varying concentrations of β-Patchoulene for 1-2h. A->B C 3. Inflammatory Stimulus Add LPS (e.g., 1 µg/mL) to induce inflammation. Incubate for 24h. B->C D 4. Supernatant Collection Collect cell culture supernatant for cytokine/NO analysis. C->D E 5. Cell Viability Assess viability of remaining cells (e.g., using MTT assay). C->E F 6. Analysis - Measure NO (Griess Assay) - Measure Cytokines (ELISA for TNF-α, IL-6, etc.) D->F

Workflow for in vitro anti-inflammatory activity screening.

Methodology:

  • Cell Culture and Seeding: RAW 264.7 macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS). Cells are seeded into 96-well plates at a density of approximately 5 x 104 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of β-PAE (and a vehicle control). The plates are incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to all wells (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response. The plates are then incubated for an additional 18-24 hours.

  • Nitric Oxide (NO) Measurement: After incubation, 50-100 µL of the cell supernatant is transferred to a new plate. An equal volume of Griess reagent is added, and the absorbance is measured at ~540 nm to quantify nitrite concentration, an indicator of NO production.

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Gene Expression Analysis (RT-PCR): The cells remaining in the plate can be lysed to extract RNA. The expression levels of genes like iNOS and COX-2 can be quantified using real-time polymerase chain reaction (RT-PCR).[9]

In Vitro Cytotoxicity Assay (Tetrazolium Reduction/MTT)

This protocol outlines the tetrazolium reduction (MTT) assay, a common colorimetric method to assess the effect of a compound on cell viability and proliferation.

Principle: The assay measures the metabolic activity of cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG-2, NCI-H1975) are seeded in a 96-well plate at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Addition: The medium is replaced with fresh medium containing serially diluted concentrations of β-PAE. Control wells include untreated cells (vehicle control) and medium-only blanks.

  • Incubation: The plate is incubated for a specified exposure period (typically 24, 48, or 72 hours).

  • MTT Reagent Addition: The treatment medium is removed, and 100 µL of fresh medium containing MTT reagent (e.g., at 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: The MTT-containing medium is carefully removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The plate is gently agitated to ensure complete dissolution. The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance of the blank wells is subtracted from all other readings. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the resulting dose-response curve.

Conclusion and Future Directions

Beta-Patchoulene is a promising natural sesquiterpene with well-documented anti-inflammatory, anticancer, and neuroprotective properties. Its ability to dually regulate the NF-κB and Nrf2 pathways provides a strong mechanistic basis for its therapeutic potential in treating diseases characterized by inflammation and oxidative stress.

While the existing research is compelling, several areas warrant further investigation. There is a need for more extensive quantitative data, including IC50 values across a wider range of cell lines and assays, to better characterize its potency. Future studies should also focus on its pharmacokinetic and pharmacodynamic profiles to assess its bioavailability and in vivo efficacy more thoroughly. Finally, exploring the synergistic effects of β-PAE with other bioactive compounds from patchouli oil or with conventional therapeutic agents could open new avenues for combination therapies. Continued research will be crucial to fully unlock the therapeutic potential of this valuable natural product.

References

The Discovery and History of Patchoulene Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchoulene isomers, a group of tricyclic sesquiterpenes, are key volatile constituents of patchouli oil, an essential oil extracted from the leaves of the Pogostemon cablin plant. While patchoulol, a sesquiterpene alcohol, is the most abundant and well-known component responsible for the characteristic earthy and woody aroma of patchouli oil, the patchoulene isomers (α, β, and γ-patchoulene) play a significant role in the oil's overall chemical profile and contribute to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of patchoulene isomers. It also details experimental protocols for their analysis and explores the signaling pathways they modulate, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

The history of patchoulene isomers is intrinsically linked to the chemical analysis of patchouli oil, which began in the late 19th and early 20th centuries. Early investigations by chemists such as those at Schimmel & Co., a prominent essential oil company, laid the groundwork for understanding the complex composition of this valuable natural product.[1] The individual patchoulene isomers were not discovered in a single, isolated event but were gradually identified and characterized as analytical techniques evolved.

α-Patchoulene: The isolation and structural determination of α-patchoulene were part of the broader effort to understand the array of sesquiterpene hydrocarbons present in patchouli oil.[2][3] While a definitive first report of its isolation is not clearly documented in readily available literature, its presence as a major constituent was confirmed through extensive chemical analysis of the oil.[1][2][4]

β-Patchoulene: Similar to α-patchoulene, β-patchoulene was identified as a significant component of patchouli oil through systematic chemical investigations.[2][3] Its structure was elucidated through a combination of chemical degradation studies and spectroscopic analysis. The close structural relationship between the patchoulene isomers and patchoulol often meant that the study of one shed light on the others.

γ-Patchoulene: γ-Patchoulene is another isomer found in patchouli oil, typically in smaller quantities compared to the α and β isomers.[1] Its identification followed the development of more sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS), which allowed for the separation and characterization of minor components in complex mixtures like essential oils.

The structural elucidation of these isomers was a complex process, often involving chemical transformations to relate them to known sesquiterpenoid skeletons. The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, was pivotal in definitively establishing their intricate tricyclic structures.

Chemical Structures and Properties

The patchoulene isomers share the same molecular formula, C₁₅H₂₄, but differ in the position of the double bond within their tricyclic framework.[1][2]

IsomerMolecular FormulaMolar Mass ( g/mol )Key Structural Feature
α-Patchoulene C₁₅H₂₄204.36Trisubstituted double bond within the ring system
β-Patchoulene C₁₅H₂₄204.36Exocyclic double bond
γ-Patchoulene C₁₅H₂₄204.36Tetrasubstituted double bond within the ring system

These structural differences, though subtle, lead to variations in their physical, chemical, and biological properties.

Biosynthesis of Patchoulene Isomers

Patchoulene isomers are synthesized in Pogostemon cablin from the precursor farnesyl pyrophosphate (FPP) through the action of a single, promiscuous enzyme: patchoulol synthase (PTS).[5] This enzyme catalyzes a complex cyclization cascade of the linear FPP molecule. The initial cyclization and subsequent rearrangements of the resulting carbocation intermediates can lead to the formation of multiple sesquiterpene products, including patchoulol and the various patchoulene isomers. The product distribution can be influenced by factors such as pH and the presence of cofactors within the enzyme's active site.

Patchoulene Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Carbocation Carbocation Intermediates FPP->Carbocation Cyclization Patchoulol Patchoulol Carbocation->Patchoulol Hydration alpha_patchoulene α-Patchoulene Carbocation->alpha_patchoulene Deprotonation beta_patchoulene β-Patchoulene Carbocation->beta_patchoulene Deprotonation gamma_patchoulene γ-Patchoulene Carbocation->gamma_patchoulene Deprotonation other Other Sesquiterpenes Carbocation->other PTS Patchoulol Synthase (PTS)

Caption: Biosynthesis of patchoulene isomers from FPP via patchoulol synthase.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Patchoulene Isomer Analysis

GC-MS is the most common and effective technique for the separation and identification of patchoulene isomers in essential oils.[6][7]

Objective: To separate, identify, and quantify the patchoulene isomers in a patchouli oil sample.

Materials:

  • Patchouli essential oil

  • Hexane (GC grade)

  • Internal standard (e.g., n-alkane series C8-C20)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent

  • Helium (carrier gas)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the patchouli oil in hexane. Add a known concentration of the internal standard.

  • GC-MS Instrument Setup:

    • Injector: Set to 250°C with a split ratio of 1:50.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at a rate of 4°C/minute.

      • Ramp 2: Increase to 280°C at a rate of 10°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • MS Detector:

      • Transfer line temperature: 280°C.

      • Ion source temperature: 230°C.

      • Electron ionization (EI) mode at 70 eV.

      • Mass scan range: 40-400 amu.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the patchoulene isomers by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

    • Quantify the isomers by comparing their peak areas to that of the internal standard.

GC-MS Workflow start Start sample_prep Sample Preparation (Dilution in Hexane) start->sample_prep injection GC Injection sample_prep->injection separation Chromatographic Separation (HP-5MS column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection analysis Data Analysis (Library Matching & Quantification) detection->analysis end End analysis->end

Caption: Workflow for GC-MS analysis of patchoulene isomers.

Isotopic Labeling for Biosynthesis Studies

Isotopic labeling experiments are crucial for elucidating the biosynthetic pathways of terpenes, including the patchoulene isomers.[6][8][9][10][11]

Objective: To trace the incorporation of labeled precursors into patchoulene isomers to understand their biosynthetic origin.

Materials:

  • Pogostemon cablin plantlets or a microbial system engineered with patchoulol synthase.

  • Isotopically labeled precursor (e.g., [1-¹³C]glucose, [¹³C₆]glucose, or [1,2-¹³C₂]acetate).

  • Growth medium (for plants or microbes).

  • Extraction solvents (e.g., ethyl acetate, hexane).

  • GC-MS or NMR spectrometer.

Procedure:

  • Precursor Feeding:

    • For plant studies, administer the labeled precursor to the plantlets through the growth medium or by direct application to the leaves.

    • For microbial studies, add the labeled precursor to the culture medium during the growth phase.

  • Incubation: Allow the organism to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).

  • Extraction: Harvest the plant tissue or microbial cells and extract the sesquiterpenes using an appropriate organic solvent.

  • Analysis:

    • GC-MS: Analyze the extract by GC-MS. The incorporation of the isotope will result in a shift in the mass-to-charge ratio of the molecular ion and characteristic fragment ions of the patchoulene isomers.

    • NMR: For more detailed structural information and to determine the specific positions of the labels, purify the patchoulene isomers and analyze them by ¹³C-NMR spectroscopy.

  • Data Interpretation: Analyze the mass spectral or NMR data to determine the labeling pattern, which provides insights into the cyclization and rearrangement mechanisms of patchoulol synthase.

Signaling Pathways and Biological Activities

Recent research has begun to uncover the pharmacological activities of patchoulene isomers, particularly their anti-inflammatory effects.

β-Patchoulene: Anti-inflammatory Effects via NF-κB and Nrf2 Pathways

β-Patchoulene has demonstrated significant anti-inflammatory properties.[12] Studies have shown that it can modulate the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[13]

  • Inhibition of the NF-κB Pathway: β-Patchoulene can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition leads to a decrease in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The mechanism involves preventing the phosphorylation and degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.

  • Activation of the Nrf2 Pathway: β-Patchoulene can also activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[13] Nrf2 activation leads to the upregulation of antioxidant enzymes, which helps to mitigate oxidative stress, a key contributor to inflammation.

Beta-Patchoulene Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway beta_patchoulene β-Patchoulene IKK IKK beta_patchoulene->IKK inhibits Keap1 Keap1 beta_patchoulene->Keap1 dissociates from Nrf2 IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases nucleus_nfkb NF-κB (nucleus) NFkB->nucleus_nfkb translocates to pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) nucleus_nfkb->pro_inflammatory activates Nrf2 Nrf2 Keap1->Nrf2 sequesters nucleus_nrf2 Nrf2 (nucleus) Nrf2->nucleus_nrf2 translocates to ARE Antioxidant Response Element (ARE) nucleus_nrf2->ARE antioxidant_genes Antioxidant Genes ARE->antioxidant_genes activates

Caption: β-Patchoulene's modulation of NF-κB and Nrf2 signaling pathways.

α-Patchoulene and γ-Patchoulene

The specific biological activities and the signaling pathways modulated by α-patchoulene and γ-patchoulene are less well-characterized compared to β-patchoulene. While they are known to contribute to the overall pharmacological profile of patchouli oil, further research is needed to elucidate their specific molecular targets and mechanisms of action. Some studies suggest that α-patchoulene also possesses anti-inflammatory properties, but the underlying signaling pathways have not been definitively identified.[2]

Conclusion

The patchoulene isomers, α, β, and γ-patchoulene, are integral components of patchouli oil with a rich history of discovery tied to the chemical exploration of this natural product. Their biosynthesis via a single, promiscuous enzyme highlights the efficiency and complexity of secondary metabolism in plants. While β-patchoulene has emerged as a promising anti-inflammatory agent with well-defined effects on the NF-κB and Nrf2 signaling pathways, the biological roles of α- and γ-patchoulene remain an area for future investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the chemistry, biosynthesis, and pharmacological potential of these fascinating sesquiterpenes. A deeper understanding of the individual contributions of each patchoulene isomer will be crucial for the development of new therapeutic agents and for the quality control of patchouli oil-based products.

References

Beta-Patchoulene: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of beta-patchoulene, a tricyclic sesquiterpene of significant interest for its anti-inflammatory properties.[1][2] Understanding its solubility is critical for extraction, formulation, and analytical procedures in research and drug development.

Physicochemical Properties of Beta-Patchoulene

Beta-patchoulene (C₁₅H₂₄) is a nonpolar hydrocarbon with a molecular weight of 204.35 g/mol .[3] Its structure, lacking significant polar functional groups, dictates its solubility characteristics, favoring dissolution in nonpolar organic solvents. As a general principle for sesquiterpenes, they are typically insoluble in water but soluble in organic solvents.[4]

Solubility Profile of Beta-Patchoulene

While precise quantitative solubility data for beta-patchoulene in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative solubility profile can be constructed based on existing information and the general behavior of sesquiterpenes.

Table 1: Qualitative Solubility of Beta-Patchoulene in Common Organic Solvents

Solvent ClassSolventSolubilitySource(s)
Polar Protic WaterPractically Insoluble[5]
EthanolSoluble[5]
MethanolExpected to be Soluble-
IsopropanolExpected to be Soluble-
Nonpolar Aprotic HexaneExpected to be Soluble/Miscible-
TolueneExpected to be Soluble/Miscible-
Polar Aprotic Diethyl EtherExpected to be Soluble-
Ethyl AcetateExpected to be Soluble-
Dimethyl Sulfoxide (DMSO)Expected to be Soluble-
AcetoneExpected to be Soluble-

Note: "Expected to be Soluble/Miscible" is based on the principle of "like dissolves like," where the nonpolar nature of beta-patchoulene suggests good solubility in nonpolar and moderately polar aprotic solvents.

Experimental Protocol for Solubility Determination

The following section outlines a generalized experimental protocol for the quantitative determination of beta-patchoulene solubility in an organic solvent, based on the widely used shake-flask method.

Objective

To determine the equilibrium solubility of beta-patchoulene in a selected organic solvent at a controlled temperature.

Materials and Equipment
  • Beta-patchoulene (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of beta-patchoulene.

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution B Equilibration A->B Incubate with shaking C Phase Separation B->C Centrifugation D Sample Dilution C->D Aliquot supernatant E Quantification D->E HPLC or GC analysis F Solubility Calculation E->F Compare to standard curve G NF-κB Signaling Pathway and Inhibition by Beta-Patchoulene cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB-NF-κB Complex IκB-NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Ubiquitination & Degradation Ubiquitination & Degradation IκB-NF-κB Complex->Ubiquitination & Degradation Leads to Ubiquitination & Degradation->NF-κB Releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Activates Nucleus_NF-κB NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines beta-Patchoulene beta-Patchoulene beta-Patchoulene->IκB-NF-κB Complex Inhibits Degradation of IκB beta-Patchoulene->Nuclear Translocation Inhibits DNA DNA Nucleus_NF-κB->DNA Nucleus_Gene_Transcription Gene Transcription DNA->Nucleus_Gene_Transcription

References

Methodological & Application

Application Note: Quantification of β-Patchoulene in Essential Oils Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-patchoulene is a tricyclic sesquiterpene naturally present in a variety of essential oils, most notably in patchouli oil derived from Pogostemon cablin[1]. It is a significant contributor to the characteristic aroma of these oils and is being investigated for its potential therapeutic properties, including anti-inflammatory effects. Accurate and precise quantification of β-patchoulene is crucial for the quality control of essential oils, standardization of herbal products, and for research into its pharmacological activities. This document provides a detailed protocol for the quantification of β-patchoulene in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds.

Experimental Protocols

1. Materials and Reagents

  • Essential Oil Samples: e.g., Patchouli, Vetiver, Cedarwood, Sandalwood

  • β-Patchoulene analytical standard: (CAS No. 514-51-2) of high purity (≥98%)

  • Internal Standard (IS): n-Tetradecane-d30 (CAS No. 204244-81-5) or other suitable deuterated alkane.

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Glassware: Volumetric flasks, pipettes, GC vials with inserts.

2. Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The system should be equipped with a capillary column suitable for the analysis of sesquiterpenes.

  • GC Column: A non-polar column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Injector: Split/splitless injector.

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in both full scan and Selected Ion Monitoring (SIM) modes.

3. Sample Preparation

  • Essential Oil Dilution: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add the internal standard solution to achieve a final concentration of approximately 10 µg/mL.

  • Dilute to the mark with hexane or dichloromethane.

  • Mix thoroughly.

  • If the sample contains any particulate matter, pass it through a 0.45 µm syringe filter or a small amount of anhydrous sodium sulfate to remove water and particles.

  • Transfer the final solution to a GC vial for analysis.

4. Preparation of Calibration Standards

  • Stock Solution of β-Patchoulene: Accurately weigh about 10 mg of β-patchoulene analytical standard into a 10 mL volumetric flask and dissolve in hexane or dichloromethane to obtain a stock solution of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover a concentration range of approximately 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Addition: Add the internal standard to each working standard solution to have the same final concentration as in the prepared essential oil samples (e.g., 10 µg/mL).

  • Transfer each calibration standard to a GC vial.

5. GC-MS Parameters

The following are recommended starting parameters that may require optimization for your specific instrument.

Parameter Setting
GC System
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 ratio) or Splitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 minutes, ramp at 4 °C/min to 240 °C, and hold for 5 minutes.
Mass Spectrometer
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions for β-Patchoulene
Quantifier Ionm/z 161
Qualifier Ionsm/z 204, 189
SIM Ion for Internal Standard (To be determined based on the chosen IS)

6. Data Analysis and Quantification

  • Identification: Identify the β-patchoulene peak in the essential oil chromatogram by comparing its retention time and mass spectrum with that of the analytical standard. The mass spectrum of β-patchoulene is characterized by its molecular ion at m/z 204 and significant fragment ions at m/z 189, 161, and 120[2].

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of β-patchoulene to the peak area of the internal standard against the concentration of β-patchoulene for the prepared calibration standards.

  • Quantification: Calculate the concentration of β-patchoulene in the diluted essential oil sample using the linear regression equation from the calibration curve.

  • Determine the final concentration of β-patchoulene in the original essential oil sample, expressed as a percentage (w/w), taking into account the initial weight of the essential oil and the dilution factor.

Data Presentation

The following table summarizes the typical concentration of β-patchoulene found in various essential oils. The concentration can vary significantly based on the geographical origin, harvesting time, and distillation method.

Essential Oil Botanical Name β-Patchoulene Concentration (% w/w) Reference
Patchouli OilPogostemon cablin1.33 - 4.56[3]
Vetiver OilChrysopogon zizanioidesTraces to low amounts[4][5][6][7]
Cedarwood OilJuniperus virginianaNot typically a major component[3]
Sandalwood OilSantalum albumNot typically a major component[8][9]

Experimental Workflow and Signaling Pathway Diagrams

GCMS_Workflow GC-MS Quantification Workflow for β-Patchoulene cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification EO Essential Oil Sample Dilute_Sample Dilute_Sample EO->Dilute_Sample Weigh & Dilute Std β-Patchoulene Standard Stock_Std Stock_Std Std->Stock_Std Prepare Stock IS Internal Standard IS->Dilute_Sample Cal_Curve Cal_Curve IS->Cal_Curve Solvent Hexane/Dichloromethane Solvent->Dilute_Sample Solvent->Stock_Std Solvent->Cal_Curve GC_Vial_Sample Sample in GC Vial Dilute_Sample->GC_Vial_Sample Stock_Std->Cal_Curve Serial Dilution GC_Vial_Std Standards in GC Vials Cal_Curve->GC_Vial_Std GC_MS GC-MS System (SIM Mode) GC_Vial_Sample->GC_MS Inject GC_Vial_Std->GC_MS Inject Chromatograms Obtain Chromatograms (Peak Areas) GC_MS->Chromatograms Calibration Construct Calibration Curve (Area Ratio vs. Conc.) Chromatograms->Calibration Quantify Quantify β-Patchoulene in Sample Chromatograms->Quantify Calibration->Quantify Result Final Concentration (% w/w) Quantify->Result

Caption: Workflow for the quantification of β-Patchoulene.

Logical_Relationship Logical Relationship for Quantification Analyte β-Patchoulene (Analyte) GC Gas Chromatography (Separation) Analyte->GC IS Internal Standard (e.g., n-Tetradecane-d30) IS->GC Matrix Essential Oil Matrix (Complex Mixture) Matrix->GC MS Mass Spectrometry (Detection - SIM) GC->MS Separated Analytes Quantification Accurate Quantification MS->Quantification Peak Area Ratios

Caption: Logical relationship of components for accurate quantification.

References

Enantioselective Synthesis of β-Patchoulene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of β-patchoulene, a tricyclic sesquiterpene of interest for its potential biological activities. The synthetic strategy focuses on two key transformations: a highly enantioselective organocatalytic Diels-Alder reaction to construct the core bicyclic system and a subsequent acid-catalyzed dehydration to furnish the final product.

Overview of the Synthetic Approach

The enantioselective synthesis of β-patchoulene can be achieved through a convergent strategy. The core bicyclo[2.2.2]octane framework is first constructed with high stereocontrol using an organocatalytic asymmetric Diels-Alder reaction between an α,β-unsaturated aldehyde and a suitable cyclic diene. The resulting chiral aldehyde is then elaborated to introduce the remaining structural features of patchouli alcohol. Finally, a stereoselective acid-catalyzed dehydration of the tertiary alcohol affords the target molecule, β-patchoulene.

Logical Workflow of the Synthesis:

Start Starting Materials (α,β-Unsaturated Aldehyde & Cyclic Diene) DA Organocatalytic Diels-Alder Reaction Start->DA Intermediate Chiral Bicyclic Aldehyde DA->Intermediate Elaboration Functional Group Interconversions Intermediate->Elaboration PA Patchouli Alcohol Precursor Elaboration->PA Dehydration Acid-Catalyzed Dehydration PA->Dehydration End β-Patchoulene Dehydration->End Aldehyde α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion (LUMO Lowered) Aldehyde->Iminium + Catalyst Catalyst Chiral Amine Catalyst TS [4+2] Transition State (Enantioface-selective) Iminium->TS Diene Cyclic Diene Diene->TS Adduct Cycloadduct Iminium Ion TS->Adduct Product Chiral Aldehyde Product Adduct->Product + H₂O RegenCatalyst Regenerated Catalyst Adduct->RegenCatalyst - H₃O⁺ Hydrolysis Hydrolysis PA Patchouli Alcohol Protonation Protonation of -OH group PA->Protonation + H⁺ Oxonium Oxonium Ion Protonation->Oxonium Carbocation Tertiary Carbocation Oxonium->Carbocation - H₂O LossOfWater Loss of H₂O BetaPatchoulene β-Patchoulene Carbocation->BetaPatchoulene - H⁺ Deprotonation Deprotonation

Supercritical CO2 Extraction of β-Patchoulene from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercritical fluid extraction (SFE) using carbon dioxide (CO2) is a sophisticated and environmentally friendly technology for the selective extraction of bioactive compounds from plant materials. This method offers significant advantages over traditional techniques like steam distillation, including the absence of thermal degradation of sensitive compounds and the production of solvent-free extracts of superior quality.[1][2] One such valuable compound is β-patchoulene, a sesquiterpene found in patchouli (Pogostemon cablin) essential oil, which is highly valued in the fragrance and cosmetic industries.[3] Beyond its aromatic properties, β-patchoulene and other components of patchouli oil are being investigated for various biological activities.

These application notes provide a comprehensive overview and detailed protocols for the extraction of β-patchoulene-rich essential oil from Pogostemon cablin using supercritical CO2. The information is intended to guide researchers in laboratory-scale extraction and optimization for applications in natural product chemistry and drug development.

Data Summary of Supercritical CO2 Extraction Parameters

The efficiency and composition of the extracted patchouli oil are highly dependent on the operational parameters of the supercritical CO2 extraction process. The following tables summarize quantitative data from various studies, highlighting the impact of pressure, temperature, and extraction time on the yield and composition of the essential oil.

Table 1: Effect of Extraction Parameters on Patchouli Oil Yield

Pressure (MPa)Temperature (°C)Extraction Time (min)CO2 Flow Rate ( g/min )Oil Yield (%)Reference
10806018-[1]
2080601812.41[1]
30806018-[1]
106060185.43[1]
20606018-[1]
30606018-[1]
1040---[4]
1540---[4]
2040--3.95[4]
8.540---[5]
1450---[5]
1545-603.51[6]

Table 2: Comparison of Major Components in Patchouli Oil from Different Extraction Methods

ComponentSupercritical CO2 Extraction (%)Steam Distillation (%)Reference
Patchouli Alcohol38.7022.70[1]
Seychellene7.495.70[1]
α-Patchoulene4.972.88[1]
Azulene-8.74[1][7]
δ-Guaiene--[1]
β-Patchoulene-4.56[7]

Note: The concentration of β-patchoulene from supercritical CO2 extraction was not explicitly quantified in the cited primary sources, which often focus on patchouli alcohol as the main quality indicator.

Experimental Protocols

This section outlines a detailed methodology for the supercritical CO2 extraction of β-patchoulene from Pogostemon cablin.

Plant Material Preparation
  • Harvesting: Collect fresh leaves and stems of Pogostemon cablin.

  • Drying: Dry the plant material in an oven with air circulation at a temperature between 30°C and 40°C. This is a critical step as fresh leaves have been shown to yield less oil.[2]

  • Grinding: Once dried, grind the plant material using a knife grinder.

  • Sieving: Sieve the ground material to a uniform particle size (e.g., mesh 30) to ensure consistent extraction.[2]

Supercritical CO2 Extraction Protocol

This protocol is a general guideline and can be optimized based on the specific equipment and research goals.

  • Apparatus: A laboratory-scale supercritical fluid extractor is required, typically consisting of a CO2 cylinder, a high-pressure pump, an extraction vessel, a separator, and temperature and pressure controllers.

  • Loading the Extractor: Load the ground and sieved plant material into the extraction vessel.

  • Setting Parameters:

    • Temperature: Set the desired extraction temperature. Studies have explored a range from 35°C to 80°C.[1][6]

    • Pressure: Set the desired extraction pressure. A common range is 10 MPa to 30 MPa.[1]

    • CO2 Flow Rate: Set the flow rate of the supercritical CO2. A typical flow rate is around 18 g/min .[1]

  • Extraction Process:

    • Pressurize the system with CO2 to the setpoint.

    • Heat the extraction vessel to the desired temperature.

    • Once the system reaches the supercritical state for CO2 (above 31.1°C and 7.38 MPa), start the flow of CO2 through the extraction vessel.

    • The extraction time can vary from 60 to over 250 minutes.[1][8]

  • Collection of Extract:

    • The CO2, now laden with the extracted oil, flows into a separator vessel where the pressure and/or temperature are reduced.

    • This change in conditions causes the CO2 to return to a gaseous state, and the essential oil precipitates out.

    • Collect the extracted oil from the separator.

  • Post-Extraction:

    • Carefully depressurize the system.

    • Remove the spent plant material from the extraction vessel.

    • Store the extracted essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Analysis of β-Patchoulene (GC-MS)

The quantification of β-patchoulene and other components in the extracted oil is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Dilute a small amount of the extracted essential oil in a suitable solvent (e.g., hexane or ethanol).

  • GC-MS System: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Method Parameters:

    • Injector Temperature: Typically around 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 280°C) to separate the various components of the oil.

    • Carrier Gas: Helium is commonly used.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Compound Identification: Identify β-patchoulene and other compounds by comparing their mass spectra and retention times with those of known standards and reference libraries (e.g., NIST).

  • Quantification: Quantify the amount of β-patchoulene using an internal or external standard method.

Visualizations

Experimental Workflow for Supercritical CO2 Extraction

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Supercritical CO2 Extraction cluster_analysis Analysis Harvesting Harvesting of Pogostemon cablin Drying Drying Harvesting->Drying Grinding Grinding Drying->Grinding Sieving Sieving Grinding->Sieving Extractor Extraction Vessel (with Plant Material) Sieving->Extractor CO2_Cylinder CO2 Cylinder Pump High-Pressure Pump CO2_Cylinder->Pump Pump->Extractor Separator Separator Extractor->Separator CO2 + Extract Separator->Extractor Recycled CO2 Oil_Collection Essential Oil Collection Separator->Oil_Collection GCMS GC-MS Analysis (Quantification of β-Patchoulene) Oil_Collection->GCMS

Caption: Workflow of β-Patchoulene Extraction.

Logical Relationship of Extraction Parameters

logical_relationship Parameters SC-CO2 Extraction Parameters Pressure Pressure Parameters->Pressure Temperature Temperature Parameters->Temperature Time Extraction Time Parameters->Time CO2_Rate CO2 Flow Rate Parameters->CO2_Rate Output Extraction Outcome Pressure->Output affects density & solubility Temperature->Output affects vapor pressure & solvent density Time->Output CO2_Rate->Output Yield Oil Yield Output->Yield Composition Chemical Composition (β-Patchoulene Content) Output->Composition

References

Application Note and Protocol: In Vitro Anti-inflammatory Assay for Beta-Patchoulene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-Patchoulene (β-PAE), a tricyclic sesquiterpene isolated from patchouli oil, has demonstrated significant anti-inflammatory properties.[1][2] This document provides a detailed protocol for assessing the anti-inflammatory effects of β-Patchoulene in vitro using a well-established lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages, such as the RAW264.7 cell line, are key players in the inflammatory response.[3] When stimulated with LPS, a component of Gram-negative bacteria, they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4]

This protocol outlines methods to quantify the inhibitory effects of β-Patchoulene on these inflammatory markers. It includes procedures for determining cytotoxicity to establish appropriate testing concentrations, followed by assays to measure the production of key inflammatory mediators. The underlying mechanism of action involves the suppression of the nuclear factor-κB (NF-κB) signaling pathway, which is a central regulator of inflammation.[2][5][6]

Data Presentation: Efficacy of Beta-Patchoulene

The following table summarizes the quantitative effects of β-Patchoulene on various inflammatory markers in LPS-stimulated RAW264.7 macrophages, based on published data.[1]

Markerβ-Patchoulene Concentration (µM)Result (vs. LPS-only control)
Cell Viability 5, 10, 20No significant cytotoxicity observed.[1]
Nitric Oxide (NO) 5Significant Reduction[1]
10Significant Reduction[1]
20Significant Reduction[1]
Prostaglandin E2 (PGE2) 5Significant Reduction[1]
10Significant Reduction[1]
20Significant Reduction[1]
TNF-α (protein) 5Significant Reduction[1]
10Significant Reduction[1]
20Significant Reduction[1]
IL-6 (protein) 5Significant Reduction[1]
10Significant Reduction[1]
20Significant Reduction[1]
IL-1β (protein) 5Significant Reduction[1]
10Significant Reduction[1]
20Significant Reduction[1]
IL-10 (protein) 5, 10, 20Dose-dependent increase (anti-inflammatory effect).[1]
iNOS (mRNA) 5, 10, 20Dose-dependent reduction.[1]
COX-2 (mRNA) 5, 10, 20Dose-dependent reduction.[1]

Experimental Protocols

General Cell Culture
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days to maintain sub-confluency.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay is critical to determine the non-toxic concentration range of β-Patchoulene for subsequent experiments. The principle is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[7][8]

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Prepare various concentrations of β-Patchoulene (e.g., 5, 10, 20, 50, 100 µM) in DMEM.

    • Remove the old medium and treat the cells with 100 µL of the prepared β-Patchoulene solutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 24 hours at 37°C.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control group.

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess reagent to measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.[9]

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of β-Patchoulene (e.g., 5, 10, 20 µM) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

    • Incubate the plate for 24 hours at 37°C.

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Cytokine Quantification (ELISA)

The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in the culture supernatant are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

  • Procedure:

    • Seed, pre-treat with β-Patchoulene, and stimulate cells with LPS as described in Protocol 2 (Steps 1-4).

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform the ELISA for TNF-α, IL-6, IL-1β, and IL-10 according to the manufacturer's instructions provided with the specific kits.

    • Measure the absorbance using a microplate reader at the specified wavelength.

    • Calculate the cytokine concentrations based on the standard curves generated for each cytokine.

Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_harvest Sample Collection cluster_assay Analysis seed Seed RAW264.7 Cells (5x10^4 cells/well) incubate1 Incubate for 24h (Adhesion) seed->incubate1 pretreat Pre-treat with β-Patchoulene (e.g., 5, 10, 20 µM) for 1-2h incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect Culture Supernatant stimulate->collect griess Nitric Oxide (NO) Assay (Griess Reagent) collect->griess elisa Cytokine Assay (ELISA for TNF-α, IL-6, etc.) collect->elisa mrna Gene Expression Analysis (RT-qPCR for iNOS, COX-2) collect->mrna (Cell Lysate)

Caption: Experimental workflow for in vitro anti-inflammatory testing.

Beta-Patchoulene Signaling Pathway Diagram

G cluster_pathway LPS-Induced Inflammatory Pathway in Macrophages LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Translocation to Nucleus IkBa->NFkB Nucleus Gene Transcription NFkB->Nucleus Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Nucleus->Mediators BetaP β-Patchoulene BetaP->NFkB Inhibits

References

Beta-Patchoulene: A Chemical Marker in Metabolomics for Inflammatory and Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Beta-patchoulene (β-patchoulene) is a tricyclic sesquiterpene hydrocarbon naturally found in a variety of aromatic plants, most notably in patchouli (Pogostemon cablin)[1][2]. Traditionally associated with the characteristic aroma of patchouli oil, recent metabolomic studies have highlighted its potential as a valuable chemical marker. This document provides detailed application notes and protocols for the use of beta-patchoulene as a chemical marker in metabolomics research, with a focus on its role in inflammatory and oxidative stress signaling pathways. Its quantification can serve as a biomarker in drug discovery and for the quality control of herbal medicines[2][3].

Significance as a Chemical Marker

Beta-patchoulene's utility as a chemical marker stems from its biological activities and its variable expression under different physiological and pathological conditions.

  • Anti-inflammatory Activity: Beta-patchoulene has been shown to exhibit significant anti-inflammatory properties[4][5]. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[4]. This is achieved, in part, by suppressing the activation of the NF-κB signaling pathway[1][4]. Therefore, changes in beta-patchoulene levels can be indicative of an inflammatory response, making it a potential biomarker for inflammatory diseases.

  • Oxidative Stress Modulation: Research has demonstrated that beta-patchoulene can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response[1][6]. By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant genes[1][6]. This positions beta-patchoulene as a marker for cellular oxidative stress and the response to antioxidant therapies.

  • Quality Control of Herbal Medicines: As a significant component of patchouli oil, beta-patchoulene can be used as a chemical marker for the quality control and standardization of herbal products containing Pogostemon cablin[2][3]. Variations in its concentration can indicate differences in plant origin, harvesting time, and processing methods.

  • Plant-Pathogen Interactions: The concentration of beta-patchoulene in Pogostemon cablin can be affected by biotic stressors. For instance, infection with the fungus Corynespora cassiicola has been shown to alter the metabolic profile of the plant, including its volatile components. This suggests a role for beta-patchoulene in the plant's defense mechanisms and its potential as a marker for disease in plants.

Data Presentation

The concentration of beta-patchoulene can vary significantly depending on the plant tissue and geographical origin. The following tables summarize quantitative data from various studies.

Plant Tissue Compound Concentration (Relative Content %) Reference
Pogostemon cablin (from Aceh Selatan)Beta-patchoulene3.70 ± 0.50[7]
Pogostemon cablin (from Aceh Besar)Beta-patchoulene1.70 ± 0.48[7]
Pogostemon cablin (from Welulu Village)Beta-patchoulene4.56[2]

Table 1: Relative content of beta-patchoulene in Pogostemon cablin from different regions.

Plant Tissue Compound Concentration Reference
Pogostemon cablin LeafBeta-patchouleneCommon Compound[1]
Pogostemon cablin StemBeta-patchouleneCommon Compound[1]
Pogostemon cablin FlowerBeta-patchouleneCommon Compound[1]

Table 2: Presence of beta-patchoulene in different tissues of Pogostemon cablin.

Experimental Protocols

1. Extraction of Beta-Patchoulene from Plant Material

This protocol describes the extraction of beta-patchoulene from dried Pogostemon cablin leaves for subsequent GC-MS analysis.

Materials:

  • Dried and powdered Pogostemon cablin leaves

  • n-Hexane (analytical grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Glass vials

Protocol:

  • Weigh 10 g of dried, powdered Pogostemon cablin leaves and place them in a cellulose thimble.

  • Place the thimble in the Soxhlet extractor.

  • Add 200 mL of n-hexane to the round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the flask to the boiling point of n-hexane.

  • Allow the extraction to proceed for 6-8 hours.

  • Alternatively, for ultrasonic extraction, place the powdered leaves in a flask with n-hexane and sonicate for 30-60 minutes.

  • After extraction, allow the solution to cool to room temperature.

  • Filter the extract and dry it over anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator at 40°C until the solvent is removed.

  • Resuspend the oily residue in a known volume of n-hexane for GC-MS analysis.

2. Quantification of Beta-Patchoulene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides the parameters for the quantification of beta-patchoulene using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8890 GC with an Agilent 7000E MS).

  • Capillary column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar column[8].

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[8].

  • Injector Temperature: 250°C[8].

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3.5 minutes[8].

    • Ramp 1: Increase to 100°C at 10°C/min[8].

    • Ramp 2: Increase to 180°C at 7°C/min[8].

    • Ramp 3: Increase to 280°C at 25°C/min, hold for 5 minutes[8].

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV[8].

  • Scan Range: m/z 40-500.

Quantification:

  • Prepare a series of standard solutions of beta-patchoulene in n-hexane of known concentrations.

  • Inject the standard solutions into the GC-MS to generate a calibration curve.

  • Inject the extracted samples.

  • Identify the beta-patchoulene peak in the sample chromatogram based on its retention time and mass spectrum.

  • Quantify the amount of beta-patchoulene in the sample by comparing its peak area to the calibration curve.

Visualizations

Beta_Patchoulene_Biosynthesis cluster_MVA Mevalonate Pathway (Cytosol) cluster_MEP MEP Pathway (Plastid) Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP GPP GPP IPP->GPP Pyruvate Pyruvate DXP DXP Pyruvate->DXP MEP MEP DXP->MEP CDP-ME CDP-ME MEP->CDP-ME CDP-MEP CDP-MEP CDP-ME->CDP-MEP ME-cPP ME-cPP CDP-MEP->ME-cPP HMBPP HMBPP ME-cPP->HMBPP IPP_DMAPP IPP_DMAPP HMBPP->IPP_DMAPP IPP & DMAPP Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP IPP_DMAPP->GPP FPP FPP GPP->FPP + IPP Patchoulol_Synthase Patchoulol Synthase FPP->Patchoulol_Synthase Beta_Patchoulene β-Patchoulene Patchoulol_Synthase->Beta_Patchoulene

Biosynthesis pathway of beta-patchoulene.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Pogostemon cablin leaves) Sample_Preparation Sample Preparation (Drying and Grinding) Sample_Collection->Sample_Preparation Extraction Extraction (Soxhlet or Ultrasonic with n-Hexane) Sample_Preparation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Processing Data Processing (Peak Identification and Integration) GCMS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Metabolomic_Interpretation Metabolomic Interpretation Quantification->Metabolomic_Interpretation Signaling_Pathways cluster_Stimulus Inflammatory Stimulus (e.g., LPS) cluster_Cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes activates transcription of ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters and degrades Nrf2->Nucleus translocates to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Beta_Patchoulene β-Patchoulene Beta_Patchoulene->IKK inhibits Beta_Patchoulene->Keap1 disrupts interaction

References

Application Notes and Protocols for the High-Yield Conversion of Patchouli Alcohol to β-Patchoulene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Patchoulene, a tricyclic sesquiterpene, is a valuable compound found in patchouli oil, albeit in low concentrations. It possesses notable potential for various biological activities. A prevalent and efficient method to obtain β-patchoulene in higher quantities is through the acid-catalyzed dehydration of patchouli alcohol, which is the major constituent of patchouli oil. This document provides detailed application notes and experimental protocols for the high-yield conversion of patchouli alcohol to β-patchoulene, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The efficiency of converting patchouli alcohol to β-patchoulene is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Catalysts for the Dehydration of Patchouli Alcohol

CatalystCatalyst TypeSolventReaction Time (hours)Yield of β-Patchoulene (%)Reference
Sulfuric Acid (H₂SO₄ 98%)HomogeneousEthanol389[1]
Sulfuric Acid (H₂SO₄)HomogeneousAcetic AcidNot SpecifiedSuccessful Conversion[2]
Phosphoric Acid (H₃PO₄ 85%)HomogeneousEthanol361[1]
Hydrochloric Acid (HCl 0.01 M)HomogeneousNot Applicable1.560.58 (at 0 min)[3]
Acid-Activated ZeoliteHeterogeneousEthanol343[1]
Zinc Chloride (ZnCl₂)HeterogeneousNot SpecifiedNot SpecifiedUnsuccessful[2]

Experimental Protocols

The following protocols are based on the most effective methods identified for the conversion of patchouli alcohol to β-patchoulene.

Protocol 1: High-Yield Synthesis of β-Patchoulene using Sulfuric Acid Catalyst

This protocol is adapted from a study demonstrating an 89% yield of β-patchoulene using sulfuric acid as a homogeneous catalyst.[1]

Materials:

  • Patchouli alcohol (preferably purified, >70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or hexane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of patchouli alcohol in absolute ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (98%) to the solution while stirring. Caution: The addition of concentrated sulfuric acid to ethanol is exothermic and should be done in an ice bath.

  • Dehydration Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 3 hours.[1]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the sulfuric acid until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or hexane.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude β-patchoulene.

  • Purification and Analysis: The crude product can be further purified by column chromatography if necessary. The purity and yield of β-patchoulene should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Preparation of High-Purity Patchouli Alcohol from Patchouli Oil

For optimal conversion yields, it is recommended to use patchouli alcohol with a high purity. This can be achieved by fractional distillation of commercially available patchouli oil.

Materials:

  • Patchouli oil

  • Vacuum fractional distillation apparatus

  • Heating mantle

  • Receiving flasks

Procedure:

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus.

  • Distillation: Place the patchouli oil in the distillation flask. Heat the oil under vacuum. One study successfully used a pressure of 96 kPa.[4]

  • Fraction Collection: Collect the fractions at different temperature ranges. A fraction distilled at 151-152 °C was found to contain the highest concentration of patchouli alcohol (70.3%).[2][4]

  • Analysis: Analyze the collected fractions using GC-MS to determine the concentration of patchouli alcohol. Pool the fractions with the highest purity for use in the conversion reaction.

Visualizations

Diagram 1: Experimental Workflow for β-Patchoulene Synthesis

G cluster_0 Preparation of Starting Material cluster_1 Conversion Reaction cluster_2 Purification and Analysis PatchouliOil Patchouli Oil Distillation Vacuum Fractional Distillation PatchouliOil->Distillation PatchouliAlcohol Purified Patchouli Alcohol (>70%) Distillation->PatchouliAlcohol Reaction Acid-Catalyzed Dehydration (e.g., H₂SO₄ in Ethanol, 3h reflux) PatchouliAlcohol->Reaction PatchouliAlcohol->Reaction CrudeProduct Crude β-Patchoulene Reaction->CrudeProduct Workup Neutralization & Extraction CrudeProduct->Workup Purification Solvent Removal & Column Chromatography Workup->Purification Analysis GC-MS Analysis Purification->Analysis BetaPatchoulene High-Purity β-Patchoulene Analysis->BetaPatchoulene

Caption: Workflow for the synthesis of β-patchoulene from patchouli oil.

Diagram 2: Logical Relationship of Catalyst Efficiency

G cluster_0 Catalyst Performance in Dehydration of Patchouli Alcohol H2SO4 Sulfuric Acid (89% Yield) H3PO4 Phosphoric Acid (61% Yield) H2SO4->H3PO4 More Effective Zeolite Acid-Activated Zeolite (43% Yield) H3PO4->Zeolite More Effective Unsuccessful Unsuccessful Catalysts (e.g., ZnCl₂) Zeolite->Unsuccessful More Effective

Caption: Catalyst efficiency for β-patchoulene synthesis.

References

Application Notes: Evaluating the Cytotoxicity of β-Patchoulene Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for assessing the cytotoxic effects of β-patchoulene, a tricyclic sesquiterpene derived from patchouli oil, on cancer cell lines. β-Patchoulene has demonstrated potential as an anti-inflammatory and anti-tumor agent, making the evaluation of its cytotoxic profile essential for drug development.[1][2][3] This document outlines two robust methods for quantifying cell viability and cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity. Detailed experimental workflows, data interpretation guidelines, and potential signaling pathways involved in β-patchoulene-induced cell death are also discussed.

Introduction

β-Patchoulene (β-PAE) is a key bioactive compound found in patchouli oil, which has been utilized in traditional medicine for its therapeutic properties.[4][5] Recent studies have highlighted its anti-tumor effects, including the ability to suppress proliferation, inhibit epithelial-mesenchymal transition (EMT), and promote apoptosis in cancer cells, such as hepatocellular carcinoma.[1][2] A critical step in characterizing the anti-cancer potential of compounds like β-patchoulene is to quantify their cytotoxic effects.

Cell viability assays are indispensable tools for this purpose.[6][7] They offer quantitative data on how a substance affects cell health. This document details two widely used colorimetric assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[8][9]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[10][11] LDH release is an indicator of compromised cell membrane integrity, a hallmark of late-stage apoptosis and necrosis.[10]

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of β-patchoulene involves cell preparation, treatment with the compound, execution of the chosen viability assay, and subsequent data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis A Seed Cells in 96-Well Plate B Incubate for 24h (Allow Attachment) A->B D Treat Cells with β-Patchoulene and Vehicle Control B->D C Prepare Serial Dilutions of β-Patchoulene C->D E Incubate for 24, 48, or 72h D->E F Perform MTT Assay (Metabolic Activity) E->F G Perform LDH Assay (Membrane Integrity) E->G H Measure Absorbance (Spectrophotometer) F->H G->H I Calculate % Viability or % Cytotoxicity H->I J Determine IC50 Value I->J G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway ligand Death Ligands (e.g., FasL, TNF-α) receptor Death Receptors (e.g., Fas, TNFR1) ligand->receptor disc DISC Formation receptor->disc cas8 Caspase-8 (Initiator) disc->cas8 mito Mitochondria cas8->mito Crosstalk (via Bid) cas3 Caspase-3 (Executioner) cas8->cas3 Direct Activation stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 cas9->cas3 Activation death Substrate Cleavage & Apoptosis cas3->death

References

Investigating the NF-κB Inhibitory Potential of β-Patchoulene: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for investigating the inhibitory effects of beta-patchoulene, a key bioactive sesquiterpene found in patchouli oil, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key strategy in the development of novel anti-inflammatory therapeutics. Beta-patchoulene has demonstrated significant anti-inflammatory properties, primarily through the suppression of this pathway.[1][2][3][4]

This guide details the necessary experimental protocols to elucidate the mechanism of action of beta-patchoulene, from initial cell viability assays to the quantification of key inflammatory mediators.

Data Presentation: Summarized Effects of β-Patchoulene on the NF-κB Pathway

The following tables summarize the expected dose-dependent effects of beta-patchoulene on various markers of NF-κB activation and inflammation, based on existing literature. These tables serve as a template for presenting experimental findings.

Table 1: Effect of β-Patchoulene on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-BaselineBaselineBaseline
LPS (1 µg/mL)-IncreasedIncreasedIncreased
β-Patchoulene + LPS10ReducedReducedReduced
β-Patchoulene + LPS25Further ReducedFurther ReducedFurther Reduced
β-Patchoulene + LPS50Significantly ReducedSignificantly ReducedSignificantly Reduced

Table 2: Effect of β-Patchoulene on Inflammatory Mediators in LPS-stimulated Macrophages

TreatmentConcentration (µM)Nitric Oxide (NO) (µM)Prostaglandin E2 (PGE2) (pg/mL)
Control-BaselineBaseline
LPS (1 µg/mL)-IncreasedIncreased
β-Patchoulene + LPS10ReducedReduced
β-Patchoulene + LPS25Further ReducedFurther Reduced
β-Patchoulene + LPS50Significantly ReducedSignificantly Reduced

Table 3: Effect of β-Patchoulene on the Expression of Key NF-κB Pathway Proteins in LPS-stimulated Macrophages

TreatmentConcentration (µM)p-IκBα/IκBα RatioNuclear p65/Lamin B RatioCytosolic IκBα/β-actin RatioiNOS/β-actin RatioCOX-2/β-actin Ratio
Control-BaselineBaselineBaselineBaselineBaseline
LPS (1 µg/mL)-IncreasedIncreasedDecreasedIncreasedIncreased
β-Patchoulene + LPS10ReducedReducedIncreasedReducedReduced
β-Patchoulene + LPS25Further ReducedFurther ReducedFurther IncreasedFurther ReducedFurther Reduced
β-Patchoulene + LPS50Significantly ReducedSignificantly ReducedSignificantly IncreasedSignificantly ReducedSignificantly Reduced

Visualizing the Molecular Interactions and Experimental Design

To better understand the targeted signaling pathway and the experimental approach, the following diagrams have been generated.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB_complex p65/p50-IκBα (Inactive) IκBα->NFκB_complex Degradation p65 p65 p50 p50 p65_nuc p65 NFκB_complex->p65_nuc Translocation p50_nuc p50 NFκB_complex->p50_nuc beta_Patchoulene β-Patchoulene beta_Patchoulene->IKK Inhibition beta_Patchoulene->IκBα Stabilization DNA κB DNA p65_nuc->DNA p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_genes Transcription

NF-κB Signaling Pathway Inhibition by β-Patchoulene.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_assays Downstream Assays Cell_Culture RAW 264.7 Macrophage Cell Culture Pretreatment Pre-treatment with β-Patchoulene Cell_Culture->Pretreatment beta_Patchoulene_Prep β-Patchoulene Stock Preparation beta_Patchoulene_Prep->Pretreatment LPS_Stimulation LPS Stimulation (1 µg/mL) Pretreatment->LPS_Stimulation MTT Cell Viability (MTT Assay) LPS_Stimulation->MTT ELISA Cytokine Measurement (ELISA) LPS_Stimulation->ELISA Griess Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->Griess Western Protein Expression (Western Blot) LPS_Stimulation->Western

Experimental Workflow for Investigating β-Patchoulene.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to use murine macrophage cell lines such as RAW 264.7 for these in vitro studies.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for MTT, 24-well for ELISA/Griess, 6-well for Western blot) and allow them to adhere overnight.

  • β-Patchoulene Preparation: Dissolve β-patchoulene in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid cytotoxicity.

  • Treatment:

    • Pre-treat the cells with varying concentrations of β-patchoulene for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for the appropriate duration depending on the assay (e.g., 24 hours for cytokine and NO production, shorter time points for protein phosphorylation studies).

    • Include control groups: untreated cells, cells treated with DMSO vehicle control, and cells treated with LPS alone.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed inhibitory effects of β-patchoulene are not due to cytotoxicity.

  • Plate Cells: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treat Cells: Treat the cells with various concentrations of β-patchoulene for 24 hours.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express cell viability as a percentage of the untreated control group.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Collect Supernatants: After treating the cells as described in section 1, collect the cell culture supernatants.

  • ELISA Kits: Use commercially available ELISA kits for the quantification of TNF-α, IL-6, and IL-1β.

  • Procedure: Follow the manufacturer's instructions provided with the ELISA kits.[5][6][7][8][9] This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Nitric Oxide (NO) Determination (Griess Assay)
  • Collect Supernatants: Collect the cell culture supernatants after 24 hours of treatment.

  • Griess Reagent: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay Procedure:

    • Mix equal volumes of the cell culture supernatant and the Griess reagent in a 96-well plate.[10][11][12]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540-550 nm.[10][11]

  • Quantification: Determine the nitrite concentration (a stable product of NO) by comparing the absorbance to a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (Immunoassay)
  • Collect Supernatants: After cell treatment, collect the culture supernatants.

  • PGE2 EIA Kit: Use a commercially available Prostaglandin E2 EIA kit.

  • Procedure: Follow the manufacturer's protocol.[13][14][15][16][17] This is typically a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.

  • Data Analysis: The intensity of the color produced is inversely proportional to the concentration of PGE2 in the sample. Calculate the concentration based on the standard curve.

Western Blot Analysis

This technique is used to determine the protein levels of key components of the NF-κB signaling pathway.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions to separate the fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phosphorylated proteins, BSA is generally recommended.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65 (for both total and nuclear fractions), iNOS, COX-2, and a loading control (β-actin for total lysates, Lamin B for nuclear fractions) overnight at 4°C.[19][20][21][22][23][24]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the respective loading control.

By following these detailed protocols, researchers can effectively investigate and characterize the NF-κB inhibitory properties of beta-patchoulene, contributing to the understanding of its anti-inflammatory mechanism and its potential as a therapeutic agent.

References

Application of Beta-Patchoulene in Fragrance Chemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-patchoulene is a tricyclic sesquiterpene hydrocarbon and a key contributor to the characteristic aroma of patchouli oil, derived from the leaves of Pogostemon cablin.[1] While patchouli alcohol is the most abundant constituent of the essential oil, beta-patchoulene plays a significant role in defining the warm, woody, and earthy notes of this popular fragrance ingredient.[1] Its unique olfactory profile and stability make it a valuable component in a wide array of fragrance compositions, from fine perfumery to personal care products. This document provides detailed application notes and experimental protocols for researchers and developers working with beta-patchoulene in the field of fragrance chemistry.

Physicochemical and Olfactory Properties

A comprehensive understanding of beta-patchoulene's properties is essential for its effective application in fragrance formulations. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of Beta-Patchoulene

PropertyValueReference
Molecular Formula C₁₅H₂₄[2]
Molecular Weight 204.35 g/mol [2]
CAS Number 514-51-2[2]
Appearance Colorless liquid[3]
Boiling Point 260.00 to 262.00 °C @ 760.00 mm Hg[4]
Flash Point 99.44 °C (211.00 °F) TCC[4]
Vapor Pressure 0.020000 mmHg @ 25.00 °C (est.)[4]
Solubility Soluble in alcohol; Insoluble in water[4]
logP (o/w) 6.129 (est.)[4]

Table 2: Olfactory Profile of Beta-Patchoulene

AttributeDescription
Odor Type Woody, Earthy
Odor Description Possesses a characteristic warm, woody, and earthy aroma, contributing to the typical scent of patchouli.
Typical Concentration in Patchouli Oil 1.6 - 3.8%

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the evaluation and application of beta-patchoulene in fragrance chemistry.

Protocol for Sensory Evaluation: Odor Profile and Intensity

This protocol outlines the procedure for determining the olfactory characteristics of beta-patchoulene using a trained sensory panel.

Objective: To qualitatively and quantitatively describe the odor profile of beta-patchoulene.

Materials:

  • High-purity beta-patchoulene (>95%)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass smelling strips

  • Olfactory evaluation booths with controlled ventilation[3]

  • Panel of trained sensory assessors (8-12 members)

  • Standard fragrance references for odor descriptors

Procedure:

  • Sample Preparation: Prepare a series of dilutions of beta-patchoulene in the chosen solvent (e.g., 10%, 5%, 1% in diethyl phthalate).

  • Panelist Training: Familiarize the sensory panel with the evaluation procedure and the standard fragrance references for various odor descriptors (e.g., woody, earthy, spicy, camphoraceous).

  • Evaluation:

    • Dip a smelling strip into each dilution of beta-patchoulene.

    • Present the smelling strips to the panelists in the olfactory evaluation booths.

    • Ask panelists to describe the odor profile at different time intervals (top note, middle note, base note) using the provided list of descriptors.

    • Request panelists to rate the intensity of each descriptor on a labeled magnitude scale (e.g., 0 = not perceptible, 5 = very strong).

  • Data Analysis:

    • Compile the descriptor lists and intensity ratings from all panelists.

    • Generate an odor profile chart or a spider web plot to visualize the sensory characteristics of beta-patchoulene.

    • Calculate the mean intensity for each descriptor.

Expected Outcome: A detailed qualitative and quantitative odor profile of beta-patchoulene, which can be used for formulation development and quality control.

Protocol for Stability Testing in an Alcoholic Base

This protocol describes an accelerated stability test to evaluate the performance of beta-patchoulene in a typical alcoholic fragrance base.

Objective: To assess the chemical and olfactory stability of beta-patchoulene in an ethanol-based solution under stressed conditions.

Materials:

  • Beta-patchoulene

  • Perfumer's grade ethanol (95%)

  • Distilled water

  • Glass bottles with airtight caps

  • Controlled temperature and light chambers (e.g., oven, refrigerator, UV light box)[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

  • Sensory panel

Procedure:

  • Sample Preparation: Prepare a solution of beta-patchoulene (e.g., 1%) in an 80:20 ethanol/water mixture. Prepare a control sample of the base without beta-patchoulene.

  • Storage Conditions:

    • Store samples under the following conditions for a period of 4-8 weeks:

      • Elevated temperature (e.g., 40°C)

      • Refrigerated temperature (e.g., 4°C)

      • Cyclic temperature (e.g., 24 hours at 40°C followed by 24 hours at 4°C)

      • Exposure to UV light (simulating daylight exposure)

      • Room temperature in the dark (control)

  • Evaluation:

    • At weekly intervals, retrieve samples from each storage condition.

    • Visual Assessment: Observe any changes in color or clarity.

    • Chemical Analysis: Analyze the concentration of beta-patchoulene using GC-MS to determine any degradation.

    • Sensory Evaluation: A sensory panel evaluates the odor of the samples on smelling strips, noting any changes in character or intensity compared to the control sample stored at room temperature.

  • Data Analysis:

    • Plot the concentration of beta-patchoulene over time for each storage condition.

    • Summarize the sensory evaluation feedback, noting any significant off-notes or loss of intensity.

Expected Outcome: Data on the stability of beta-patchoulene under various stress conditions, providing insights into its shelf-life and suitability for different product applications.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol details the use of GC-O to identify the specific aroma contribution of beta-patchoulene within a complex fragrance mixture.

Objective: To correlate the presence of beta-patchoulene with its specific odor perception as it elutes from the gas chromatograph.

Materials:

  • Fragrance sample containing beta-patchoulene

  • Gas Chromatograph with a sniffing port (olfactometer) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Trained human assessor

  • Appropriate GC column for terpene analysis (e.g., DB-5 or equivalent)

Procedure:

  • Instrument Setup:

    • Install the appropriate GC column and set the instrument parameters (injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation of the fragrance components.

    • Split the column effluent so that a portion goes to the detector (FID or MS) and the other portion goes to the sniffing port.

  • Analysis:

    • Inject the fragrance sample into the GC.

    • The trained assessor sniffs the effluent from the sniffing port and provides a description of the perceived odor at different retention times.

    • Simultaneously, the detector records the chromatogram.

  • Data Correlation:

    • Correlate the retention time of the peak corresponding to beta-patchoulene on the chromatogram with the odor description provided by the assessor at that specific time.

  • Confirmation:

    • If using a GC-MS, confirm the identity of the peak as beta-patchoulene by its mass spectrum.

Expected Outcome: A direct correlation between the instrumental detection of beta-patchoulene and its characteristic woody-earthy aroma, confirming its contribution to the overall fragrance profile.

Visualizations

Biosynthetic Relationship of Beta-Patchoulene

The following diagram illustrates the general biosynthetic pathway leading to sesquiterpenes like beta-patchoulene.

FPP Farnesyl Pyrophosphate (FPP) Sesquiterpene_Synthase Sesquiterpene Synthase (e.g., Patchoulol Synthase) FPP->Sesquiterpene_Synthase Carbocation_Intermediate Carbocation Intermediate Sesquiterpene_Synthase->Carbocation_Intermediate Cyclization Beta_Patchoulene Beta-Patchoulene Carbocation_Intermediate->Beta_Patchoulene Rearrangement & Deprotonation Other_Sesquiterpenes Other Sesquiterpenes (e.g., Patchouli Alcohol) Carbocation_Intermediate->Other_Sesquiterpenes Rearrangement & Hydration/Deprotonation

Caption: Simplified biosynthetic pathway of beta-patchoulene.

Experimental Workflow for Sensory Evaluation

This diagram outlines the key steps in the sensory evaluation of beta-patchoulene.

cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Sample_Prep Sample Preparation (Dilutions of Beta-Patchoulene) Odor_Evaluation Odor Evaluation (Smelling Strips) Sample_Prep->Odor_Evaluation Panel_Training Panelist Training (Odor Descriptors) Panel_Training->Odor_Evaluation Intensity_Rating Intensity Rating (Labeled Magnitude Scale) Odor_Evaluation->Intensity_Rating Data_Compilation Data Compilation Intensity_Rating->Data_Compilation Profile_Generation Odor Profile Generation Data_Compilation->Profile_Generation

Caption: Workflow for the sensory evaluation of beta-patchoulene.

Logical Relationship in a Fragrance Accord

This diagram illustrates the role of beta-patchoulene within a hypothetical woody fragrance accord.

cluster_components Accord Components Fragrance_Accord Woody Fragrance Accord Beta_Patchoulene Beta-Patchoulene (Warm, Earthy Foundation) Fragrance_Accord->Beta_Patchoulene contributes Cedarwood Cedarwood (Dry, Pencil-like) Fragrance_Accord->Cedarwood complemented by Sandalwood Sandalwood (Creamy, Milky) Fragrance_Accord->Sandalwood enhanced by Vetiver Vetiver (Smoky, Rooty) Fragrance_Accord->Vetiver balanced with Spicy_Notes Spicy Notes (e.g., Black Pepper) Fragrance_Accord->Spicy_Notes lifted by

Caption: Role of beta-patchoulene in a woody fragrance accord.

References

Application Notes and Protocols for Docking Studies of β-Patchoulene with COX-2 Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in-silico molecular docking studies of β-patchoulene with the Cyclooxygenase-2 (COX-2) enzyme. The protocols outlined below are based on established methodologies for virtual screening and ligand-protein interaction analysis. While direct experimental docking data for β-patchoulene and COX-2 is not extensively available in published literature, this document offers a detailed, structured approach for researchers to perform such an investigation. The provided protocols for in-vitro assays will be crucial for the validation of any computational findings.

Introduction to β-Patchoulene and COX-2

β-Patchoulene is a tricyclic sesquiterpene found in patchouli oil, which has been traditionally used for its anti-inflammatory properties.[1] Studies have shown that β-patchoulene can down-regulate the expression of COX-2, a key enzyme in the inflammatory pathway.[1] COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are lipid mediators of inflammation, pain, and fever.[2] Therefore, inhibiting the activity of COX-2 is a major strategy in the development of anti-inflammatory drugs. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex.[3][4] This method is instrumental in drug discovery for predicting the binding affinity and interaction of potential drug candidates with their protein targets.

Quantitative Data Summary

While specific binding energy values from a direct docking study of β-patchoulene with COX-2 are not currently available in the literature, existing research indicates its potential as a COX-2 inhibitor through the dose-dependent down-regulation of its expression.[1] The following table summarizes hypothetical binding energies and inhibition constants that could be obtained from a docking study, alongside known selective COX-2 inhibitors for comparison.

CompoundPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues (Hypothetical for β-Patchoulene)
β-Patchoulene-8.5 to -10.50.5 to 5.0TYR355, ARG513, VAL523, SER530
Celecoxib-10.0 to -12.00.04 to 0.4TYR355, ARG513, HIS90, GLN192, VAL523
Rofecoxib-9.5 to -11.50.05 to 0.5ARG513, PHE518, VAL523, GLY526
Etoricoxib-11.0 to -13.00.01 to 0.1ARG513, TYR385, VAL523, SER530

Experimental Protocols

Protocol 1: Molecular Docking of β-Patchoulene with COX-2 using AutoDock Vina

This protocol provides a step-by-step guide for performing a molecular docking study of β-patchoulene with the human COX-2 enzyme using AutoDock Vina.

1. Preparation of the COX-2 Protein Structure:

  • Source: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB) (e.g., PDB ID: 5IKT or 3LN1).[5][6]

  • Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file using software like Discovery Studio or PyMOL.[7]

    • Add polar hydrogen atoms and assign Kollman charges to the protein using AutoDock Tools (ADT).[6]

    • Save the prepared protein structure in the PDBQT file format.[8]

2. Preparation of the β-Patchoulene Ligand Structure:

  • Source: Obtain the 3D structure of β-patchoulene from a chemical database like PubChem (CID: 100005).

  • Preparation:

    • Minimize the energy of the ligand structure using a molecular mechanics force field (e.g., MMFF94) with software like Avogadro or Chem3D.

    • Assign Gasteiger charges and define the rotatable bonds using ADT.[6]

    • Save the prepared ligand structure in the PDBQT file format.

3. Grid Box Generation:

  • Define the binding site on the COX-2 enzyme. This is typically the active site where the natural substrate, arachidonic acid, binds. The co-crystallized ligand in the original PDB file can be used as a reference to locate the active site.

  • Using ADT, generate a grid box that encompasses the entire binding site. A grid box size of 20 x 20 x 20 Å is often a good starting point.[9]

4. Running the Docking Simulation:

  • Use AutoDock Vina to perform the docking calculation.[3][4] The command will typically look like this:

  • The config.txt file should specify the coordinates of the center of the grid box and its dimensions.

5. Analysis of Docking Results:

  • Analyze the output PDBQT file, which contains the predicted binding poses of β-patchoulene in the COX-2 active site.

  • The log file will contain the predicted binding energies (in kcal/mol) for each pose. The pose with the lowest binding energy is considered the most favorable.

  • Visualize the protein-ligand interactions of the best pose using software like Discovery Studio or PyMOL to identify key interacting amino acid residues (e.g., hydrogen bonds, hydrophobic interactions).[7]

Protocol 2: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol describes a method to experimentally validate the inhibitory effect of β-patchoulene on COX-2 activity.

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme[10][11][12][13]

  • COX Assay Buffer[10][11][12][13]

  • COX Probe (e.g., Amplex Red)[10][11][12][13]

  • Arachidonic acid (substrate)[10][11][12]

  • β-Patchoulene (test compound)

  • Celecoxib (positive control, a known COX-2 inhibitor)[10][11][12][13]

  • DMSO (solvent for compounds)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)[10][11][12]

2. Assay Procedure:

  • Preparation of Reagents:

    • Reconstitute the COX-2 enzyme and prepare working solutions of the probe and arachidonic acid according to the manufacturer's instructions.[10][11][12][13]

    • Prepare a stock solution of β-patchoulene and celecoxib in DMSO. Create a series of dilutions of the test compound and the positive control in COX Assay Buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • COX Assay Buffer

      • Test compound (β-patchoulene at various concentrations), positive control (celecoxib), or vehicle control (DMSO).

      • COX-2 enzyme solution.

    • Incubate the plate at 25°C for 10-15 minutes.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[10][11][12]

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration of β-patchoulene using the formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

COX-2 Signaling Pathway

COX2_Signaling_Pathway cluster_nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (LPS, TNF-α, IL-1β) TLR4 TLR4 ProInflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation COX2_Gene COX-2 Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins (PGE2) COX2_Protein->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation beta_Patchoulene β-Patchoulene beta_Patchoulene->COX2_Protein Inhibition

Caption: Simplified COX-2 signaling pathway and the inhibitory role of β-patchoulene.

Experimental Workflow for Docking Studies

Docking_Workflow Start Start Protein_Prep Protein Preparation (COX-2 from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (β-Patchoulene) Start->Ligand_Prep Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Poses) Docking->Analysis Validation In Vitro Validation (COX-2 Inhibition Assay) Analysis->Validation End End Validation->End

Caption: Workflow for the molecular docking study of β-patchoulene with COX-2.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Beta-Patchoulene Yield in Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the yield of beta-patchoulene and other valuable compounds from Pogostemon cablin through steam distillation. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide: Common Issues in Beta-Patchoulene Steam Distillation

This guide addresses specific problems you may encounter during the steam distillation process, offering potential causes and solutions to enhance your essential oil yield and quality.

Issue Potential Causes Recommended Solutions
Low Overall Essential Oil Yield 1. Inadequate Plant Material Pre-treatment: Fresh leaves can have high water content, hindering efficient oil extraction.[1] 2. Improper Packing of the Still: A packing density that is too high or too low can lead to inefficient steam penetration.[2] 3. Insufficient Distillation Time: Lighter fractions distill first, followed by heavier, less volatile compounds like sesquiterpenes.[3] 4. Incorrect Steam Flow Rate: A steam flow rate that is too high can reduce the residence time of steam in the plant material, leading to lower oil content in the condensate.[4]1. Pre-treatment: Implement drying (shade drying is preferred), withering, or light fermentation of the patchouli leaves and stems before distillation.[3][5][6] Size reduction (chopping or grinding) can also increase the surface area for steam interaction.[7][6] 2. Optimize Packing Density: Experiment with different packing bed densities to ensure even steam distribution without creating channels or excessive back pressure. A study showed that for a pilot-scale unit, a packing density of 4 kg/0.5 m³ gave higher yields than 5 kg/0.5 m³ or 6 kg/0.5 m³.[2] 3. Extend Distillation Time: Ensure the distillation runs for an adequate duration, typically 6-8 hours, to allow for the extraction of heavier sesquiterpenes like beta-patchoulene.[7][3] The yield of certain chemical components has been shown to increase with time up to 10 hours.[7] 4. Adjust Steam Flow: Use a proportionally lower steam flow rate for a given amount of plant material to increase the richness of the oil in the condensate.[4]
Low Concentration of Beta-Patchoulene 1. Thermal Degradation: High temperatures during distillation can degrade heat-sensitive compounds.[8][9] 2. Sub-optimal Plant Material: The chemical composition of patchouli oil can vary based on the plant's origin and growing conditions.[10] 3. Incomplete Extraction: Beta-patchoulene is a sesquiterpene, which is heavier and less volatile than some other components, and may require longer distillation times to be fully extracted.1. Temperature and Pressure Control: If possible, use vacuum steam distillation to lower the boiling point of the oil components and reduce thermal stress. Operating at a pressure of -50 cmHg and 80°C has been shown to be effective.[1] 2. Material Sourcing: Source high-quality patchouli with a known chemical profile, if possible. 3. Fractionated Collection: Consider collecting the distillate in fractions over time. This can help isolate the later fractions which are likely to be richer in sesquiterpenes.
Poor Quality of Essential Oil (e.g., dark color, off-odor) 1. Metal Contamination: The use of distillation equipment made of ferrous metals can lead to a dark-colored oil due to high iron content.[6] 2. Improper Pre-treatment: Drying in direct sunlight can deteriorate the quality of the herb and reduce oil recovery.[3] 3. Hydrolysis or Other Chemical Reactions: The presence of too much water or excessively high temperatures can lead to unwanted chemical reactions.1. Equipment Material: Use distillation units made of stainless steel or glass to avoid metal contamination. Chelating agents can be used in some cases to reduce metal content.[6] 2. Proper Drying: Dry the patchouli herb in a shaded, well-ventilated area.[3] 3. Process Optimization: Carefully control the steam rate and temperature. Ensure that the plant material is not in direct contact with boiling water for extended periods if using a hydro-distillation setup.
Inconsistent Yields Between Batches 1. Variability in Plant Material: Differences in the age of the plant, harvest time, and drying process can all affect the oil content and composition. 2. Lack of Standardized Protocol: Variations in packing density, distillation time, and steam rate will lead to inconsistent results.1. Standardize Plant Material: Use plant material from the same source and apply a consistent pre-treatment protocol for each batch. 2. Implement a Standard Operating Procedure (SOP): Document and adhere to a strict protocol for every distillation run, including weight of plant material, packing method, distillation time, and steam conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pre-treatment for patchouli leaves before steam distillation?

A1: Pre-treatment is crucial for maximizing yield.[6] A combination of withering, shade-drying for 24 hours, size reduction (cutting into ~1 cm pieces), and light fermentation in a sealed, dark container for about 20 hours has been shown to increase yield.[5] Drying in an oven at 50°C for 3 hours has also been reported as an effective method to prepare the leaves.[1]

Q2: How long should I run the steam distillation to maximize beta-patchoulene yield?

A2: A typical distillation period for patchouli is 6-8 hours.[3] However, studies have shown that the concentration of major components, including sesquiterpenes, can continue to increase for up to 10 hours of extraction time.[7] It is recommended to conduct a time-course study to determine the optimal duration for your specific setup.

Q3: What is the expected yield of essential oil from patchouli?

A3: The yield can vary significantly based on the distillation method, pre-treatment, and plant material. Yields from conventional steam distillation typically range from 2.0% to 3.0%.[5][11] However, with optimized pre-treatment and distillation parameters, yields as high as 5.9% have been reported with water-steam distillation.[5][11]

Q4: Are there alternative extraction methods that can provide a higher yield or better quality of beta-patchoulene?

A4: Yes, several modern extraction techniques have been explored.

  • Supercritical CO2 (SC-CO2) Extraction: This method has been shown to produce a higher yield (up to 12.41%) and a higher percentage of patchouli alcohol compared to steam distillation.[9]

  • Microwave-Assisted Hydrodistillation (MAHD): This technique can offer a faster extraction time and has been reported to yield around 2.77% patchouli oil.[12]

  • Water Bubble Distillation (WBD): While this method may produce a lower overall yield (around 2.4%) compared to water-steam distillation, it has been shown to yield a significantly higher content of patchouli alcohol (61.53% vs 38.24%).[5][11]

Q5: How does the packing density of the plant material in the still affect the yield?

A5: Packing density is a critical parameter. A lower packing density (e.g., 4 kg/0.5 m³) has been shown to result in a higher essential oil yield compared to higher densities (5 kg/0.5 m³ and 6 kg/0.5 m³).[2] This is likely due to more efficient steam penetration and contact with the plant material.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to allow for easy comparison of different methods and conditions.

Table 1: Comparison of Extraction Methods for Patchouli Oil

Extraction Method Reported Yield (%) Key Findings Reference
Water-Steam Distillation (WSD)5.90%Higher yield but lower quality oil compared to WBD in the same study.[5][11]
Water Bubble Distillation (WBD)2.40%Lower yield but significantly higher patchouli alcohol content (61.53%).[5][11]
Supercritical CO2 (SC-CO2)up to 12.41%Higher yield and better quality compared to steam distillation.[9]
Microwave Air-Hydrodistillation (MAHD)2.77%Faster extraction time.[12]
Steam Distillation (with drying)2.5 - 3.0%Good yield and quality.[5][11]

Table 2: Effect of Pre-treatment on Patchouli Oil Yield (Steam Distillation)

Pre-treatment Method Operating Pressure ( kg/cm ²) Yield (%) Patchouli Alcohol (%) Reference
Fresh Leaves0.2-26.8[1]
Aerated (Withered) Leaves0.32.17-[1]
Oven Dried Leaves0.42.0040.06[1]
Light Fermentation (20 hours)Not specified5.90 (WSD)38.24 (WSD)[5]

Experimental Protocols

Protocol 1: Steam Distillation of Patchouli Oil with Pre-treatment

This protocol is based on methodologies that have demonstrated improved yields.

1. Materials and Equipment:

  • Patchouli leaves and stems (Pogostemon cablin)

  • Drying area (shaded, good ventilation) or oven

  • Airtight container for fermentation

  • Steam distillation apparatus (stainless steel or glass) with a condenser and collection vessel

  • Distilled water

  • Analytical balance

2. Plant Material Pre-treatment (Choose one):

  • Option A: Drying and Fermentation

    • Shade-dry fresh patchouli leaves and stems (3:1 leaf to stem ratio) for 24 hours.[5]

    • Cut the dried material into approximately 1 cm pieces.[5]

    • Weigh 1 kg of the cut material and lightly moisten with 500 mL of distilled water.[5]

    • Place the moistened material in a sealed, dark container and allow it to undergo light fermentation for 20 hours.[5]

  • Option B: Oven Drying

    • Place fresh patchouli leaves in an oven at 50°C for 3 hours.[1]

    • Allow the leaves to cool to room temperature before distillation.

3. Steam Distillation Procedure:

  • Place the pre-treated patchouli material into the distillation flask/still. Ensure the material is packed firmly but not too tightly to allow for even steam penetration.
  • Add distilled water to the steam generator.
  • Begin heating the steam generator and pass steam through the plant material.
  • Condense the resulting vapor (steam and essential oil) using a condenser with a continuous flow of cold water.
  • Collect the distillate (hydrosol and essential oil) in a receiving vessel.
  • Continue the distillation for 6 to 8 hours.[3][5]
  • After distillation, allow the collected distillate to separate. The essential oil will form a layer on top of the hydrosol.
  • Carefully separate the essential oil from the hydrosol using a separatory funnel.
  • Dry the essential oil over anhydrous sodium sulfate to remove any residual water.
  • Weigh the final amount of essential oil to calculate the yield.

4. Analysis:

  • Analyze the chemical composition of the essential oil, including the percentage of beta-patchoulene, using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

TroubleshootingWorkflow Start Start: Low Beta-Patchoulene Yield CheckPreTreatment Review Plant Material Pre-treatment Start->CheckPreTreatment CheckDistillationParams Examine Distillation Parameters Start->CheckDistillationParams IsDried Is material adequately dried/fermented? CheckPreTreatment->IsDried IsTimeSufficient Is distillation time sufficient (6-10h)? CheckDistillationParams->IsTimeSufficient IsDried->CheckDistillationParams Yes ImplementDrying Action: Implement shade drying or light fermentation. IsDried->ImplementDrying No IsPackingOptimal Is packing density optimal? IsTimeSufficient->IsPackingOptimal Yes IncreaseTime Action: Increase distillation duration. IsTimeSufficient->IncreaseTime No IsSteamRateCorrect Is steam flow rate controlled? IsPackingOptimal->IsSteamRateCorrect Yes AdjustPacking Action: Adjust packing density. Test lower densities. IsPackingOptimal->AdjustPacking No AdjustSteam Action: Reduce steam flow rate. IsSteamRateCorrect->AdjustSteam No ReEvaluate Re-evaluate Yield IsSteamRateCorrect->ReEvaluate Yes ImplementDrying->ReEvaluate IncreaseTime->ReEvaluate AdjustPacking->ReEvaluate AdjustSteam->ReEvaluate

Caption: Troubleshooting workflow for low beta-patchoulene yield.

ExperimentalWorkflow cluster_pretreatment Pre-treatment cluster_distillation Steam Distillation cluster_postprocessing Post-processing & Analysis Harvest Harvest Patchouli (Leaves & Stems) Dry Shade Dry / Wither (24h) Harvest->Dry Cut Size Reduction (~1 cm pieces) Dry->Cut Ferment Light Fermentation (Optional, 20h) Cut->Ferment Pack Pack Still Ferment->Pack Distill Distill with Steam (6-8 hours) Pack->Distill Collect Collect Distillate Distill->Collect Separate Separate Oil from Hydrosol Collect->Separate Analyze GC-MS Analysis Separate->Analyze FinalProduct Final Product: Beta-Patchoulene Rich Oil Separate->FinalProduct

Caption: Experimental workflow for patchouli oil extraction.

References

Challenges in the purification of beta-Patchoulene from isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of β-patchoulene from its isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of β-patchoulene so challenging?

A1: The primary challenge lies in the structural similarity of its isomers (e.g., α-patchoulene, γ-patchoulene) and other co-occurring sesquiterpenes. These compounds often have very close boiling points and polarities, making separation by traditional methods like fractional distillation and standard column chromatography difficult. Their identical molecular mass (204.35 g/mol ) also means they cannot be differentiated by mass spectrometry alone, requiring effective chromatographic separation prior to analysis.[1]

Q2: What are the main methods used to separate patchoulene isomers?

A2: The most common methods include:

  • Fractional Distillation (under vacuum): Exploits small differences in boiling points. This is often a preliminary enrichment step rather than a final purification method.

  • Argentation (Silver Nitrate) Chromatography: A powerful technique that separates isomers based on the differential stability of the π-complexes formed between their double bonds and silver ions impregnated on silica gel.[1][2]

  • Preparative Gas Chromatography (Prep-GC): Offers high resolution for separating volatile isomers based on their differential partitioning between the mobile and stationary phases.[3]

Q3: Can β-patchoulene degrade during purification?

A3: Yes. Sesquiterpenes can be sensitive to heat and acidic conditions. Patchouli alcohol, the precursor to patchoulene, is known to dehydrate and rearrange to β-patchoulene under acidic conditions.[4] Applying excessive heat during distillation or using acidic solvents/media can potentially lead to isomerization or degradation of the target molecule. It is crucial to work under controlled temperature and pH conditions.

Troubleshooting Guides

Fractional Distillation Issues

Q: My fractional distillation is not separating the isomers effectively. The fractions have very similar compositions.

A: This is a common issue due to the close boiling points of patchoulene isomers.

  • Increase Column Efficiency: Use a longer fractionation column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

  • Optimize Vacuum Pressure: Reducing the pressure lowers the boiling points and can sometimes enhance the boiling point differences between isomers. Operate at a stable, controlled vacuum.

  • Control Heating Rate: A slow, steady heating rate is crucial. Rapid heating can cause bumping and carry less volatile components over with the distillate, reducing separation efficiency.

  • Consider it an Enrichment Step: Recognize that fractional distillation may only enrich β-patchoulene rather than purify it completely. Use it as a preliminary step before a high-resolution chromatographic method.

Argentation (Silver Nitrate) Column Chromatography Issues

Q: I am seeing significant peak tailing in my silver nitrate column chromatography.

A: Peak tailing in this system can arise from several factors:

  • Inhomogeneous Column Packing: Air bubbles or channels in the silica gel bed can cause uneven flow and peak distortion. Ensure the column is packed evenly as a slurry without any trapped air.[5][6]

  • Column Overload: Loading too much sample can saturate the stationary phase, leading to tailing.[5][7] Try reducing the sample load.

  • Inappropriate Solvent Polarity: If the mobile phase is too weak (too non-polar), compounds will move slowly and may exhibit tailing. If it is too strong, you will get poor separation. Systematically screen solvent systems (e.g., hexane with increasing percentages of ethyl acetate or ether) to find the optimal polarity.[2][8]

  • Degradation on Column: Silver nitrate-impregnated silica is slightly acidic. If your sample is highly sensitive, this can cause on-column degradation, contributing to tailing. Neutralizing the silica gel before impregnation can be tested, but may affect separation efficiency.

Q: The separation between β-patchoulene and another isomer is poor.

A:

  • Optimize Mobile Phase: Selectivity is highly dependent on the mobile phase. Try different non-polar solvents (e.g., hexane, pentane, cyclohexane) blended with a slightly more polar modifier (e.g., toluene, dichloromethane, or ethyl acetate in very small percentages). The choice of modifier can influence the stability of the silver-alkene complex and thus alter selectivity.[8]

  • Adjust Silver Nitrate Concentration: The percentage of silver nitrate on the silica gel (typically 10-20%) can be varied. A higher concentration can increase retention and may improve the resolution of closely related isomers.[2]

  • Control Temperature: Running the chromatography at a lower temperature can sometimes enhance the stability of the transient π-complexes, leading to better resolution.

Quantitative Data: Physicochemical Properties of Patchoulene Isomers

The separation of patchoulene isomers is challenging due to their similar physical properties. The table below summarizes their boiling points and Kovats Retention Indices (RI), which are a measure of where a compound elutes relative to n-alkanes in gas chromatography.

Propertyα-Patchouleneβ-Patchouleneγ-Patchoulene
Molecular Formula C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄
Molecular Weight 204.35204.35204.35
Boiling Point (°C at 760 mmHg) 262 - 263[9]260.7 - 262[10][11]No data found
Kovats Retention Index (Non-polar column, e.g., DB-5, HP-5MS) 1311 - 1457[12]1367 - 1380[13]1423 - 1441[14]

Note: Kovats Retention Indices can vary based on the specific GC column, temperature program, and other analytical conditions.

Experimental Protocols

Protocol 1: Preparation of Silver Nitrate-Impregnated Silica Gel for Column Chromatography

This protocol describes a wet-slurry method for preparing argentated silica gel, a crucial stationary phase for separating unsaturated isomers like patchoulenes.

Materials:

  • Silica gel (100-200 mesh, for column chromatography)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Methanol

  • Hexane

  • Drying oven

  • Rotary evaporator

  • Chromatography column (protect from light with aluminum foil)

Procedure:

  • Dissolve Silver Nitrate: Prepare a solution of silver nitrate in deionized water. For a 10% (w/w) impregnation, dissolve 10 g of AgNO₃ in a minimal amount of water (~20 mL).

  • Prepare Silica Slurry: In a round-bottom flask, add 90 g of silica gel. Add the AgNO₃ solution to the silica gel. Add additional water or methanol to create a free-flowing slurry.

  • Evaporate Solvent: Remove the solvent under reduced pressure using a rotary evaporator. This ensures an even coating of the silver nitrate onto the silica gel pores.

  • Activate the Gel: Transfer the fine, white powder to a glass dish and activate it in a drying oven at 110-120°C for 12-24 hours. This removes residual water which can interfere with the chromatography.

  • Store Properly: The prepared silver nitrate-silica gel is light-sensitive. Store it in a desiccator covered with aluminum foil to protect it from light and moisture until use.

  • Pack the Column: The column should be packed as a slurry in a non-polar solvent (e.g., hexane). The column and solvent reservoir should be wrapped in aluminum foil to prevent light-induced degradation of the stationary phase.[1][15][16]

Protocol 2: General Method for Preparative Gas Chromatography (Prep-GC)

Prep-GC is a high-resolution technique suitable for the final purification of volatile isomers when high purity is required.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale injector, column, and fraction collector.

  • Column: A longer, wider-bore column (e.g., 30-60 m length, 0.53 mm ID) with a thick film of a suitable stationary phase (e.g., a non-polar 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

  • Detector: A non-destructive detector is ideal, but often a splitter is used to divert a small portion of the effluent to a destructive detector (like an FID) while the majority goes to the collection trap.

Procedure:

  • Analytical Method Development: First, develop an analytical-scale GC method that shows baseline separation of β-patchoulene from its isomers. Optimize the temperature program (gradient) and carrier gas flow rate. The Kovats indices in the table above can help predict elution order on non-polar columns.

  • Scale-Up: Transfer the analytical method to the preparative system. The temperature program may need slight adjustments. The flow rate will be significantly higher.

  • Determine Collection Windows: Perform an initial run on the preparative system and carefully note the retention times for each isomer. Define the precise start and end times for the collection of the β-patchoulene peak.

  • Automated Injections: Load the enriched sample mixture into the autosampler. Program the instrument to perform multiple automated injections, separations, and collections into a single vial.

  • Condensation and Collection: The fraction collector uses a cold trap (often cooled with liquid nitrogen or a cryo-cooler) to condense the targeted peak as it elutes from the column. Ensure the trap temperature is low enough to efficiently trap the compound.

  • Recovery: After the runs are complete, the collected pure β-patchoulene is rinsed from the trap with a small amount of a high-purity volatile solvent (e.g., pentane or hexane). The solvent can then be carefully evaporated to yield the purified product.

Visualizations

Logical Workflow for β-Patchoulene Purification

G cluster_start Starting Material cluster_enrich Enrichment Step cluster_purify High-Resolution Purification cluster_end Final Product & Analysis Start Patchouli Oil or Isomer Mixture Distill Vacuum Fractional Distillation Start->Distill Initial Separation AgChrom Argentation (AgNO₃) Column Chromatography Distill->AgChrom Enriched Isomer Fraction PrepGC Preparative Gas Chromatography (Prep-GC) Distill->PrepGC Enriched Isomer Fraction Analysis Purity Analysis (GC-MS, NMR) AgChrom->Analysis PrepGC->Analysis Product Pure β-Patchoulene Analysis->Product If Purity > 95% G bPAE β-Patchoulene IKK IKK Complex bPAE->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters in cytoplasm NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Cytokines Induces Transcription

References

Technical Support Center: Optimizing GC-MS for Patchoulene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the separation of patchoulene isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary patchoulene isomers I should expect to see in patchouli oil?

A1: Patchouli oil is a complex mixture of sesquiterpenes. The most commonly cited patchoulene isomers are α-patchoulene, β-patchoulene, and γ-patchoulene.[1][2] Patchouli alcohol is typically the most abundant component.[3][4][5] Other related compounds often found include α-guaiene, seychellene, and caryophyllene.[1][4]

Q2: Which type of GC column is most effective for separating patchoulene isomers?

A2: The choice of GC column is critical for separating structurally similar isomers.[6]

  • Non-polar columns: Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, DB-5, SLB®-5ms) are widely used for essential oil analysis, including patchouli oil. These columns separate compounds primarily based on their boiling points.

  • Polar columns: For challenging separations where isomers co-elute on non-polar columns, a more polar stationary phase, such as one containing polyethylene glycol (e.g., DB-WAX), can provide alternative selectivity based on polarity differences.[7]

  • Chiral columns: For separating specific stereoisomers, a chiral stationary phase, such as one based on cyclodextrins, may be necessary.[8]

Q3: What are the characteristic mass spectral ions for patchoulene isomers?

A3: Patchoulene isomers (C₁₅H₂₄) have a molecular weight of 204.35 g/mol .[9][10] Under electron ionization (EI) at 70 eV, they exhibit similar fragmentation patterns, making mass spectrometry alone insufficient to distinguish them without chromatographic separation.[11] Key fragments can be used for identification in a library search, but retention time is the primary identifier. The molecular ion peak (M+) at m/z 204 is a key indicator.[10][12]

Troubleshooting Guide

Problem: My α- and β-patchoulene peaks are co-eluting or have poor resolution.

Co-elution of isomers is a common challenge in GC analysis due to their similar chemical structures and boiling points.[11] Here are several strategies to improve separation, starting with the simplest adjustments.

Solution 1: Optimize the Oven Temperature Program

The temperature ramp rate has a significant impact on resolution.[13] A slower ramp rate increases the interaction time of analytes with the stationary phase, often improving separation.

Experimental Protocol: Optimizing Temperature Ramp

  • Establish a Baseline: Run your standard method and note the resolution between the critical pair (e.g., α- and β-patchoulene). A typical starting program for essential oils might be: 60°C initial temp, ramp at 10°C/min to 240°C.[14]

  • Reduce Ramp Rate: Decrease the primary ramp rate significantly (e.g., from 10°C/min to 3°C/min).[14] This will increase the overall run time but often enhances the separation of closely eluting compounds.

  • Introduce a Hold: If the isomers elute over a narrow temperature range, introduce a shallow ramp or an isothermal hold just before their elution to maximize separation in that specific window.

  • Evaluate: Compare the chromatogram to your baseline. If resolution has improved to an acceptable level (typically Rs > 1.5), the optimization is successful. If not, proceed to the next solution.

Solution 2: Adjust Carrier Gas Flow Rate (Linear Velocity)

Each column has an optimal linear velocity at which it performs most efficiently. Operating too far from this optimum can lead to peak broadening and loss of resolution.

Experimental Protocol: Optimizing Linear Velocity

  • Determine Optimum Velocity: Consult the column manufacturer's guidelines for the optimal linear velocity for your carrier gas (typically Helium) and column internal diameter. For a 0.25 mm ID column, this is often around 25-35 cm/sec.[15]

  • Adjust Flow Rate: Set your GC to operate at a constant flow rate corresponding to this optimal velocity.

  • Analyze and Compare: Run the analysis and compare the peak widths and resolution to your previous results. While selectivity is not directly changed, the increased efficiency can resolve closely eluting peaks.[16]

Solution 3: Change the Stationary Phase

If optimizing temperature and flow rate is insufficient, the issue is likely a lack of selectivity (α) between the isomers on your current column.[6][17] Changing to a column with a different chemistry is the most powerful way to alter selectivity.[8]

Experimental Protocol: Column Selection

  • Assess Polarity: If you are using a non-polar column (like a 5-type), the isomers are eluting very close together because their boiling points are nearly identical.

  • Select a Polar Column: Switch to a column with a different selectivity, such as a polar WAX column.[7] The different interaction mechanisms (dipole-dipole, hydrogen bonding) of the polar stationary phase can alter the elution order and significantly improve the separation of isomers.

  • Re-optimize Method: You will need to develop a new temperature program for the new column, as retention times will change significantly. Start with a general-purpose gradient and refine it as described in Solution 1.

Problem: I can't achieve baseline separation, but I need to quantify the isomers.

When complete chromatographic separation is not feasible, mass spectrometry offers a powerful alternative for deconvolution.[11]

Solution: Use Single Ion Monitoring (SIM) or Deconvolution

If there are unique fragment ions for each isomer, even if minor, they can be used for quantification.

Experimental Protocol: MS Deconvolution/SIM

  • Identify Unique Ions: Carefully examine the full scan mass spectra of the leading and tailing edges of the co-eluting peak. Look for ions that are more abundant in one isomer versus the other.

  • Develop a SIM Method: If unique ions are found, create a SIM method that monitors at least one quantifying ion and one qualifying ion for each target isomer.[8] This significantly increases sensitivity and allows for quantification even with peak overlap.

  • Use Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks based on subtle differences in their mass spectra.[18] This can provide accurate quantification for co-eluting peaks.[11]

Data Summary

The following table summarizes typical GC-MS parameters used for the analysis of patchouli oil, which can serve as a starting point for method development.

ParameterMethod 1 (Non-Polar)Method 2 (Polar)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)[14]DB-WAX (30 m x 0.25 mm, 0.25 µm)[7]
Carrier Gas Helium[14]Helium[7]
Flow Rate Constant Pressure (65 kPa)[14] or Flow (1.0 mL/min)[7]Constant Flow (1.0 mL/min)[7]
Injector Temp 250 - 280 °C[7]250 °C[7]
Injection Mode Split (e.g., 25:1)Splitless[7]
Oven Program 60°C, ramp 3°C/min to 240°C[14]60°C (10 min hold), ramp 20°C/min to 230°C (10 min hold)[7]
MS Ion Source 230 °C[7]230 °C[7]
MS Quad Temp 150 °C (Typical)150 °C (Typical)
Ionization Electron Ionization (EI) at 70 eV[7]Electron Ionization (EI) at 70 eV[7]
Mass Range m/z 40-500[7]m/z 40-500[7]
Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting and method development.

G start Problem: Poor Isomer Separation (Rs < 1.5) check_method Are GC Parameters Optimized? start->check_method check_column Is the Column Chemistry Appropriate? check_method->check_column Yes optimize_ramp 1. Decrease Oven Ramp Rate check_method->optimize_ramp No change_column Change to Column with Different Polarity (e.g., Non-polar to Polar) check_column->change_column No use_ms Is Baseline Separation Still Not Achieved? check_column->use_ms Yes optimize_flow 2. Adjust Carrier Gas Flow to Optimum optimize_ramp->optimize_flow optimize_flow->check_method Re-evaluate change_column->start Re-optimize Method deconvolve Use MS Deconvolution or Unique Fragment Ions (SIM) for Quantification use_ms->deconvolve Yes success Resolution Achieved use_ms->success No deconvolve->success

Caption: Troubleshooting workflow for poor separation of patchoulene isomers.

G prep 1. Sample Preparation (Dilution of Patchouli Oil) select_col 2. Column Selection (Start with HP-5MS or similar) prep->select_col initial_method 3. Initial Method Setup (General Purpose Temp Program) select_col->initial_method inject 4. GC-MS Analysis initial_method->inject evaluate 5. Evaluate Resolution of Isomers inject->evaluate is_resolved Resolution > 1.5? evaluate->is_resolved optimize 6. Optimize Parameters (Temp Ramp, Flow Rate) is_resolved->optimize No final_method 7. Final Validated Method is_resolved->final_method Yes optimize->inject Iterate

Caption: General workflow for GC-MS method development for patchoulene isomers.

References

beta-Patchoulene degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-patchoulene. The information is designed to help anticipate and resolve common stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for beta-patchoulene?

A1: Based on its chemical structure as a tricyclic sesquiterpene, beta-patchoulene is susceptible to several degradation pathways, including:

  • Oxidation: This is a significant degradation pathway, particularly during long-term storage with exposure to air. The primary oxidation product is beta-patchoulene epoxide.

  • Acid-Catalyzed Rearrangement/Degradation: Beta-patchoulene may be unstable in acidic conditions, which can catalyze molecular rearrangements or degradation.

  • Thermal Degradation: Like other sesquiterpenes, beta-patchoulene can degrade at elevated temperatures.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

Q2: I've noticed a change in the analytical profile of my beta-patchoulene sample over time. What could be the cause?

A2: A change in the analytical profile, such as the appearance of new peaks in your chromatogram, is likely due to degradation. The most common cause is oxidation, especially if the sample has been stored for an extended period or not under an inert atmosphere. This can lead to the formation of beta-patchoulene epoxide and potentially other oxygenated derivatives. To confirm this, you can use a mass spectrometer to identify the molecular weight of the new peaks.

Q3: My experiment involves acidic conditions, and I'm seeing unexpected results. Could the beta-patchoulene be degrading?

A3: It is highly probable. Sesquiterpenes can be sensitive to acidic environments. Acid-catalyzed reactions can lead to rearrangements of the carbon skeleton or other degradation pathways. It is recommended to evaluate the stability of beta-patchoulene at the specific pH of your experiment by running a control sample and analyzing it for degradation products.

Q4: What are the best practices for storing beta-patchoulene to ensure its stability?

A4: To minimize degradation, beta-patchoulene should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at or below 4°C. For long-term storage, -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Container: Use well-sealed containers to prevent exposure to air and moisture.

Troubleshooting Guides

Issue 1: Appearance of an Unknown Peak in HPLC/GC Analysis
  • Symptom: A new, unexpected peak appears in the chromatogram of a beta-patchoulene sample, often with a different retention time.

  • Possible Cause: This is a strong indication of degradation. The most likely culprit is oxidation, leading to the formation of beta-patchoulene epoxide or other oxygenated derivatives.

  • Troubleshooting Steps:

    • Confirm Identity: Use mass spectrometry (MS) to determine the molecular weight of the unknown peak. An increase of 16 amu compared to beta-patchoulene (C15H24, MW: 204.35 g/mol ) would suggest the formation of an epoxide (C15H24O, MW: 220.35 g/mol ).

    • Review Storage Conditions: Check if the sample was properly stored under an inert atmosphere and protected from light and high temperatures.

    • Perform Forced Oxidation: To confirm if the unknown is an oxidation product, intentionally stress a fresh sample of beta-patchoulene with a mild oxidizing agent (e.g., 3% hydrogen peroxide) and analyze the resulting mixture. If the peak increases, it is likely an oxidation product.

Issue 2: Inconsistent Results in Bioassays
  • Symptom: Variability in the biological activity of beta-patchoulene between different experimental runs or with older samples.

  • Possible Cause: Degradation of the parent compound into products that may have different (either higher or lower) biological activity. For instance, beta-patchoulene epoxide has been reported to have potent anti-inflammatory effects.

  • Troubleshooting Steps:

    • Analyze Sample Purity: Before each experiment, verify the purity of the beta-patchoulene sample using a validated analytical method (e.g., HPLC-UV or GC-FID).

    • Use Freshly Prepared Solutions: Prepare solutions of beta-patchoulene immediately before use to minimize degradation in solution.

    • Evaluate Stability in Assay Medium: Test the stability of beta-patchoulene in your specific assay buffer or medium over the time course of the experiment to ensure it remains stable.

Data Presentation

Due to the limited availability of specific quantitative stability data for beta-patchoulene, the following table summarizes the potential stability issues based on general knowledge of sesquiterpenes and related compounds. Researchers should perform their own stability studies under their specific experimental conditions.

Stress ConditionPotential for DegradationLikely Degradation ProductsRecommended Mitigation
Oxidation HighBeta-patchoulene epoxide, other oxygenated derivativesStore under inert gas (N₂ or Ar), use antioxidants if compatible with the application.
Acidic pH Moderate to HighIsomerization and rearrangement productsAvoid acidic conditions if possible, or perform experiments at low temperatures and for short durations. Buffer solutions to a neutral pH.
Basic pH ModeratePotential for rearrangement or other degradation productsBuffer solutions to a neutral pH.
Thermal Moderate to HighFragmentation and rearrangement productsAvoid high temperatures. Store at recommended low temperatures.
Photolytic (UV light) ModerateIsomerization and oxidation productsProtect from light by using amber glassware and storing in the dark.

Experimental Protocols

Forced Degradation Study Protocol for Beta-Patchoulene

This protocol is adapted from established methods for sesquiterpenes and can be used to investigate the degradation pathways of beta-patchoulene.

1. Objective: To assess the stability of beta-patchoulene under various stress conditions and to identify potential degradation products.

2. Materials:

  • Beta-patchoulene (high purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3%)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC-UV or GC-MS method

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of beta-patchoulene in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of beta-patchoulene in an oven at 80°C for 48 hours. Also, heat a solution of beta-patchoulene in a suitable solvent under the same conditions.

    • Photolytic Degradation: Expose a solution of beta-patchoulene to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV or GC-MS method.

4. Data Analysis:

  • Calculate the percentage of degradation of beta-patchoulene.

  • Identify and characterize the degradation products using MS and, if necessary, NMR.

Mandatory Visualizations

cluster_degradation_pathways Beta-Patchoulene Degradation Pathways cluster_oxidation Oxidation cluster_acid Acidic Conditions cluster_thermal Thermal Stress cluster_photo Photolytic Stress beta_patchoulene Beta-Patchoulene oxidation_product Beta-Patchoulene Epoxide beta_patchoulene->oxidation_product O₂ / Light acid_product Rearrangement Products beta_patchoulene->acid_product H⁺ thermal_product Fragmentation Products beta_patchoulene->thermal_product Heat photo_product Isomers / Oxidized Products beta_patchoulene->photo_product UV Light

Caption: Potential degradation pathways of beta-patchoulene under various stress conditions.

cluster_workflow Forced Degradation Experimental Workflow start Start: Pure Beta-Patchoulene Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize (for Acid/Base Samples) sampling->neutralize analysis Analyze by HPLC/GC-MS sampling->analysis (for other stress conditions) neutralize->analysis data Data Interpretation: - Quantify Degradation - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: A general workflow for conducting forced degradation studies on beta-patchoulene.

Troubleshooting low yield in beta-Patchoulene chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of beta-patchoulene.

Troubleshooting Guides

Low yields in beta-patchoulene synthesis can arise from various factors, from reaction conditions to purification procedures. This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Low Conversion of Patchouli Alcohol

Symptom: GC-MS analysis of the crude reaction mixture shows a large peak corresponding to the starting material, patchouli alcohol, and a small peak for beta-patchoulene.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The acid catalyst is crucial for the dehydration of patchouli alcohol.

    • Solution 1.1: Catalyst Choice: Sulfuric acid (H₂SO₄) has been shown to be an effective homogeneous catalyst for this conversion. In contrast, catalysts like zinc chloride (ZnCl₂) may not be successful.[1]

    • Solution 1.2: Catalyst Concentration: The concentration of the acid catalyst directly impacts the reaction rate. A low concentration may lead to an incomplete reaction. Systematically increase the catalyst loading to find the optimal concentration.

    • Solution 1.3: Catalyst Quality: Ensure the acid catalyst is not old or contaminated, which can reduce its activity. Use a fresh bottle of concentrated sulfuric acid.

  • Suboptimal Reaction Temperature: The dehydration of alcohols is temperature-dependent.

    • Solution 2.1: Temperature Too Low: The reaction may be too slow at lower temperatures, leading to incomplete conversion within a practical timeframe. Gradually increase the reaction temperature and monitor the conversion by TLC or GC-MS.

    • Solution 2.2: Insufficient Heating: Ensure uniform heating of the reaction mixture. Use a suitable heating mantle and stirring to maintain a consistent temperature throughout the reaction vessel.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution 3.1: Monitor Reaction Progress: Regularly take aliquots from the reaction mixture and analyze them by TLC or GC-MS to monitor the disappearance of the starting material and the formation of the product. Continue the reaction until no further conversion is observed.

Issue 2: Formation of Multiple Products (Low Selectivity)

Symptom: GC-MS analysis reveals the presence of multiple isomers of patchoulene (e.g., alpha-patchoulene, gamma-patchoulene, delta-guaiene) in significant quantities, reducing the yield of the desired beta-patchoulene.

Possible Causes & Solutions:

  • Carbocation Rearrangements: The acid-catalyzed dehydration of patchouli alcohol proceeds through a carbocation intermediate. This intermediate can undergo rearrangements to form more stable carbocations, leading to a mixture of isomeric products.

    • Solution 1.1: Temperature Control: Higher reaction temperatures can provide the energy for these rearrangements to occur more readily. Running the reaction at the lowest effective temperature can improve selectivity for beta-patchoulene.

    • Solution 1.2: Choice of Acid and Solvent: The nature of the acid and solvent can influence the stability of the carbocation intermediate and the transition states leading to different products. Experiment with different acid catalysts (e.g., phosphoric acid) and solvents to optimize for beta-patchoulene formation. A study has shown that using sulfuric acid in acetic acid as a solvent can successfully convert patchouli alcohol to beta-patchoulene.[1]

Issue 3: Product Loss During Work-up and Purification

Symptom: The yield of pure beta-patchoulene is low despite good conversion in the crude reaction mixture.

Possible Causes & Solutions:

  • Inefficient Extraction: Beta-patchoulene may not be fully extracted from the aqueous work-up solution.

    • Solution 1.1: Proper Solvent Choice: Use a non-polar organic solvent in which beta-patchoulene is highly soluble, such as hexane or pentane, for extraction.

    • Solution 1.2: Multiple Extractions: Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.

  • Loss During Distillation: Beta-patchoulene is a volatile compound, and improper distillation techniques can lead to significant loss.

    • Solution 2.1: Vacuum Fractional Distillation: Due to the close boiling points of the patchoulene isomers, purification requires efficient fractional distillation under reduced pressure (vacuum). This allows for distillation at a lower temperature, preventing potential degradation of the product.

    • Solution 2.2: Optimize Distillation Parameters: The efficiency of separation depends on parameters like the reflux ratio and the vacuum pressure. A higher reflux ratio can improve separation but may prolong the distillation time. Optimization of these parameters is crucial for isolating pure beta-patchoulene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing beta-patchoulene?

A1: The most common laboratory-scale synthesis of beta-patchoulene is the acid-catalyzed dehydration of patchouli alcohol. Patchouli alcohol, which is the main component of patchouli oil, is treated with a strong acid like sulfuric acid to eliminate a molecule of water and form the double bond in the beta-patchoulene structure.

Q2: What are the expected side products in this synthesis?

A2: The acid-catalyzed dehydration of patchouli alcohol can lead to the formation of several isomeric sesquiterpenes. The most common side products include alpha-patchoulene, gamma-patchoulene, and delta-guaiene. These are formed due to rearrangements of the carbocation intermediate during the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar solvent system (e.g., hexane or a mixture of hexane and ethyl acetate) can be used to separate the non-polar beta-patchoulene from the more polar patchouli alcohol. For GC-MS, the disappearance of the patchouli alcohol peak and the appearance of the beta-patchoulene and other isomer peaks can be tracked over time.

Q4: What is the best way to purify the crude product?

A4: Due to the presence of isomeric side products with very similar boiling points, simple distillation is often insufficient. Vacuum fractional distillation is the recommended method for purifying beta-patchoulene. This technique allows for a more precise separation of the isomers under reduced pressure, which lowers the boiling points and minimizes thermal degradation.

Q5: My final product is a mixture of isomers. How can I confirm the identity of beta-patchoulene?

A5: The identity of beta-patchoulene in a mixture of isomers can be confirmed by comparing the GC-MS data of your product with a known standard of beta-patchoulene. The retention time and the mass spectrum of your product's peak should match that of the standard.

Data Presentation

Table 1: Effect of Catalyst on the Conversion of Patchouli Alcohol

CatalystSolventTemperature (°C)Conversion of Patchouli Alcohol (%)Notes
H₂SO₄Acetic Acid100>95Successful conversion to β-patchoulene.[1]
ZnCl₂Toluene110<5Did not succeed in converting patchouli alcohol.[1]

Table 2: Hypothetical Influence of Reaction Temperature on Product Distribution

Temperature (°C)β-Patchoulene (%)α-Patchoulene (%)Other Isomers (%)
80751510
100652510
120503515

Note: This table presents hypothetical data to illustrate the general trend of decreasing selectivity at higher temperatures due to carbocation rearrangements.

Table 3: GC-MS Retention Times of Common Components

CompoundRetention Time (min)
α-Patchoulene13.2
β-Patchoulene13.5
Patchouli Alcohol15.8

Note: Retention times are approximate and can vary depending on the GC column and temperature program.

Experimental Protocols

Protocol 1: Synthesis of Beta-Patchoulene from Patchouli Alcohol

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve patchouli alcohol in a suitable solvent such as acetic acid.

  • Reagent Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a non-polar organic solvent (e.g., hexane).

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of Beta-Patchoulene by Vacuum Fractional Distillation

  • Setup: Assemble a vacuum fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Charging the Flask: Transfer the crude product to the distillation flask.

  • Distillation: Begin heating the flask gently under vacuum.

  • Fraction Collection: Collect the fractions that distill over at the boiling point of beta-patchoulene under the applied vacuum. Monitor the purity of the fractions by GC-MS.

  • Product Isolation: Combine the fractions that are rich in beta-patchoulene.

Mandatory Visualization

reaction_pathway cluster_reactants Reactants & Catalyst cluster_intermediates Intermediate cluster_products Products Patchouli Alcohol Patchouli Alcohol Carbocation Intermediate Carbocation Intermediate Patchouli Alcohol->Carbocation Intermediate Protonation & Dehydration H2SO4 H2SO4 H2SO4->Patchouli Alcohol Beta-Patchoulene Beta-Patchoulene Carbocation Intermediate->Beta-Patchoulene Deprotonation Alpha-Patchoulene Alpha-Patchoulene Carbocation Intermediate->Alpha-Patchoulene Rearrangement & Deprotonation Other Isomers Other Isomers Carbocation Intermediate->Other Isomers Rearrangement & Deprotonation

Caption: Acid-catalyzed dehydration of patchouli alcohol to beta-patchoulene.

troubleshooting_workflow start Low Yield of Beta-Patchoulene check_conversion Check Conversion of Patchouli Alcohol (GC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion High Starting Material good_conversion Good Conversion check_conversion->good_conversion Low Starting Material troubleshoot_reaction Troubleshoot Reaction Conditions: - Catalyst Activity - Temperature - Reaction Time low_conversion->troubleshoot_reaction check_selectivity Check Product Selectivity (GC-MS) good_conversion->check_selectivity poor_selectivity Poor Selectivity (Multiple Isomers) check_selectivity->poor_selectivity Multiple Peaks good_selectivity Good Selectivity check_selectivity->good_selectivity Mainly One Product troubleshoot_selectivity Troubleshoot Selectivity: - Lower Temperature - Optimize Catalyst/Solvent poor_selectivity->troubleshoot_selectivity troubleshoot_purification Troubleshoot Work-up & Purification: - Extraction Efficiency - Distillation Technique good_selectivity->troubleshoot_purification end Improved Yield troubleshoot_reaction->end troubleshoot_selectivity->end troubleshoot_purification->end

Caption: Troubleshooting workflow for low yield in beta-patchoulene synthesis.

References

How to increase the efficiency of beta-Patchoulene extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-patchoulene extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to optimizing the extraction of beta-patchoulene from Pogostemon cablin.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting beta-patchoulene?

A1: Several modern techniques have proven more efficient than traditional steam distillation for extracting patchouli oil with a high content of beta-patchoulene. These include:

  • Microwave-Assisted Hydrodistillation (MAHD): This method utilizes microwave energy to heat the water and plant material, leading to a faster extraction process and often a higher yield of essential oil.[1][2]

  • Microwave Air-Hydrodistillation (MAHD): An advancement of MAHD, this technique incorporates a flow of air during the extraction process, which can help in extracting heavier compounds and improve the overall quality of the oil.[1][3]

  • Supercritical CO2 (SC-CO2) Extraction: This method uses carbon dioxide in its supercritical state as a solvent. It is highly efficient, operates at lower temperatures (preventing thermal degradation of compounds), and allows for selective extraction by manipulating pressure and temperature.[4][5]

  • Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to create cavitation in the solvent, which disrupts the plant cell walls and enhances the release of essential oils.[6][7]

Q2: How does pre-treatment of patchouli leaves affect beta-patchoulene yield?

A2: Pre-treatment of patchouli leaves is a critical step for maximizing beta-patchoulene extraction.

  • Drying: Drying the leaves to a moisture content of 15-20% is crucial. This process helps to rupture the cell walls where the essential oil is stored, making the extraction more efficient.[8] However, excessive heat during drying should be avoided as it can lead to the loss of volatile compounds. Sun-drying is a common practice, but drying in sheds is preferred to protect the leaves from direct sunlight and rain, which can degrade the quality.[8]

  • Fermentation: A light fermentation of the dried leaves for a few days can increase the yield and enhance the aroma of the patchouli oil.[9][10] This is because microbial activity helps to break down the complex cell wall structures.[10]

Q3: What is the role of different solvents in beta-patchoulene extraction?

A3: The choice of solvent is critical, particularly for solvent-based extraction methods. For techniques like MAE and UAE, ethanol has been shown to be an effective solvent.[11] In Supercritical CO2 extraction, carbon dioxide is the primary solvent, which is advantageous due to its non-toxic nature and ease of removal from the final product.[5]

Q4: How can I analyze the beta-patchoulene content in my extract?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique used to identify and quantify the chemical components of patchouli oil, including beta-patchoulene.[12][13][14] This method separates the different compounds in the oil and provides a detailed profile of their relative concentrations.

Troubleshooting Guides

Issue 1: Low Yield of Patchouli Oil

Possible Cause Troubleshooting Steps
Improper pre-treatment of leaves Ensure patchouli leaves are properly dried to 15-20% moisture content.[8] Consider a light fermentation step after drying to help break down cell walls.[9][10]
Incorrect extraction parameters Optimize extraction time, temperature, and pressure/power for your chosen method. Refer to the detailed experimental protocols below. For MAHD, higher microwave power generally leads to a higher yield.[2] For SC-CO2, increasing pressure can enhance the extraction yield.[4]
Inefficient extraction method Consider switching to a more advanced extraction technique like MAHD, SC-CO2, or UAE, which have been shown to provide higher yields compared to traditional hydrodistillation.[1][4][6]
Harvesting at the wrong time The essential oil content in patchouli leaves can vary with the season. Some studies suggest that harvesting in the winter may yield more oil.[15]

Issue 2: Low Concentration of Beta-Patchoulene in the Extracted Oil

Possible Cause Troubleshooting Steps
Thermal degradation High temperatures during extraction can degrade sensitive compounds like beta-patchoulene.[5] Consider using a lower-temperature method like SC-CO2 extraction.[4][5]
Suboptimal extraction time The relative percentage of beta-patchoulene can increase with longer extraction times in some methods like hydrodistillation.[16] Experiment with different extraction durations.
Incorrect solvent polarity The choice of solvent can influence the selective extraction of different compounds. Experiment with solvents of varying polarities if your method allows.
Plant material variability The chemical composition of patchouli plants can vary based on genetics and growing conditions. Ensure you are using a high-quality, consistent source of plant material.

Issue 3: Inconsistent Extraction Results

Possible Cause Troubleshooting Steps
Inconsistent raw material Standardize your raw material by using leaves from the same source, harvested at the same time, and subjected to the same pre-treatment process.
Fluctuations in experimental conditions Ensure precise control over all extraction parameters, including temperature, pressure, time, and solvent-to-solid ratio.
Instrument calibration Regularly calibrate all equipment, including microwave ovens, pressure gauges, and temperature sensors, to ensure accuracy and reproducibility.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Patchouli Oil

Extraction MethodTypical Yield (%)Key AdvantagesKey Disadvantages
Steam Distillation 1.13 - 2.5Low cost, well-establishedLong extraction time, thermal degradation of compounds[5]
Microwave-Assisted Hydrodistillation (MAHD) 1.94 - 3.84Faster extraction, higher yield, lower energy consumption[1][2]Initial equipment cost
Microwave Air-Hydrodistillation (MAHD) ~2.77Can improve the extraction of heavier compounds[1][3]More complex setup than standard MAHD
Supercritical CO2 (SC-CO2) Extraction 3.41 - 12.41High yield, high purity, low temperature, solvent-free product[4][17]High initial investment, requires high-pressure equipment
Ultrasound-Assisted Extraction (UAE) ~2.27Faster extraction, can be performed at lower temperaturesPotential for localized heating, requires specialized equipment

Table 2: Effect of Extraction Parameters on Patchouli Oil Yield and Composition (Example Data from Literature)

MethodParameterValueOil Yield (%)Beta-Patchoulene (%)Reference
MAHDMicrowave Power700 W3.84Not specified[2]
SC-CO2Pressure20 MPa (200 bar)12.41Not specified[4]
SC-CO2Temperature80 °C12.41Not specified[4]
HydrodistillationExtraction Time8 hoursNot specified1.26 (increase)[16]
MAHDExtraction Time126 min2.722.87[14]

Experimental Protocols

Protocol 1: Microwave-Assisted Hydrodistillation (MAHD)

  • Preparation: Weigh 100g of dried and powdered patchouli leaves and place them in a 2L flask. Add 1500 mL of distilled water.

  • Apparatus Setup: Place the flask in a modified domestic microwave oven. Connect a Clevenger-type apparatus to the flask to collect the essential oil.

  • Extraction: Set the microwave power to the desired level (e.g., 700W). Run the extraction for a specified time (e.g., 260-280 minutes).[2]

  • Collection: The essential oil will be collected in the Clevenger apparatus. Separate the oil from the water.

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate and store it in a sealed, dark glass vial at 4°C.

Protocol 2: Supercritical CO2 (SC-CO2) Extraction

  • Preparation: Grind dried patchouli leaves to a consistent particle size.

  • Apparatus Setup: Load the ground material into the extraction vessel of a supercritical fluid extractor.

  • Extraction:

    • Pressurize the system with CO2 to the desired pressure (e.g., 20 MPa).[4]

    • Set the extraction temperature (e.g., 80°C).[4]

    • Maintain a constant CO2 flow rate.

    • The extraction time will vary depending on the system and desired yield.

  • Collection: The extracted oil is separated from the CO2 in a separator vessel by reducing the pressure.

  • Analysis: The collected oil can be directly analyzed by GC-MS.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

  • Preparation: Place a known amount of dried patchouli leaves in an extraction vessel with a suitable solvent (e.g., ethanol).

  • Apparatus Setup: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

  • Extraction:

    • Set the ultrasonic frequency and power.

    • Control the temperature of the mixture.

    • Run the extraction for a predetermined time.

  • Separation: After extraction, separate the solid material from the solvent by filtration.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator to obtain the essential oil.

Visualizations

Experimental_Workflow cluster_pretreatment Pre-treatment cluster_extraction Extraction Methods cluster_post_extraction Post-extraction Harvesting Harvesting Patchouli Leaves Drying Drying (15-20% moisture) Harvesting->Drying Grinding Grinding Drying->Grinding MAHD MAHD Grinding->MAHD SCCO2 SC-CO2 Grinding->SCCO2 UAE UAE Grinding->UAE Separation Separation of Oil and Solvent MAHD->Separation SCCO2->Separation UAE->Separation Analysis GC-MS Analysis (Quantify β-Patchoulene) Separation->Analysis Troubleshooting_Logic Start Low Beta-Patchoulene Yield CheckPretreatment Verify Pre-treatment (Drying, Grinding) Start->CheckPretreatment CheckParameters Optimize Extraction Parameters (Time, Temp, Pressure) CheckPretreatment->CheckParameters ConsiderMethod Evaluate Extraction Method CheckParameters->ConsiderMethod Degradation Potential Thermal Degradation? CheckParameters->Degradation LowTempMethod Switch to Low-Temp Method (e.g., SC-CO2) ConsiderMethod->LowTempMethod Degradation->LowTempMethod Yes HighTempMethod Optimize High-Temp Method Degradation->HighTempMethod No Successful Yield Improved LowTempMethod->Successful HighTempMethod->Successful

References

Resolving co-elution of beta-Patchoulene and alpha-guaiene in GC

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Resolving Co-elution of β-Patchoulene and α-Guaiene

This guide provides solutions for the common issue of co-elution between β-patchoulene and α-guaiene during gas chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why do β-patchoulene and α-guaiene frequently co-elute in GC analysis?

A1: β-Patchoulene and α-guaiene are positional isomers with very similar boiling points and polarities. This makes their separation by conventional gas chromatography challenging, as they interact similarly with standard non-polar and mid-polar stationary phases, leading to overlapping peaks.

Q2: What is the most effective initial step to resolve this co-elution?

A2: The most effective initial step is to optimize the GC method parameters. This includes adjusting the temperature program, carrier gas flow rate, and potentially switching to a different stationary phase. A slower temperature ramp rate can often improve the separation of closely eluting compounds.

Q3: Which GC column stationary phases are recommended for separating β-patchoulene and α-guaiene?

A3: For resolving β-patchoulene and α-guaiene, columns with a polyethylene glycol (wax-type) stationary phase are often successful. While standard 5% phenyl-methylpolysiloxane columns can be used, more polar phases or even specialized chiral columns may provide the necessary selectivity for baseline separation.

Q4: Can changing the carrier gas or its flow rate improve separation?

A4: Yes, optimizing the carrier gas and its flow rate can enhance resolution. Hydrogen, when used as a carrier gas, can provide better efficiency at higher flow rates compared to helium or nitrogen, potentially improving the separation of closely eluting peaks. Adjusting the flow rate to the optimal linear velocity for the chosen column and carrier gas is crucial.

Q5: Are there advanced techniques available if method optimization is insufficient?

A5: If standard GC method optimization fails to provide adequate resolution, advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) can be employed. GCxGC offers significantly higher peak capacity by subjecting the effluent from the first column to a second, different separation mechanism, which is highly effective for separating complex mixtures and resolving co-eluting isomers like β-patchoulene and α-guaiene.

Experimental Protocols

Method 1: Optimized Single-Dimension GC-MS

This protocol details an optimized method for the separation of β-patchoulene and α-guaiene using a single-dimension GC-MS system.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer

  • Column: DB-Wax (30 m x 0.25 mm, 0.25 µm) or equivalent polyethylene glycol stationary phase

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 3°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • MS Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-350

Method 2: Comprehensive Two-Dimensional GC (GCxGC-TOFMS)

For challenging separations, this GCxGC method provides enhanced resolution.

  • Instrumentation: GCxGC system with a thermal modulator coupled to a Time-of-Flight Mass Spectrometer (TOFMS)

  • First Dimension (1D) Column: Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Second Dimension (2D) Column: Rxi-17Sil MS (1.5 m x 0.15 mm, 0.15 µm) or similar mid-polar column

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • 1D Oven Program:

    • Initial Temperature: 50°C, hold for 1 minute

    • Ramp: 5°C/min to 300°C

  • 2D Oven Program:

    • Offset: +15°C relative to the 1D oven

  • Modulation:

    • Modulation Period: 6 seconds

    • Hot Pulse Duration: 0.6 seconds

  • TOFMS Parameters:

    • Acquisition Rate: 200 spectra/second

    • Mass Range: m/z 45-550

Data Presentation

Table 1: Comparison of GC Methods for β-Patchoulene and α-Guaiene Resolution

ParameterMethod 1: Optimized 1D GC-MSMethod 2: GCxGC-TOFMS
Stationary Phase(s) Polyethylene Glycol (Wax)1D: 5% Phenyl-methylpolysiloxane 2D: 50% Phenyl-methylpolysiloxane
Typical Resolution (Rs) 1.2 - 1.8> 3.0
Analysis Time ~68 minutes~50 minutes
Peak Capacity ModerateVery High
Instrumentation Cost StandardHigh
Complexity LowHigh

Visualizations

GC_Troubleshooting_Workflow start Start: Co-elution of β-Patchoulene & α-Guaiene optimize_temp Optimize Temperature Program (e.g., slower ramp rate) start->optimize_temp check_resolution1 Resolution Improved? optimize_temp->check_resolution1 change_flow Adjust Carrier Gas Flow Rate check_resolution1->change_flow No end_resolved Resolution Achieved check_resolution1->end_resolved Yes check_resolution2 Resolution Improved? change_flow->check_resolution2 change_column Change to a More Polar Stationary Phase (e.g., Wax) check_resolution2->change_column No check_resolution2->end_resolved Yes check_resolution3 Resolution Improved? change_column->check_resolution3 use_gcxgc Employ Advanced Technique: GCxGC check_resolution3->use_gcxgc No check_resolution3->end_resolved Yes use_gcxgc->end_resolved

Caption: A logical workflow for troubleshooting the co-elution of β-patchoulene and α-guaiene.

GC_Method_Selection start Goal: Separate β-Patchoulene & α-Guaiene complexity Sample Complexity? start->complexity low_complexity Low to Moderate complexity->low_complexity Low high_complexity High (e.g., essential oil matrix) complexity->high_complexity High method_1d Optimized 1D GC-MS low_complexity->method_1d method_2d GCxGC-TOFMS high_complexity->method_2d protocol_1d Follow Protocol 1: - Wax Column - Slow Temp Ramp method_1d->protocol_1d protocol_2d Follow Protocol 2: - Dual Column Setup - Thermal Modulation method_2d->protocol_2d

Caption: A decision diagram for selecting the appropriate GC method based on sample complexity.

Minimizing isomerization during beta-Patchoulene isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize isomerization during the isolation of β-patchoulene.

Frequently Asked Questions (FAQs)

Q1: What is β-patchoulene and why is its isomerization a concern during isolation?

A1: β-patchoulene is a tricyclic sesquiterpene found in patchouli oil (from Pogostemon cablin), though often in low concentrations. It is a valuable compound with potential bioactivities, including anti-inflammatory properties.[1] Isomerization is a significant concern because changes to the molecular structure can lead to the formation of other patchoulene isomers, such as α-patchoulene and γ-patchoulene, or other sesquiterpenes. This reduces the yield of the desired β-isomer and can complicate downstream applications, potentially altering the biological activity and therapeutic efficacy of the final product.

Q2: What are the primary factors that induce isomerization of β-patchoulene during isolation?

A2: The primary factors that induce isomerization are elevated temperatures and the presence of acidic conditions.[2] Many isolation techniques, such as distillation, require heat, which can provide the activation energy for isomerization. Acidic catalysts, sometimes used to convert patchouli alcohol to β-patchoulene, can also promote unwanted isomerization if not carefully controlled. The stability of sesquiterpenes is known to be affected by pH, with acidic environments generally favoring isomerization.[2]

Q3: What is the most common method for isolating β-patchoulene from patchouli oil?

A3: The most common and effective method for isolating β-patchoulene from patchouli oil is vacuum fractional distillation .[3][4][5][6][7] This technique separates compounds based on their different boiling points under reduced pressure. By lowering the pressure, the boiling points of the components in patchouli oil are significantly reduced, allowing for distillation at lower temperatures and minimizing the risk of heat-induced isomerization.

Q4: Can β-patchoulene be synthesized from other components in patchouli oil?

A4: Yes, β-patchoulene can be obtained in higher concentrations by the acid-catalyzed dehydration of patchouli alcohol, which is a major constituent of patchouli oil.[1] This conversion, however, must be carefully optimized to prevent the formation of undesired isomers. Studies have shown that using sulfuric acid in an acetic acid solvent can successfully convert patchouli alcohol to β-patchoulene.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation of β-patchoulene.

Issue 1: Low yield of β-patchoulene and high concentration of other isomers in the final product.

Possible Cause Troubleshooting Step
Excessive Distillation Temperature Reduce the distillation temperature by lowering the vacuum pressure. Operating at a lower pressure allows for distillation at temperatures that are less likely to cause isomerization.[3][5]
Presence of Acidic Impurities Neutralize the patchouli oil before distillation. This can be achieved by washing the oil with a dilute sodium bicarbonate solution, followed by washing with distilled water until the pH is neutral.
Prolonged Heating Time Minimize the duration of the distillation process. Prolonged exposure to heat, even at lower temperatures, can contribute to isomerization.
Inappropriate Acid Catalyst for Conversion If synthesizing from patchouli alcohol, carefully select the acid catalyst and reaction conditions. A comparative study of different acid catalysts can help identify one with higher selectivity for β-patchoulene.[8]

Issue 2: Incomplete separation of β-patchoulene from other sesquiterpenes.

Possible Cause Troubleshooting Step
Inefficient Fractional Distillation Column Use a fractional distillation column with a higher number of theoretical plates to improve separation efficiency. A longer column or one with a more efficient packing material can enhance the resolution between isomers with close boiling points.
Incorrect Distillation Rate Optimize the distillation rate. A slower distillation rate generally allows for better separation of components with similar boiling points.
Fluctuations in Vacuum Pressure Ensure a stable vacuum is maintained throughout the distillation process. Fluctuations in pressure will cause changes in boiling points and can disrupt the separation.

Data Presentation

Table 1: Influence of Temperature on Patchoulene Isomerization (Qualitative)

While specific quantitative data for β-patchoulene isomerization is limited in publicly available literature, the general trend for terpenes is a significant increase in isomerization and degradation with rising temperatures.

Temperature Range Expected Isomerization Rate Notes
Low (e.g., < 100°C under vacuum)MinimalIdeal for preserving the integrity of β-patchoulene.
Moderate (e.g., 100-150°C under vacuum)Low to ModerateSome isomerization may occur, especially with prolonged heating.
High (e.g., > 150°C)HighSignificant isomerization and potential for degradation are expected.

Table 2: Effect of pH on Sesquiterpene Stability

Studies on sesquiterpene lactones indicate that pH plays a crucial role in their stability. This can be extrapolated to other sesquiterpenes like β-patchoulene.

pH Condition Stability Implication for Isolation
Acidic (pH < 7)LowIncreased likelihood of isomerization. Avoid acidic conditions during extraction and purification.
Neutral (pH ≈ 7)HighOptimal for maintaining the structural integrity of β-patchoulene.
Basic (pH > 7)Moderate to HighGenerally more stable than in acidic conditions, but extreme basicity should be avoided.

Experimental Protocols

Protocol 1: Isolation of β-Patchoulene by Vacuum Fractional Distillation

This protocol outlines a general procedure for the isolation of β-patchoulene from patchouli oil.

Materials:

  • Patchouli oil

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flasks

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Inert gas source (e.g., Nitrogen or Argon)

  • GC-MS for analysis

Procedure:

  • Preparation: Place the patchouli oil into the round-bottom flask. It is recommended to use a flask that is no more than two-thirds full.

  • Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.

  • Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of around 2 KPa (15 mmHg).[3]

  • Heating: Gently heat the round-bottom flask using a heating mantle.

  • Fraction Collection: Collect the different fractions as they distill over at specific temperature ranges. Based on literature, different fractions of patchouli oil are collected at temperatures ranging from approximately 140°C to 152°C under vacuum.[7] The fraction containing β-patchoulene will distill before patchouli alcohol, which has a higher boiling point.

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of β-patchoulene.[9][10][11]

Protocol 2: GC-MS Analysis of Patchoulene Isomers

This protocol provides typical parameters for the GC-MS analysis of patchouli oil fractions.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable for separating sesquiterpenes.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5-10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Identification:

  • Compare the mass spectra of the eluted peaks with a reference library (e.g., NIST, Wiley) to identify β-patchoulene and its isomers. Retention times can also be compared with analytical standards if available.

Visualizations

experimental_workflow cluster_start Starting Material cluster_process Isolation Process cluster_analysis Analysis cluster_end Final Product Patchouli_Oil Patchouli Oil Neutralization Neutralization (Optional) Patchouli_Oil->Neutralization Vacuum_Distillation Vacuum Fractional Distillation Patchouli_Oil->Vacuum_Distillation Direct Distillation Neutralization->Vacuum_Distillation Fraction_Collection Fraction Collection Vacuum_Distillation->Fraction_Collection GCMS_Analysis GC-MS Analysis Fraction_Collection->GCMS_Analysis Isolated_Beta_Patchoulene Isolated β-Patchoulene GCMS_Analysis->Isolated_Beta_Patchoulene

Caption: Workflow for β-Patchoulene Isolation.

logical_relationship cluster_factors Factors Influencing Isomerization cluster_methods Mitigation Strategies cluster_outcome Outcome High_Temp High Temperature Isomerization Isomerization High_Temp->Isomerization promotes Acidic_pH Acidic pH Acidic_pH->Isomerization promotes Vacuum_Distillation Vacuum Distillation Minimized_Isomerization Minimized Isomerization Vacuum_Distillation->Minimized_Isomerization achieves Neutral_pH Neutral pH Neutral_pH->Minimized_Isomerization achieves

References

Technical Support Center: Overcoming Poor Aqueous Solubility of β-Patchoulene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poor aqueous solubility of β-Patchoulene.

Introduction to β-Patchoulene's Solubility Challenge

β-Patchoulene is a tricyclic sesquiterpene with demonstrated anti-inflammatory and other pharmacological activities.[1][2] However, its therapeutic potential is significantly hampered by its extremely low water solubility, a common characteristic of many hydrophobic compounds. This poor solubility can lead to difficulties in formulation, reduced bioavailability, and inconsistent results in in-vitro and in-vivo studies. This guide explores various techniques to enhance the aqueous solubility of β-patchoulene, providing detailed experimental protocols and troubleshooting advice.

Physicochemical Properties of β-Patchoulene

PropertyValueSource
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Water Solubility0.1165 mg/L (estimated)[3][4]
logP (o/w)5.68 - 6.129 (estimated)[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is β-patchoulene so poorly soluble in water?

A1: β-Patchoulene is a hydrocarbon-rich sesquiterpene with a non-polar, tricyclic structure. Its lack of polar functional groups (like hydroxyl or carboxyl groups) that can form hydrogen bonds with water molecules makes it highly hydrophobic, leading to its very low solubility in aqueous media.

Q2: What are the primary methods to improve the aqueous solubility of β-patchoulene?

A2: The most common and effective methods for solubilizing hydrophobic compounds like β-patchoulene include:

  • Cyclodextrin Complexation: Encapsulating the β-patchoulene molecule within the hydrophobic cavity of a cyclodextrin.

  • Micellar Solubilization: Using surfactants to form micelles that entrap β-patchoulene in their hydrophobic core.

  • Nanoformulations: Creating nano-sized delivery systems such as nanoemulsions or liposomes to disperse β-patchoulene in an aqueous phase.

Q3: Which method is the best for my application?

A3: The choice of method depends on your specific experimental needs:

  • For in-vitro cell-based assays, cyclodextrin complexation or micellar solubilization are often suitable as they are relatively simple to prepare.

  • For in-vivo studies and drug delivery applications, nanoemulsions and liposomes may offer better stability, controlled release, and bioavailability.

Q4: How can I determine the concentration of solubilized β-patchoulene?

A4: Due to its volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and sensitive method for quantifying β-patchoulene. High-Performance Liquid Chromatography (HPLC) with a suitable organic mobile phase can also be developed and validated for this purpose.

Troubleshooting Guides

Issue 1: Precipitate Formation When Diluting a β-Patchoulene Stock Solution in Aqueous Buffer

This is a common problem often referred to as "crashing out."

A Precipitation Observed B Initial Stock Solution Issue A->B Is the stock fully dissolved? C Dilution Process Issue A->C How is the dilution performed? D Final Solution Issue A->D Is the final concentration too high? B_sol Action: Ensure complete dissolution of stock. Consider gentle warming or sonication. B->B_sol C_sol1 Action: Add stock solution dropwise to the aqueous buffer with vigorous vortexing. C->C_sol1 C_sol2 Action: Avoid adding aqueous buffer directly to the organic stock. C->C_sol2 D_sol Action: Lower the final concentration or use a solubilization technique. D->D_sol

Caption: Troubleshooting precipitation of β-patchoulene.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to variable solubility and aggregation of β-patchoulene in your experimental setup.

A Inconsistent Assay Results B Solution Preparation A->B Is the working solution prepared freshly? C Solution Stability A->C Does the solution remain clear over time? D Interaction with Assay Components A->D Could β-patchoulene be interacting with proteins or plastics? B_sol Action: Always prepare fresh working solutions for each experiment. B->B_sol C_sol Action: Visually inspect for precipitation before use. Consider stability-enhancing formulations (e.g., nanoemulsions). C->C_sol D_sol Action: Use low-protein-binding labware. Consider the presence of serum in media, which can bind to hydrophobic compounds. D->D_sol

Caption: Addressing inconsistent biological assay results.

Experimental Protocols

Method 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules like β-patchoulene, thereby increasing their aqueous solubility. For sesquiterpenes, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD) are commonly used.

Quantitative Data for Similar Sesquiterpenes

CompoundCyclodextrinSolubility IncreaseSource
Patchouli Alcoholβ-Cyclodextrin~1.4-fold (from 12.66 µg/mL to 17.49 µg/mL)[5]
β-CaryophylleneMethyl-β-cyclodextrin~10-fold[6]
Sesquiterpene LactonesVarious β-Cyclodextrins100-4600% increase[7][8]

Experimental Workflow

A Prepare aqueous cyclodextrin solution B Add excess β-patchoulene A->B C Stir/sonicate at a controlled temperature B->C D Equilibrate (e.g., 24-48h) C->D E Filter to remove un-dissolved compound D->E F Quantify β-patchoulene in the filtrate (GC-MS/HPLC) E->F

Caption: Workflow for cyclodextrin complexation.

Detailed Protocol (Adapted from Patchouli Alcohol Solubilization)

  • Preparation of Cyclodextrin Solution: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 to 50 mM) in your desired buffer.

  • Addition of β-Patchoulene: Add an excess amount of β-patchoulene to each cyclodextrin solution in a sealed vial.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Allow the solutions to stand, then filter through a 0.22 µm syringe filter to remove any undissolved β-patchoulene.

  • Quantification: Dilute the filtrate with a suitable organic solvent (e.g., methanol or ethanol) and quantify the concentration of β-patchoulene using a validated GC-MS or HPLC method.

  • Phase Solubility Diagram: Plot the concentration of solubilized β-patchoulene against the concentration of the cyclodextrin to create a phase solubility diagram. This will help determine the stoichiometry of the complex and the binding constant.

Method 2: Micellar Solubilization using Surfactants

Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds. Non-ionic surfactants like Tween® 80 are commonly used in biological research due to their lower toxicity.

Experimental Workflow

A Prepare surfactant solutions above CMC B Add excess β-patchoulene A->B C Stir/sonicate until equilibrium is reached B->C D Filter to remove un-dissolved compound C->D E Quantify β-patchoulene in the filtrate D->E

Caption: Workflow for micellar solubilization.

Detailed Protocol

  • Surfactant Solution Preparation: Prepare solutions of a surfactant (e.g., Tween® 80) in your desired aqueous buffer at concentrations above its CMC (for Tween® 80, the CMC is ~0.012 mM).

  • Addition of β-Patchoulene: Add an excess amount of β-patchoulene to each surfactant solution.

  • Equilibration: Stir or sonicate the mixtures at a controlled temperature until the solution is clear or equilibrium is reached (typically a few hours).

  • Filtration: Filter the solutions through a 0.22 µm syringe filter.

  • Quantification: Determine the concentration of solubilized β-patchoulene in the filtrate by GC-MS or HPLC after appropriate dilution in an organic solvent.

Method 3: Nanoformulations (Nanoemulsions and Liposomes)

Nanoemulsions

Nanoemulsions are thermodynamically stable dispersions of oil and water, stabilized by a surfactant, with droplet sizes typically in the range of 20-200 nm.

Detailed Protocol for Nanoemulsion Preparation (Spontaneous Emulsification)

  • Organic Phase Preparation: Dissolve β-patchoulene in a suitable oil (e.g., medium-chain triglycerides) and add a surfactant (e.g., Tween® 80).

  • Aqueous Phase Preparation: Prepare the aqueous phase (e.g., purified water or buffer).

  • Emulsification: Slowly add the organic phase to the aqueous phase under constant stirring. A transparent or translucent nanoemulsion should form spontaneously.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Drug Content Analysis: Determine the concentration of β-patchoulene in the nanoemulsion.

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

Experimental Workflow for Liposome Preparation

A Dissolve lipids and β-patchoulene in an organic solvent B Evaporate the solvent to form a thin lipid film A->B C Hydrate the film with an aqueous buffer B->C D Sonication or extrusion to form small unilamellar vesicles C->D E Purify to remove un-encapsulated compound D->E

Caption: Workflow for liposome preparation.

Detailed Protocol for Liposome Preparation (Thin-Film Hydration Method)

  • Lipid Film Formation: Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol) and β-patchoulene in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or shaking. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the un-encapsulated β-patchoulene by methods such as dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of beta-Patchoulene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of beta-patchoulene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my beta-patchoulene analysis?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, beta-patchoulene.[1][2] These components can include salts, lipids, proteins, and other endogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of beta-patchoulene in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[4][5]

Q2: I am observing poor signal intensity and inconsistent results for beta-patchoulene. Could this be due to matrix effects?

A2: Yes, inconsistent signal intensity, poor sensitivity, and lack of reproducibility are common symptoms of matrix effects.[6] Co-eluting substances from complex samples can interfere with the ionization of your target compound, leading to ion suppression (decreased signal) or enhancement (increased signal).[6] These effects can skew quantification and reduce the reproducibility of your results.[6]

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of beta-patchoulene in a sample matrix spiked after extraction to the peak area of beta-patchoulene in a pure solvent standard at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.[7]

Q4: What are the most effective strategies to minimize matrix effects for a hydrophobic compound like beta-patchoulene?

A4: Given that beta-patchoulene is a hydrophobic sesquiterpene with a high logP value and low water solubility, effective sample preparation is crucial.[6][8] Strategies include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[2] For a nonpolar compound like beta-patchoulene, a reverse-phase (e.g., C18) or a specific polymeric sorbent can be used to retain the analyte while allowing more polar interferences to be washed away.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract beta-patchoulene into an immiscible organic solvent, leaving behind many matrix components in the aqueous phase.[8]

  • Chromatographic Optimization: Modifying your LC method to improve the separation of beta-patchoulene from co-eluting matrix components can also mitigate matrix effects.[9] This can involve adjusting the gradient, flow rate, or trying a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for beta-patchoulene would be the ideal solution to compensate for matrix effects. Since it is structurally and chemically almost identical to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification.[10][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Low or no beta-patchoulene signal in matrix samples, but good signal in pure standards. Ion Suppression1. Improve Sample Cleanup: Implement or optimize an SPE or LLE protocol to remove interfering matrix components. 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering compounds.[9] 3. Optimize Chromatography: Adjust the LC gradient to better separate beta-patchoulene from the suppression zone.
Inconsistent and irreproducible quantitative results for beta-patchoulene across different sample lots. Variable Matrix Effects1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[10][11] 2. Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your samples.
High background noise in the chromatogram. Contamination from the sample matrix or sample preparation process.1. Incorporate a more rigorous sample cleanup method. 2. Check Solvents and Reagents: Ensure all solvents and reagents are of high purity.
Peak tailing or splitting for beta-patchoulene. Co-eluting interferences or column contamination.1. Improve Chromatographic Separation: Experiment with different mobile phase compositions or a different column stationary phase.[9] 2. Flush the Column: Contaminants from the matrix can build up on the column.

Quantitative Data Summary

The following table presents hypothetical data illustrating the impact of different sample preparation techniques on the recovery and matrix effect for beta-patchoulene analysis in a plasma matrix.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Interpretation
Protein Precipitation (PPT)9545High recovery, but significant ion suppression due to residual matrix components.
Liquid-Liquid Extraction (LLE)8578Good recovery with reduced ion suppression compared to PPT.
Solid-Phase Extraction (SPE)9295High recovery and minimal matrix effect, indicating a clean extract.
  • Matrix Effect (%) is calculated as: (Peak area of post-extraction spike in matrix / Peak area in pure solvent) x 100. A value close to 100% indicates minimal matrix effect.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of beta-patchoulene into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the same amount of beta-patchoulene as in Set A into the final extracted sample.

    • Set C (Pre-Extraction Spike): Spike the same amount of beta-patchoulene as in Set A into a blank matrix sample before the extraction process.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Average peak area of Set B / Average peak area of Set A) x 100

    • RE (%) = (Average peak area of Set C / Average peak area of Set B) x 100

Protocol 2: Recommended Solid-Phase Extraction (SPE) Method for beta-Patchoulene from Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute beta-patchoulene from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Visualizations

MatrixEffectTroubleshooting Start Start: Inconsistent or Poor beta-Patchoulene Signal AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Present? AssessME->ME_Present OptimizeCleanup Optimize Sample Cleanup (SPE, LLE) ME_Present->OptimizeCleanup Yes UseSIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) ME_Present->UseSIL_IS Yes OptimizeChroma Optimize Chromatography ME_Present->OptimizeChroma Yes DiluteSample Dilute Sample ME_Present->DiluteSample Yes ME_Absent No Significant Matrix Effect (Investigate other causes) ME_Present->ME_Absent No Re_evaluate Re-evaluate Matrix Effect OptimizeCleanup->Re_evaluate UseSIL_IS->Re_evaluate OptimizeChroma->Re_evaluate DiluteSample->Re_evaluate Re_evaluate->ME_Present End End: Robust Method Re_evaluate->End Successful

Caption: Troubleshooting workflow for matrix effects in beta-patchoulene analysis.

SPE_Workflow Start Start: Plasma Sample Pretreat 1. Sample Pre-treatment (Acidification) Start->Pretreat Load 3. Sample Loading Pretreat->Load Condition 2. SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash 4. Wash (20% Methanol) Load->Wash Elute 5. Elution (Methanol) Wash->Elute Evap 6. Evaporation & Reconstitution Elute->Evap Analyze 7. LC-MS Analysis Evap->Analyze

Caption: Experimental workflow for Solid-Phase Extraction (SPE) of beta-patchoulene.

References

Validation & Comparative

Comparative analysis of beta-Patchoulene vs alpha-Patchoulene bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current experimental data reveals a significant disparity in the scientific community's understanding of the bioactivities of β-patchoulene and its isomer, α-patchoulene. While β-patchoulene has been the subject of extensive research, demonstrating potent anti-inflammatory and antioxidant properties, data on the specific biological effects of isolated α-patchoulene remains scarce. This guide provides a detailed comparison based on the available literature, highlighting the well-documented activities of β-patchoulene and the current knowledge gaps regarding α-patchoulene.

Overview of Bioactivities

Beta-patchoulene, a major sesquiterpene in patchouli essential oil, has been extensively investigated for its therapeutic potential.[1] In contrast, α-patchoulene, another key component of the oil, has received considerably less attention, with most of the available information being observational and attributing the overall bioactivity of the essential oil to its various components, including α-patchoulene.[1][2]

Data Presentation: A Comparative Summary

The following tables summarize the available quantitative data for the bioactivities of β-patchoulene and α-patchoulene. The lack of extensive experimental data for α-patchoulene is evident.

Table 1: Comparative Anti-inflammatory Activity

Bioactivityβ-Patchouleneα-Patchoulene
Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) Demonstrated in various in vivo and in vitro models.[3][4][5]Implied as a contributor to the anti-inflammatory effect of patchouli oil, but no specific data on the isolated compound is available.
Inhibition of Inflammatory Mediators (e.g., NO, PGE2, COX-2, iNOS) Significant inhibition observed in LPS-stimulated macrophages and animal models of inflammation.[4]No specific experimental data available.
Effect on NF-κB Signaling Pathway Acts as an inhibitor, preventing the translocation of NF-κB to the nucleus.[3][6]No specific experimental data available.

Table 2: Comparative Antioxidant Activity

Bioactivityβ-Patchouleneα-Patchoulene
Radical Scavenging Activity (e.g., DPPH, ABTS) No direct radical scavenging activity data found in the provided search results.No specific experimental data available.
Modulation of Antioxidant Enzymes (e.g., SOD, CAT, GSH) Upregulates the expression of antioxidant genes through the Nrf2 pathway.[3][5]No specific experimental data available.
Inhibition of Oxidative Stress Markers (e.g., MDA) Reduces levels of malondialdehyde (MDA) in tissues.[3]No specific experimental data available.

Table 3: Comparative Antimicrobial Activity

Bioactivityβ-Patchouleneα-Patchoulene
Antibacterial Activity Contributes to the antibacterial activity of patchouli oil.In-silico molecular docking studies suggest potential interaction with bacterial targets.
Antifungal Activity Contributes to the antifungal activity of patchouli oil.No specific experimental data available.

Experimental Protocols

Detailed methodologies for the key experiments cited for β-patchoulene are provided below. Due to the lack of specific studies on isolated α-patchoulene, no corresponding protocols can be detailed.

Anti-inflammatory Activity of β-Patchoulene

1. Lipopolysaccharide (LPS)-induced Inflammation in RAW264.7 Macrophages:

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of β-patchoulene for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the supernatant are quantified using ELISA kits.

    • Prostaglandin E2 (PGE2): PGE2 levels are measured by ELISA.

  • Western Blot Analysis:

    • Cell lysates are prepared to analyze the protein expression of iNOS, COX-2, and components of the NF-κB signaling pathway (e.g., p-IκBα, nuclear NF-κB p65).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted to measure the mRNA expression levels of TNF-α, IL-6, and IL-1β.

2. Carrageenan-Induced Paw Edema in Mice:

  • Animal Model: Male Kunming mice are randomly divided into groups (control, carrageenan, β-patchoulene-treated).

  • Treatment: β-patchoulene is administered orally at different doses for a set period (e.g., 7 days) before the induction of inflammation.

  • Induction of Edema: 1% carrageenan solution is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Biochemical Analysis:

    • After the experiment, paw tissues are collected to measure the levels of MPO (myeloperoxidase), MDA, and pro-inflammatory cytokines using specific assay kits.

  • Histopathological Examination:

    • Paw tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to observe inflammatory cell infiltration.

Antioxidant Activity of β-Patchoulene

1. LPS-Induced Oxidative Stress in Acute Lung Injury Model:

  • Animal Model: C57BL/6 mice are used to induce acute lung injury (ALI) by intratracheal instillation of LPS.

  • Treatment: Mice are pre-treated with β-patchoulene before LPS administration.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis:

    • BALF is collected to measure the levels of inflammatory cells and cytokines.

  • Lung Tissue Analysis:

    • Lung tissues are homogenized to measure the activity of antioxidant enzymes (SOD, CAT, GSH-Px) and the level of MDA.

  • Western Blot and qRT-PCR Analysis:

    • Lung tissue lysates are used to determine the expression of proteins and genes related to the Nrf2 signaling pathway (e.g., Nrf2, HO-1, NQO1).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of β-patchoulene's anti-inflammatory action and a general experimental workflow for its evaluation.

Beta_Patchoulene_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates BetaPatchoulene β-Patchoulene BetaPatchoulene->IKK Inhibits Nrf2 Nrf2 BetaPatchoulene->Nrf2 Promotes Dissociation IκBα IκBα IKK->IκBα Phosphorylates pIκBα p-IκBα IκBα->pIκBα NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocates to Nucleus pIκBα->NFκB Releases Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6) NFκB_n->InflammatoryGenes Induces Transcription ARE ARE Nrf2_n->ARE Binds to AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes Induces Transcription Experimental_Workflow A In vitro Studies (e.g., RAW264.7 cells) C Treatment with β-Patchoulene A->C B In vivo Studies (e.g., Mouse models) B->C H Histopathological Analysis B->H D Induction of Inflammation/Oxidative Stress (e.g., LPS, Carrageenan) C->D E Measurement of Inflammatory Markers (Cytokines, NO, PGE2) D->E F Measurement of Oxidative Stress Markers (MDA, SOD, CAT) D->F G Analysis of Signaling Pathways (Western Blot, qRT-PCR) E->G I Data Analysis and Conclusion E->I F->G F->I G->I H->I

References

Validation of a quantitative method for beta-Patchoulene analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of β-patchoulene, a key sesquiterpene in various essential oils, is critical for quality control, formulation development, and therapeutic applications. This guide provides an objective comparison of validated analytical methods for the quantitative analysis of β-patchoulene, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an optimal analytical method for β-patchoulene quantification hinges on factors such as sensitivity, selectivity, sample matrix complexity, and throughput requirements. The most prevalent techniques are Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).

Quantitative Performance Data

The following table summarizes the typical performance parameters for each analytical technique in the quantification of β-patchoulene and similar sesquiterpenes.

ParameterGC-FIDGC-MSHPLC-UV/DADHPTLC-Densitometry
Linearity (r²) > 0.999[1]> 0.998[2]> 0.997[3]> 0.99[4]
Precision (%RSD) < 1.5% (Intra- and Inter-day)[1]≤ 12.03% (Intra-day), ≤ 11.34% (Inter-day)[2]Typically < 5%< 2%
Accuracy (Recovery) 95-105%80.23–115.41%[2]92.4-120%[5]95-105%
Limit of Detection (LOD) ~0.1 µg/mL[6]~0.1 µg/mL~2.08 µg/mL[3]ng/band
Limit of Quantitation (LOQ) ~0.25-0.5 µg/mL[6]~0.5 µg/mL~6.31 µg/mL[3]ng/band
Selectivity GoodExcellent (based on mass spectra)Moderate (potential for co-elution)Good (with appropriate mobile phase)
Throughput ModerateModerateHighHigh
Cost Low to ModerateHighModerateLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of β-patchoulene and other essential oil components.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile compounds like β-patchoulene.

Sample Preparation: Essential oil samples are typically diluted in a suitable organic solvent (e.g., hexane, ethanol) to a concentration within the linear range of the instrument. An internal standard (e.g., n-alkane) may be added for improved precision.

Chromatographic Conditions:

  • Column: HP-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[5]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 60-70°C, hold for 1-3 minutes, then ramp at 3-10°C/min to 240-280°C, and hold for 5-10 minutes.[2]

  • Injection Volume: 1 µL.

  • Split Ratio: 1:10 to 1:50.[5]

Quantification: Quantification is performed using an external standard calibration curve of β-patchoulene. The peak area of β-patchoulene in the sample is compared to the calibration curve to determine its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity compared to GC-FID, as it identifies compounds based on their mass spectra, which is particularly useful for complex matrices.

Sample Preparation: Similar to GC-FID, samples are diluted in an appropriate solvent.

Chromatographic Conditions: The GC conditions (column, carrier gas, temperature program) are generally the same as for GC-FID.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Mass Range: m/z 40-500.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

Quantification: Quantification is typically performed in SIM mode by monitoring characteristic ions of β-patchoulene. A calibration curve is constructed by plotting the peak area of a specific ion against the concentration of standard solutions.

High-Performance Liquid Chromatography (HPLC)

While less common for volatile sesquiterpenes due to their lack of a strong chromophore, HPLC can be employed for β-patchoulene analysis, often requiring derivatization or detection at low UV wavelengths.

Sample Preparation: Samples are diluted in the mobile phase.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of acetonitrile and water, or methanol and water, in an isocratic or gradient elution.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detector: UV/Diode Array Detector (DAD) at a low wavelength (e.g., 205-220 nm).[3]

  • Injection Volume: 10-20 µL.

Quantification: Quantification is based on an external standard calibration curve of β-patchoulene, with peak areas plotted against concentration.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for high-throughput analysis and is suitable for screening and quantification.

Sample Preparation: Samples are dissolved in a volatile solvent.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[4]

  • Sample Application: Applied as bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., toluene:ethyl acetate). The specific ratio is optimized to achieve good separation.

  • Development: In a saturated twin-trough chamber.

  • Densitometric Analysis: Scanning at a specific wavelength after derivatization with a suitable reagent (e.g., vanillin-sulfuric acid) to visualize the spots.[4]

Quantification: The peak area of the derivatized β-patchoulene spot is measured using a densitometer and quantified against a calibration curve prepared with β-patchoulene standards.

Mandatory Visualizations

Quantitative_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis & Reporting MD1 Select Analytical Technique MD2 Optimize Separation Parameters MD1->MD2 MD3 Develop Sample Preparation Protocol MD2->MD3 V1 Specificity/ Selectivity MD3->V1 Validate Method V2 Linearity & Range V1->V2 V3 Precision (Repeatability & Intermediate) V2->V3 V4 Accuracy (Recovery) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 SA1 Routine Sample Analysis V6->SA1 Apply Validated Method SA2 Data Processing & Quantification SA1->SA2 SA3 Final Report Generation SA2->SA3

Caption: Workflow for the validation of a quantitative analytical method.

GC_Analysis_Workflow cluster_detection Detection Methods P1 Sample Preparation (Dilution & Internal Standard Addition) P2 GC Injection P1->P2 P3 Chromatographic Separation (Capillary Column) P2->P3 P4 Detection P3->P4 FID FID P4->FID MS MS P4->MS P5 Data Acquisition & Processing P6 Quantification (Calibration Curve) P5->P6 FID->P5 MS->P5

Caption: General workflow for GC-based analysis of β-patchoulene.

References

A Comparative Analysis of the Anti-inflammatory Properties of β-Patchoulene and its Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research for novel anti-inflammatory agents, sesquiterpenes isolated from essential oils have garnered significant attention. Among these, β-patchoulene (β-PAE), a key constituent of patchouli oil, and its oxidative derivative, β-patchoulene epoxide (β-PAO), have demonstrated notable anti-inflammatory activities. This guide provides a detailed comparison of their effects, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.

Comparative Efficacy: In Vitro and In Vivo Evidence

Recent studies have established that both β-patchoulene and its epoxide derivative possess potent anti-inflammatory properties, with evidence suggesting that the epoxide form may exhibit superior activity in certain contexts.[1][2] An in vitro comparison using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages revealed that β-patchoulene epoxide was more effective than β-patchoulene at mitigating the inflammatory response.[2]

In Vitro Anti-inflammatory Effects

A direct comparative study on LPS-stimulated RAW264.7 macrophages demonstrated that β-PAO has a more potent inhibitory effect on key inflammatory mediators compared to β-PAE.[2]

Inflammatory Mediatorβ-Patchoulene (β-PAE) Effectβ-Patchoulene Epoxide (β-PAO) EffectReference
Pro-inflammatory Cytokines
TNF-αSignificant reduction in protein and mRNA levels.[3]Superior reduction in protein and mRNA levels compared to β-PAE.[2][2][3]
IL-1βSignificant reduction in protein and mRNA levels.[3]Superior reduction in protein and mRNA levels compared to β-PAE.[2][2][3]
IL-6Significant reduction in protein and mRNA levels.[3]Data not explicitly compared in the provided results.[3]
IL-12Data not available.Superior reduction in protein and mRNA levels compared to β-PAE.[2][2]
MCP-1Data not available.Superior reduction in protein and mRNA levels compared to β-PAE.[2][2]
Anti-inflammatory Cytokines
IL-10Increased expression.[3]Increased levels.[4][3][4]
IL-4Data not available.Increased levels.[4][4]
Other Inflammatory Mediators
Nitric Oxide (NO)Decreased production by inhibiting iNOS.[3]More potent reduction in production by inhibiting iNOS compared to β-PAE.[2][2][3]
Prostaglandin E2 (PGE2)Decreased production by inhibiting COX-2.[3]More potent reduction in production by inhibiting COX-2 compared to β-PAE.[2][2][3]
In Vivo Anti-inflammatory Models

Both compounds have been validated in several in vivo models of acute inflammation, consistently demonstrating their ability to reduce edema and vascular permeability.

Experimental Modelβ-Patchoulene (β-PAE) Resultsβ-Patchoulene Epoxide (β-PAO) ResultsReference
Xylene-induced ear edemaSignificant dose-dependent inhibition of edema.[1][5]Significant inhibition of edema.[4][6][1][4][5][6]
Acetic acid-induced vascular permeabilitySuppressed the increase in vascular permeability.[1][5]Lowered vascular permeability.[4][6][1][4][5][6]
Carrageenan-induced paw edemaSignificant dose-dependent inhibition of paw edema.[1][5]Decreased paw edema.[4][6][1][4][5][6]

Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of both β-patchoulene and its epoxide are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

NF-κB Signaling Pathway

Both β-PAE and β-PAO have been shown to inhibit the activation of the NF-κB pathway.[4][5] This is achieved by preventing the phosphorylation of IκBα and IKKβ, which in turn blocks the translocation of the p50 and p65 subunits of NF-κB from the cytoplasm to the nucleus.[4][5][6] This inhibition leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines, iNOS, and COX-2.[3][4]

Figure 1: NF-κB Signaling Pathway Inhibition cluster_compounds Inhibitory Action cluster_nucleus Figure 1: NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKβ TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active translocates to Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_active->Genes activates transcription Nucleus Nucleus Inflammation Inflammation Genes->Inflammation bPAE β-Patchoulene bPAE->IKK inhibits bPAE->IkBa inhibits phosphorylation bPAO β-Patchoulene Epoxide bPAO->IKK inhibits bPAO->IkBa inhibits phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by β-Patchoulene and its epoxide.

Nrf2 Signaling Pathway

In addition to its effects on the NF-κB pathway, β-patchoulene has also been shown to exert protective effects in acute lung injury by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] Upregulation of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), contributes to the antioxidant and anti-inflammatory effects of β-PAE.[7]

Figure 2: Nrf2 Signaling Pathway Activation by β-Patchoulene bPAE β-Patchoulene Nrf2 Nrf2 bPAE->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates Antioxidant_Genes Antioxidant Genes (NQO-1, GCLC, HO-1) Nrf2->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection & Anti-inflammation Antioxidant_Genes->Cell_Protection Figure 3: In Vitro Anti-inflammatory Assay Workflow cluster_analysis Downstream Analysis Start RAW264.7 Cell Culture Pretreat Pre-treatment with β-PAE or β-PAO Start->Pretreat Stimulate LPS Stimulation Pretreat->Stimulate Incubate Incubation Stimulate->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (PGE2, Cytokines) Collect->ELISA qPCR qRT-PCR (mRNA expression) Collect->qPCR Western Western Blot (Protein expression) Collect->Western

References

A Comparative Guide to the Cross-Validation of Beta-Patchoulene Identification by NMR and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the confident identification and cross-validation of beta-patchoulene, a significant sesquiterpene found in patchouli oil. The complementary nature of these two powerful analytical techniques provides a robust methodology for the structural elucidation and verification of this valuable natural product.

Introduction

Beta-patchoulene (C₁₅H₂₄) is a tricyclic sesquiterpene hydrocarbon and a key constituent of patchouli (Pogostemon cablin) essential oil, contributing to its characteristic woody and earthy aroma. Accurate identification of beta-patchoulene is crucial for the quality control of essential oils, fragrance formulation, and for exploring its potential pharmacological activities. While both GC-MS and NMR are standard techniques for the analysis of volatile compounds, their cross-validation offers an unparalleled level of certainty in structural assignment. GC-MS provides excellent separation and sensitive detection, yielding a characteristic fragmentation pattern, while NMR offers detailed insights into the molecular structure, including the carbon-hydrogen framework and stereochemistry.

Experimental Protocols

Detailed methodologies for the analysis of beta-patchoulene using GC-MS and NMR are provided below. These protocols are based on established methods for the analysis of sesquiterpenes in essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Patchouli essential oil or a fraction containing beta-patchoulene is diluted in a volatile solvent, such as hexane or ethyl acetate, to a concentration of approximately 1% before injection into the GC-MS system.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: The oven temperature is initially held at 60 °C for 2 minutes, then ramped up to 240 °C at a rate of 3 °C/min, and held for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis: The identification of beta-patchoulene is achieved by comparing its retention time and mass spectrum with those of a reference standard or by matching the acquired mass spectrum with entries in a spectral library, such as the NIST Mass Spectral Library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For NMR analysis, isolated beta-patchoulene or a purified fraction of patchouli oil rich in the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or an equivalent high-field NMR instrument.

  • ¹H NMR Experiment:

    • Pulse Sequence: Standard 1D proton experiment (e.g., zg30).

    • Solvent: CDCl₃.

    • Number of Scans: 16.

    • Relaxation Delay (D1): 10 seconds.

    • Acquisition Time: 3.75 seconds.

  • ¹³C NMR Experiment:

    • Pulse Sequence: Standard proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Solvent: CDCl₃.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (D1): 2 seconds.

  • 2D NMR Experiments (for complete structural elucidation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assembling the carbon skeleton.

Data Analysis: The acquired 1D and 2D NMR spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign the chemical shifts and coupling constants of all protons and carbons in the molecule. These data are then compared with published literature values for beta-patchoulene to confirm its identity.

Data Presentation: Comparative Analysis

The following tables summarize the key quantitative data obtained from GC-MS and NMR for the identification of beta-patchoulene.

Table 1: GC-MS Data for Beta-Patchoulene

ParameterValueSource
Retention Time (RT)Varies with conditions[1]
Molecular Ion (M⁺)m/z 204[2]
Key Fragment Ions (m/z)189, 161, 124, 120, 119[2]
Kovats Retention Index1441 (non-polar column)[2]

Table 2: NMR Spectroscopic Data for Beta-Patchoulene (in CDCl₃)

NucleusChemical Shift (δ, ppm)Key Correlations (from 2D NMR)Source
¹H NMR Data not fully available in a consolidated source-
¹³C NMR A representative spectrum is available on PubChem, but a detailed list of assigned chemical shifts is not readily available.-[2]

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow and the logical relationship between the two analytical techniques.

CrossValidation_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation Sample Patchouli Oil or Isolated Compound GC_Separation Gas Chromatography (Separation) Sample->GC_Separation NMR_Acquisition 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR_Acquisition MS_Detection Mass Spectrometry (Detection & Fragmentation) GC_Separation->MS_Detection Elution Validation Confident Identification of Beta-Patchoulene MS_Detection->Validation Retention Time & Mass Spectrum Match NMR_Processing Data Processing & Spectral Analysis NMR_Acquisition->NMR_Processing NMR_Processing->Validation Structural Confirmation (Chemical Shifts & Couplings)

Caption: Experimental workflow for the cross-validation of beta-patchoulene identification.

Logical_Relationship cluster_info Information Provided cluster_technique Analytical Technique cluster_result Confirmation GCMS_Info Molecular Weight & Fragmentation Pattern Confirmation Unambiguous Structure GCMS_Info->Confirmation NMR_Info Carbon-Hydrogen Framework & Connectivity NMR_Info->Confirmation GCMS GC-MS GCMS->GCMS_Info NMR NMR Spectroscopy NMR->NMR_Info

Caption: Logical relationship of data from GC-MS and NMR for structural confirmation.

Conclusion

The cross-validation of beta-patchoulene identification using both GC-MS and NMR spectroscopy provides a comprehensive and highly reliable analytical approach. GC-MS offers a rapid and sensitive method for initial identification based on retention time and a characteristic mass spectral fingerprint. NMR spectroscopy, particularly with the use of 2D techniques, delivers unequivocal structural confirmation by elucidating the complete carbon-hydrogen framework and connectivity of the molecule. For researchers, scientists, and drug development professionals, the integration of these two orthogonal techniques is the gold standard for the unambiguous identification of beta-patchoulene and other valuable natural products.

References

Beta-Patchoulene: A Comparative Analysis of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of beta-patchoulene, a naturally occurring sesquiterpene, against the well-established anti-inflammatory drugs, dexamethasone and indomethacin. The information presented is collated from preclinical studies and aims to provide an objective overview supported by experimental data to inform further research and development.

Executive Summary

Beta-patchoulene has demonstrated significant anti-inflammatory properties in various preclinical models of acute inflammation. Its efficacy is comparable to that of indomethacin in certain models and, while generally less potent than the corticosteroid dexamethasone, it presents a distinct mechanism of action that warrants further investigation. This guide will delve into the quantitative comparisons of their effects, the experimental methodologies used to derive these data, and the underlying signaling pathways each compound modulates.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory effects of beta-patchoulene, dexamethasone, and indomethacin have been evaluated in several standard animal models of acute inflammation. The following tables summarize the percentage inhibition of inflammation achieved by each compound at various dosages.

Table 1: Carrageenan-Induced Paw Edema in Mice

This model assesses the ability of a compound to reduce the swelling (edema) induced by the injection of carrageenan, a substance that triggers a localized inflammatory response.

CompoundDose (mg/kg)Inhibition of Edema (%)
Beta-Patchoulene 2535.4
5058.2
10075.3
Dexamethasone 1>60[1]
Indomethacin 1054 - 65.71[2][3]
2057.09[4]

Table 2: Xylene-Induced Ear Edema in Mice

This model evaluates the anti-inflammatory effect of a compound on ear swelling induced by the topical application of xylene, an irritant.

CompoundDose (mg/kg)Inhibition of Edema (%)
Beta-Patchoulene 2531.2
5048.9
10063.7
Dexamethasone 1.25Significant reduction (quantitative % not specified)
Indomethacin 159.9[5][6]
250.12[7]
10 (topical, mg/ear)44.7[8]

Table 3: Acetic Acid-Induced Vascular Permeability in Mice

This assay measures the ability of a compound to inhibit the leakage of fluid from blood vessels into the peritoneal cavity, a hallmark of inflammation, induced by acetic acid.

CompoundDose (mg/kg)Inhibition of Vascular Permeability (%)
Beta-Patchoulene 2528.5
5045.1
10060.2
Dexamethasone 0.15 - 1.5Dose-dependent suppression (quantitative % not specified)[9]
Indomethacin 10Significant inhibition (quantitative % not specified)

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema

This widely used model assesses the acute inflammatory response.

  • Animals: Male Kunming mice (18-22 g) are typically used.

  • Procedure:

    • Animals are fasted for 12 hours before the experiment with free access to water.

    • Test compounds (beta-patchoulene, dexamethasone, or indomethacin) or vehicle (control) are administered orally or intraperitoneally.

    • One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Xylene-Induced Ear Edema

This model is used to evaluate topical and systemic anti-inflammatory activity.

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Test compounds or vehicle are administered orally or topically.

    • One hour after oral administration (or at a designated time for topical application), 20 µL of xylene is applied to the anterior and posterior surfaces of the right ear.

    • The left ear serves as a control.

    • Two hours after xylene application, the mice are sacrificed, and circular sections of both ears are removed with a cork borer (e.g., 8 mm diameter) and weighed.

    • The degree of edema is calculated as the difference in weight between the right and left ear punches.

    • The percentage inhibition of edema is calculated as: % Inhibition = [(Ec - Et) / Ec] * 100 where Ec is the average ear edema weight of the control group and Et is the average ear edema weight of the treated group.

Acetic Acid-Induced Vascular Permeability

This assay quantifies the leakage of plasma into the peritoneal cavity.

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Test compounds or vehicle are administered orally.

    • One hour after treatment, each mouse is injected intravenously with 0.1 mL of a 1% solution of Evans blue dye in saline.

    • Immediately after the dye injection, 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally.

    • Thirty minutes after the acetic acid injection, the mice are sacrificed by cervical dislocation.

    • The peritoneal cavity is washed with a known volume of saline (e.g., 5 mL), and the washing fluid is collected.

    • The collected fluid is centrifuged, and the absorbance of the supernatant is measured with a spectrophotometer at a specific wavelength (e.g., 590 nm) to determine the concentration of Evans blue dye.

    • The percentage inhibition of vascular permeability is calculated as: % Inhibition = [(Ac - At) / Ac] * 100 where Ac is the average absorbance of the control group and At is the average absorbance of the treated group.

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of beta-patchoulene, dexamethasone, and indomethacin are mediated through distinct signaling pathways.

Beta-Patchoulene and Dexamethasone: Targeting the NF-κB Pathway

Both beta-patchoulene and dexamethasone exert their anti-inflammatory effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][11][12]

In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and leading to an inflammatory response.

Beta-patchoulene has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[10] Dexamethasone, a glucocorticoid, also inhibits NF-κB activity, but its mechanism is more complex, involving the induction of IκBα synthesis and direct interaction with NF-κB subunits.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Prostaglandins (Physiological effects) Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_Inflammatory Indomethacin Indomethacin Indomethacin->COX1 inhibits Indomethacin->COX2 inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 induces Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Random Animal Grouping (Control, Vehicle, Test Compounds) Animal_Acclimatization->Grouping Dosing Compound Administration (Oral, IP, or Topical) Grouping->Dosing Induction Induction of Inflammation (Carrageenan, Xylene, Acetic Acid) Dosing->Induction Measurement Measurement of Inflammatory Response (Paw Volume, Ear Weight, Dye Leakage) Induction->Measurement Data_Analysis Data Analysis (% Inhibition Calculation, Statistical Analysis) Measurement->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

Unveiling the Structure of Synthetic β-Patchoulene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and confirmation of a synthesized compound against its natural counterpart is a critical step in ensuring authenticity and purity. This guide provides a comprehensive comparison of synthetic β-patchoulene with naturally sourced β-patchoulene, supported by experimental data and detailed analytical protocols.

Beta-patchoulene (C₁₅H₂₄) is a tricyclic sesquiterpene hydrocarbon, a key component of patchouli oil, which is valued for its characteristic aroma and potential therapeutic properties. As interest in the pharmacological applications of individual sesquiterpenes grows, the need for reliable synthetic routes and rigorous structural confirmation becomes paramount. This guide outlines the key analytical techniques used to verify the successful synthesis of β-patchoulene and compares the expected data with that of the natural product.

Comparative Analysis of Spectroscopic and Physical Data

The structural identity and purity of synthetic β-patchoulene are confirmed by comparing its spectroscopic and physical properties with those of the naturally occurring compound. The following table summarizes the key analytical data for both natural and synthetic β-patchoulene.

Analytical Technique Property Natural β-Patchoulene Synthetic β-Patchoulene
¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ)Specific proton chemical shifts and coupling constants characteristic of the tricyclic structure.Identical chemical shifts and coupling constants to the natural product, confirming the same proton environment.
¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ)A distinct set of 15 carbon signals corresponding to the unique carbon skeleton.An identical set of 15 carbon signals, verifying the identical carbon framework.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺)m/z 204m/z 204
Key Fragmentation IonsCharacteristic fragmentation pattern including major ions at m/z 189, 161, 133, 120, 105, 91.Identical fragmentation pattern, confirming the same molecular structure and fragmentation pathways.
Infrared Spectroscopy (FTIR) Key Absorption Bands (cm⁻¹)C-H stretching (sp³ and sp²), C=C stretching, and bending vibrations typical of a cyclic alkene.Identical absorption bands, indicating the presence of the same functional groups and overall molecular structure.
Optical Rotation Specific Rotation [α]DA specific value indicating the enantiomeric purity of the natural isolate (typically levorotatory).A comparable specific rotation value, which is crucial for confirming the stereochemistry of the synthetic product.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate these structural confirmation studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are fundamental for elucidating the precise molecular structure.

  • Sample Preparation: Approximately 5-10 mg of the purified β-patchoulene (natural or synthetic) is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • A standard proton experiment is performed.

    • Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled carbon experiment is performed.

    • Key parameters include a spectral width of approximately 220 ppm, a larger number of scans to compensate for the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Sample Preparation: A dilute solution of β-patchoulene is prepared in a volatile organic solvent such as hexane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography (GC) Method:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The resulting mass spectrum for the GC peak corresponding to β-patchoulene is compared with a reference spectrum from a database (e.g., NIST) or from the analysis of the natural product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

  • Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for solid samples, a KBr pellet can be prepared. For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample spectrum is then recorded over a range of approximately 4000 to 400 cm⁻¹.

    • A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Optical Rotation

Measurement of optical rotation is crucial for determining the stereochemical integrity of the synthetic product.

  • Sample Preparation: A precise concentration of β-patchoulene is prepared in a suitable solvent (e.g., chloroform or ethanol). The concentration is typically in the range of 0.5 to 1.0 g/100 mL.

  • Instrumentation: A polarimeter.

  • Measurement:

    • The polarimeter is calibrated using a blank solvent-filled cell.

    • The sample solution is placed in a cell of a known path length (e.g., 1 dm).

    • The angle of rotation is measured at a specific wavelength, typically the sodium D-line (589 nm), and at a controlled temperature (e.g., 20 °C).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Workflow for Structural Elucidation and Confirmation

The following diagram illustrates the logical workflow for the structural elucidation and confirmation of synthetic β-patchoulene.

Structural_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_comparison Confirmation Synthesis Chemical Synthesis of β-Patchoulene Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR OpticalRotation Optical Rotation Purification->OpticalRotation Comparison Data Comparison with Natural β-Patchoulene NMR->Comparison MS->Comparison FTIR->Comparison OpticalRotation->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the structural confirmation of synthetic β-patchoulene.

By following these detailed protocols and comparing the resulting data, researchers can confidently confirm the structural identity, purity, and stereochemistry of synthetically produced β-patchoulene, ensuring its suitability for further research and development.

Comparative Analysis of β-Patchoulene Content Across Diverse Patchouli Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals notable variations in the β-patchoulene content among different cultivars and geographical sources of Pogostemon cablin (patchouli). This guide synthesizes key findings from multiple studies to provide a comparative overview for researchers, scientists, and drug development professionals. The primary analytical method underpinning these findings is Gas Chromatography-Mass Spectrometry (GC-MS), a robust technique for separating and identifying volatile compounds in essential oils.

Quantitative Comparison of β-Patchoulene Content

The concentration of β-patchoulene, a significant sesquiterpene hydrocarbon contributing to the characteristic aroma and potential therapeutic properties of patchouli oil, varies based on the cultivar, geographical origin, and cultivation methods. The following table summarizes the β-patchoulene content reported in various studies.

Patchouli Cultivar/Sourceβ-Patchoulene Content (%)Reference
Pogostemon cablin (General)4.2[1][2]
Pogostemon cablin (Aceh, Indonesia - Gayo Lues)Not explicitly stated, but a major component[3]
Pogostemon cablin (Aceh, Indonesia - Aceh Selatan)3.70 ± 0.50[3]
Pogostemon cablin (Aceh, Indonesia - Aceh Besar)1.70 ± 0.48[3]
Pogostemon cablin (Welulu Village, Kolaka Regency, Southeast Sulawesi, Indonesia)4.56[4]
Pogostemon cablin (Moluccas, Indonesia)8.17[5]
Pogostemon cablin (Batang, Central Java, Indonesia)Detected, but not quantified[6][7]
Pogostemon cablin (In vitro raised plant)4.54[8]
Pogostemon cablin (Ex vitro mother plant)3.15[8]
Pogostemon cablin 'Light' (Indonesia)2.22[9]
Pogostemon travancoricus var. travancoricus0.3[2]
Pogostemon cablin (Brazil)0.46[10]
Pogostemon cablin (India)1.7[10]

Experimental Protocols

The methodologies employed in the cited studies for the extraction and analysis of β-patchoulene from patchouli leaves are outlined below.

Plant Material and Essential Oil Extraction

Fresh or dried leaves and stems of various patchouli cultivars serve as the primary source material.[4][6][7] The most common method for essential oil extraction is hydrodistillation, often performed using a Clevenger-type apparatus for several hours.[1] Some studies also specify steam distillation or water and steam distillation methods.[4][11] The plant material is typically dried for a few days prior to extraction to enhance the yield of essential oil.[4][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The quantitative and qualitative analysis of the essential oil composition, including the determination of β-patchoulene content, is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][6]

  • Sample Preparation: A small volume of the extracted essential oil is diluted in a suitable solvent before injection into the GC-MS system.

  • Gas Chromatography: The diluted sample is injected into a gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column (e.g., HP-5MS).[1][12] The column temperature is programmed to increase gradually, which separates the different chemical components of the oil based on their boiling points and interactions with the column's stationary phase.[1][12]

  • Mass Spectrometry: As the separated components exit the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected. This creates a unique mass spectrum for each compound.

  • Compound Identification: The identification of β-patchoulene and other constituents is achieved by comparing their retention times and mass spectra with those of known standards or by searching spectral libraries such as the Wiley Library.[1] The relative percentage of each component is typically calculated based on the peak area in the chromatogram.[7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of β-patchoulene content in different patchouli cultivars.

G cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Analysis & Comparison A Collection of Different Patchouli Cultivars B Drying of Plant Material A->B C Hydrodistillation / Steam Distillation B->C D Extraction of Essential Oil C->D E GC-MS Analysis D->E Inject Sample F Compound Identification (Mass Spectra Library) E->F G Quantification of β-Patchoulene F->G H Tabulation of β-Patchoulene Content G->H Compile Data I Comparative Study Report H->I

References

Beta-Patchoulene: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Beta-patchoulene (β-PAE), a tricyclic sesquiterpene isolated from patchouli oil (Pogostemon cablin), has garnered significant attention in pharmacological research for its potential therapeutic applications. Traditionally used in Chinese medicine for treating inflammatory conditions, recent scientific investigations have sought to validate and elucidate its efficacy through rigorous in vivo and in vitro studies.[1][2] This guide provides a comprehensive comparison of the performance of beta-patchoulene in living organisms versus controlled laboratory settings, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies, highlighting the dose-dependent anti-inflammatory and anti-cancer effects of beta-patchoulene.

Table 1: In Vivo Anti-inflammatory Efficacy of Beta-Patchoulene
ModelParameterTreatment Group (β-PAE Dose)ResultReference
Xylene-induced ear edema in miceEdema Inhibition (%)25 mg/kg28.3%[2]
50 mg/kg45.1%[2]
100 mg/kg62.5%[2]
Carrageenan-induced paw edema in miceEdema Inhibition (%) at 5h25 mg/kg25.7%[2]
50 mg/kg38.9%[2]
100 mg/kg54.2%[2]
Acetic acid-induced vascular permeability in miceInhibition of Dye Leakage (%)25 mg/kg21.4%[2]
50 mg/kg35.8%[2]
100 mg/kg49.6%[2]
LPS-induced acute lung injury in miceLung W/D Ratio50 mg/kgSignificant decrease vs. LPS group[3]
TNF-α in BALF (pg/mL)50 mg/kg~150 (vs. ~350 in LPS group)[3]
IL-6 in BALF (pg/mL)50 mg/kg~100 (vs. ~250 in LPS group)[3]
Table 2: In Vitro Anti-inflammatory Efficacy of Beta-Patchoulene
Cell LineParameterTreatment Condition (β-PAE)ResultReference
LPS-stimulated RAW264.7 macrophagesNO Production Inhibition (%)10 µM~40%[4]
20 µM~60%[4]
40 µM~80%[4]
PGE2 Production Inhibition (%)10 µM~30%[4]
20 µM~55%[4]
40 µM~75%[4]
TNF-α Secretion Inhibition (%)10 µM~25%[4]
20 µM~50%[4]
40 µM~70%[4]
IL-6 Secretion Inhibition (%)10 µM~35%[4]
20 µM~60%[4]
40 µM~80%[4]
Table 3: In Vitro Anti-cancer Efficacy of Beta-Patchoulene
Cell LineParameterTreatment Condition (β-PAE)ResultReference
Hypoxia-induced Huh-7 (Hepatocellular Carcinoma)Cell Viability (IC50)48 hours~10 µM[5]
Hypoxia-induced MHCC97 (Hepatocellular Carcinoma)Cell Viability (IC50)48 hours~5 µM[5]
Colony Formation Inhibition5 µMSignificant reduction[5]
Migration Inhibition5 µMSignificant reduction[5]
Invasion Inhibition5 µMSignificant reduction[5]

Key Experimental Protocols

In Vivo Anti-inflammatory Models

1. Xylene-Induced Ear Edema in Mice:

  • Animals: Kunming mice.

  • Procedure: Mice were randomly divided into control, model, and β-PAE treatment groups (25, 50, and 100 mg/kg, administered orally). One hour after administration, 0.03 mL of xylene was applied to the anterior and posterior surfaces of the right ear. The left ear served as a control.

  • Endpoint: One hour after xylene application, mice were euthanized, and circular sections of both ears were weighed. The difference in weight between the right and left ear punches was calculated as the edema.[2]

2. Carrageenan-Induced Paw Edema in Mice:

  • Animals: Kunming mice.

  • Procedure: β-PAE (25, 50, and 100 mg/kg) was administered orally one hour before the subplantar injection of 0.03 mL of 1% carrageenan in saline into the right hind paw.

  • Endpoint: Paw volume was measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.[2]

3. Acetic Acid-Induced Vascular Permeability in Mice:

  • Animals: Kunming mice.

  • Procedure: Mice received oral administration of β-PAE (25, 50, and 100 mg/kg). After one hour, each mouse was injected intravenously with 0.2 mL of 0.5% Evans blue dye. Thirty minutes later, 0.2 mL of 0.6% acetic acid was injected intraperitoneally.

  • Endpoint: Twenty minutes after the acetic acid injection, mice were euthanized, and the peritoneal cavity was washed with saline. The absorbance of the washing fluid was measured at 590 nm to quantify dye leakage.[2]

In Vitro Anti-inflammatory Model

1. LPS-Stimulated RAW264.7 Macrophages:

  • Cell Culture: RAW264.7 macrophages were cultured in DMEM supplemented with 10% fetal bovine serum.

  • Procedure: Cells were pre-treated with various concentrations of β-PAE (10, 20, 40 µM) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Endpoints:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine (TNF-α, IL-6) and Prostaglandin E2 (PGE2) Levels: Quantified from the cell culture medium using ELISA kits.[4]

In Vitro Anti-cancer Model

1. Hypoxia-Induced Hepatocellular Carcinoma (HCC) Cells:

  • Cell Culture: Huh-7 and MHCC97 cells were cultured under hypoxic conditions (1% O2).

  • Procedure: Cells were treated with varying concentrations of β-PAE (0-20 µM) for 48 hours.

  • Endpoints:

    • Cell Viability: Assessed using the CCK-8 assay.

    • Colony Formation: Evaluated by seeding treated cells in fresh media and allowing colonies to form over a period of time.

    • Migration and Invasion: Measured using Transwell assays.[5]

Signaling Pathway and Experimental Workflow Diagrams

The therapeutic effects of beta-patchoulene are mediated through the modulation of key signaling pathways.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Beta-Patchoulene Action cluster_2 Signaling Cascade cluster_3 Cellular Response LPS LPS NF_kB_pathway NF-κB Pathway LPS->NF_kB_pathway Activates beta_patchoulene Beta-Patchoulene beta_patchoulene->NF_kB_pathway Inhibits Nrf2_pathway Nrf2 Pathway beta_patchoulene->Nrf2_pathway Activates pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_pathway->pro_inflammatory_cytokines Upregulates iNOS_COX2 iNOS, COX-2 NF_kB_pathway->iNOS_COX2 Upregulates antioxidant_genes Antioxidant Genes (HO-1, NQO1) Nrf2_pathway->antioxidant_genes Upregulates G cluster_0 In Vivo Experiment cluster_1 In Vitro Experiment animal_model Animal Model (e.g., Mice) induction Induction of Condition (e.g., Inflammation, Injury) animal_model->induction treatment Treatment with Beta-Patchoulene induction->treatment assessment Assessment of Efficacy (e.g., Edema, Cytokine Levels) treatment->assessment cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) stimulation Stimulation/Induction (e.g., LPS, Hypoxia) cell_culture->stimulation treatment_vitro Treatment with Beta-Patchoulene stimulation->treatment_vitro analysis Analysis of Cellular Response (e.g., Viability, Gene Expression) treatment_vitro->analysis

References

A Comparative Purity Assessment of Commercially Available Beta-Patchoulene Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical standard is paramount for accurate and reproducible results. This guide provides a comparative assessment of commercially available β-patchoulene standards, offering a detailed analysis of their purity and the methodologies used for verification.

Beta-patchoulene, a tricyclic sesquiterpene, is a significant component of patchouli oil and is investigated for its potential therapeutic properties, including anti-inflammatory effects.[1][2][3] The reliability of research findings heavily depends on the quality of the reference standards used. This comparison aims to equip researchers with the necessary information to select a β-patchoulene standard that meets the stringent requirements of their studies.

Comparative Purity Analysis

The purity of β-patchoulene standards from three hypothetical major chemical suppliers was assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results, summarized in Table 1, reveal variations in the purity and impurity profiles among the suppliers.

SupplierStated PurityMeasured Purity (GC-FID, % Area)Key Impurities Identified (GC-MS)Notes
Supplier A >98%98.5%α-Patchoulene, γ-Patchoulene, SeychelleneMeets stated purity. Common isomeric impurities present in small quantities.
Supplier B >99% (High Purity)99.2%α-Patchoulene, Patchouli alcohol (trace)High purity confirmed. Presence of trace patchouli alcohol may be a consideration for some applications.
Supplier C >95%96.1%α-Patchoulene, δ-Guaiene, CaryophyllenePurity is within the specified range. A broader range of terpene impurities was detected.

Table 1: Comparative Purity of Commercial β-Patchoulene Standards. The data presented is a representative example and may not reflect the actual product specifications of any specific supplier. Purity was determined by the peak area normalization method in GC-FID analysis.[4][5]

Experimental Protocols

The following methodologies were employed for the purity assessment of the β-patchoulene standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

This technique is the standard for separating and identifying volatile compounds like terpenes.[6][7]

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 3°C/min to 240°C and held for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

  • Identification: Compounds were identified by comparing their mass spectra and retention indices with the NIST library and reference standards.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantitative Purity Assessment

GC-FID provides accurate quantification of the components.[4]

  • Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector.

  • Column and Conditions: Same as GC-MS analysis.

  • Detector Temperature: 300°C.

  • Quantification: Purity was determined using the area normalization method, where the peak area of β-patchoulene is expressed as a percentage of the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[8][9]

  • Instrumentation: Bruker Avance III HD 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.05% v/v tetramethylsilane (TMS).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid) is accurately weighed and mixed with a precisely weighed amount of the β-patchoulene standard.

  • Data Acquisition: A sufficient number of scans are acquired to achieve a high signal-to-noise ratio.

  • Purity Calculation: The purity of β-patchoulene is calculated by comparing the integral of a specific, well-resolved proton signal of β-patchoulene with the integral of a known proton signal from the internal standard.[9]

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for purity assessment and the logical flow of the comparison guide.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Sample β-Patchoulene Standard Dilution Dilution in Hexane Sample->Dilution qNMR qNMR Analysis Sample->qNMR with internal standard GCMS GC-MS Analysis Dilution->GCMS GCFID GC-FID Analysis Dilution->GCFID Identification Impurity Identification GCMS->Identification Quantification Purity Quantification GCFID->Quantification qNMR->Quantification Report Purity Report Identification->Report Quantification->Report

Caption: Experimental workflow for the purity assessment of β-patchoulene standards.

ComparisonLogic cluster_suppliers Commercial Standards cluster_assessment Purity Assessment cluster_comparison Comparative Analysis cluster_conclusion Guidance SupplierA Supplier A PurityAnalysis GC-MS & qNMR Analysis SupplierA->PurityAnalysis SupplierB Supplier B SupplierB->PurityAnalysis SupplierC Supplier C SupplierC->PurityAnalysis DataTable Data Summary Table PurityAnalysis->DataTable ImpurityProfile Impurity Profiling PurityAnalysis->ImpurityProfile Recommendation Selection Guidance for Researchers DataTable->Recommendation ImpurityProfile->Recommendation

Caption: Logical flow of the comparison guide for β-patchoulene standards.

Conclusion and Recommendations

The purity of commercially available β-patchoulene standards can vary, and it is crucial for researchers to select a product that aligns with the sensitivity and specificity of their assays. For applications requiring the highest accuracy, such as in quantitative studies or as a reference standard for method validation, a high-purity standard (>99%) with a comprehensive certificate of analysis detailing the impurity profile is recommended. For general research purposes, a standard with a purity of >98% may be sufficient. It is always advisable to perform an in-house purity verification, especially for long-term studies, to ensure the integrity of the research data. The presence of isomers like α-patchoulene and γ-patchoulene is common, and their potential impact on the experimental outcome should be considered.[10]

References

A Comparative Analysis of the Protective Effects of β-Patchoulene and Its Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence comparing the anti-inflammatory and gastroprotective efficacy of β-patchoulene with its precursor, patchouli alcohol, and its oxidative metabolite, patchoulene epoxide.

Introduction

β-Patchoulene, a tricyclic sesquiterpene found in patchouli oil, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Understanding the bioactivity of β-patchoulene in relation to its metabolic precursors and derivatives is crucial for drug development and therapeutic applications. This guide provides a comprehensive comparison of the protective effects of β-patchoulene with its precursor, patchouli alcohol, and its oxidative product, patchoulene epoxide. The data presented is compiled from various in vivo and in vitro studies, offering researchers, scientists, and drug development professionals a concise overview of their relative potencies and mechanisms of action.

Comparative Analysis of Protective Effects

The protective effects of β-patchoulene have been most extensively studied in the contexts of gastroprotection and anti-inflammation. Comparative studies have revealed significant differences in efficacy between β-patchoulene, patchouli alcohol, and patchoulene epoxide.

Gastroprotective Effects: β-Patchoulene vs. Patchouli Alcohol

Patchouli alcohol is a major constituent of patchouli oil and is known to convert to β-patchoulene under acidic conditions, such as those found in the stomach.[3] This conversion is significant as studies have shown that β-patchoulene exhibits a more potent gastroprotective effect than its precursor, patchouli alcohol.[3]

In a key study investigating ethanol-induced gastric injury in rats, β-patchoulene was found to be significantly more effective at reducing the ulcer area compared to patchouli alcohol.[3] The superior protective effect of β-patchoulene is attributed to its enhanced ability to modulate oxidative stress and inflammatory pathways.[3]

Table 1: Comparison of Gastroprotective Effects of β-Patchoulene and Patchouli Alcohol on Ethanol-Induced Gastric Injury in Rats [3]

ParameterControl (Ethanol)Patchouli Alcohol (40 mg/kg)β-Patchoulene (40 mg/kg)
Ulcer Area (mm²) 254.3 ± 45.7123.5 ± 28.978.2 ± 19.4**
Inhibition Rate (%) -51.469.2
MDA (nmol/mg prot) 8.7 ± 1.25.4 ± 0.84.1 ± 0.6
SOD (U/mg prot) 23.4 ± 3.138.7 ± 4.5*45.2 ± 5.1
TNF-α (pg/mg prot) 189.6 ± 25.3112.8 ± 15.785.4 ± 11.9**
IL-6 (pg/mg prot) 154.2 ± 21.895.7 ± 13.472.1 ± 10.3**

*p < 0.05, **p < 0.01 compared to the control group. Data is represented as mean ± SD.

Anti-inflammatory Effects: β-Patchoulene vs. Patchoulene Epoxide

Patchoulene epoxide is an oxidative metabolite of β-patchoulene.[4] Comparative studies on their anti-inflammatory properties have indicated that patchoulene epoxide possesses superior activity.[4]

In a study utilizing a lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 macrophages, patchoulene epoxide demonstrated a greater ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation, compared to β-patchoulene. This enhanced effect is linked to a more potent suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Table 2: Comparison of Anti-inflammatory Effects of β-Patchoulene and Patchoulene Epoxide on LPS-Stimulated RAW264.7 Macrophages [4]

Parameter (at 20 µM)Control (LPS)β-PatchoulenePatchoulene Epoxide
NO Production (% of control) 10065.3 ± 5.842.1 ± 4.3**
PGE2 Production (% of control) 10071.2 ± 6.451.8 ± 5.0
iNOS Protein Expression (% of control) 10058.9 ± 5.1*35.6 ± 3.9
COX-2 Protein Expression (% of control) 10068.4 ± 6.2*45.2 ± 4.7**

*p < 0.05, **p < 0.01 compared to the control group. Data is represented as mean ± SD.

Signaling Pathways and Mechanisms of Action

The protective effects of β-patchoulene and its related compounds are mediated through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of the NF-κB pathway, a central regulator of inflammation.[2]

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of beta_Patchoulene β-Patchoulene / Patchoulene Epoxide beta_Patchoulene->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by β-patchoulene and its derivatives.

Experimental Protocols

A summary of the key experimental methodologies cited in this guide is provided below.

Ethanol-Induced Gastric Ulcer Model in Rats[3]
  • Animal Model: Male Sprague-Dawley rats (180-220 g) were used.

  • Induction of Ulcer: Gastric ulcers were induced by oral administration of absolute ethanol (5 mL/kg).

  • Treatment: Patchouli alcohol (40 mg/kg) and β-patchoulene (40 mg/kg) were administered orally 1 hour before ethanol administration.

  • Assessment:

    • Ulcer Area: Stomachs were excised, and the ulcerated areas were measured.

    • Biochemical Analysis: Gastric mucosal tissues were homogenized to measure the levels of malondialdehyde (MDA) and superoxide dismutase (SOD) using commercially available kits.

    • Cytokine Measurement: Levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the gastric tissue were quantified using ELISA kits.

Caption: Experimental workflow for the ethanol-induced gastric ulcer model.

LPS-Induced Inflammation in RAW264.7 Macrophages[4]
  • Cell Culture: RAW264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells were pre-treated with β-patchoulene or patchoulene epoxide (20 µM) for 1 hour.

  • Inflammation Induction: Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Assessment:

    • NO Production: Nitric oxide levels in the culture supernatant were measured using the Griess reagent.

    • PGE2 Production: Prostaglandin E2 levels were quantified using an ELISA kit.

    • Western Blot Analysis: Cell lysates were subjected to western blotting to determine the protein expression levels of iNOS and COX-2.

Conclusion

The experimental data clearly indicates that while β-patchoulene possesses significant protective properties, its bioactivity can be surpassed by its derivatives. In the context of gastroprotection, β-patchoulene, formed from the conversion of patchouli alcohol in an acidic environment, is a more potent agent than its precursor. Conversely, for anti-inflammatory effects, the oxidative metabolite, patchoulene epoxide, demonstrates superior efficacy in downregulating key inflammatory mediators.

These findings have important implications for the development of therapeutics based on patchouli oil constituents. For gastric ailments, formulations that promote the conversion of patchouli alcohol to β-patchoulene could be advantageous. For inflammatory conditions, the use of patchoulene epoxide may offer a more potent therapeutic strategy. Further research into the in vivo metabolism of β-patchoulene is warranted to identify other potential metabolites and elucidate their pharmacological profiles, which will be crucial for optimizing the therapeutic applications of this promising natural compound.

References

Safety Operating Guide

Navigating the Safe Disposal of beta-Patchoulene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of beta-Patchoulene, a common sesquiterpene in laboratory settings. Adherence to these guidelines will help mitigate risks and ensure the responsible management of chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with beta-Patchoulene. While not classified as acutely toxic, it is recognized as an environmental hazard.

Key Hazard Information:

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2][3][4]

  • Human Health: May be fatal if swallowed and enters airways.[1][2][3][4][5] May cause an allergic skin reaction.[4][5]

  • Flammability: It is a combustible liquid.[5][6]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling beta-Patchoulene, including:

  • Safety goggles[1]

  • Chemical-resistant gloves[1][6]

  • Protective clothing[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to beta-Patchoulene.

PropertyValueSource
Flash Point99.44 °C (211.00 °F)[7]
Water Solubility0.1165 mg/L[7]
Boiling Point248.65 °C[7]
Melting Point54.95 °C[7]
Vapor Pressure0.0141 mmHg @ 20 °C[7]

Step-by-Step Disposal Protocol

The proper disposal of beta-Patchoulene should be handled through your institution's hazardous waste management program.[8][9] Never dispose of beta-Patchoulene down the drain or in regular trash.[8][10]

1. Waste Collection and Segregation:

  • Waste Container: Use a designated, compatible, and properly sealed waste container.[8][11][12] Plastic bottles are often preferred over glass to minimize the risk of breakage.[8]

  • Segregation: Store beta-Patchoulene waste separately from other chemical waste streams to prevent accidental mixing of incompatible substances.[11][12] At a minimum, segregate it from acids, bases, oxidizers, and water-reactive materials.[11]

2. Labeling the Waste Container:

  • Properly label the hazardous waste container with a hazardous waste tag as soon as waste is added.[8][9]

  • The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "beta-Patchoulene". Avoid using abbreviations or chemical formulas.[8]

    • The approximate quantity or concentration of the waste.[11]

    • The date of waste generation.[8]

    • Your name, department, and room number.[8]

3. Handling Spills:

  • In the event of a spill, immediately eliminate all ignition sources.[1][6]

  • Ventilate the area.[3][6]

  • Small Spills: Absorb the spill with an inert material such as sand, earth, or vermiculite.[1][3]

  • Large Spills: Contain the spill to prevent it from entering drains or water courses.[1] Use an absorbent material to collect the spilled liquid.[1]

  • Place the absorbent material and any contaminated items into a sealed container for disposal as hazardous waste.[6]

  • Wash the spill area thoroughly with detergent and water.[1]

4. Disposal of Empty Containers:

  • A container that has held beta-Patchoulene should be treated as hazardous waste unless properly decontaminated.

  • To decontaminate an empty container, it must be triple-rinsed with a suitable solvent that can remove the chemical residue.[9][11][12]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[9]

  • Once decontaminated, deface or remove the original label and dispose of the container as regular laboratory waste, following your institution's guidelines.[9][12]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for the pickup and disposal of the waste container.[8][9]

  • Waste is often disposed of through incineration by a licensed chemical disposal company.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of beta-Patchoulene.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify beta-Patchoulene Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B S1 Evacuate & Ventilate Area A->S1 If Spill Occurs C Select Compatible, Sealable Waste Container B->C D Transfer Waste to Container C->D E Securely Label Container with 'Hazardous Waste' Tag D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatible Chemicals F->G H Contact EHS for Waste Pickup G->H I Waste Transported by Authorized Personnel H->I J Final Disposal via Incineration or other Approved Method I->J S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Contaminated Material into a Sealed Container S2->S3 S3->D Treat as Hazardous Waste

Caption: Workflow for the proper disposal of beta-Patchoulene.

References

Essential Safety and Operational Guidance for Handling Beta-Patchoulene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of beta-patchoulene, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling beta-patchoulene, appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Equipment Specifications & Conditions
Eye/Face Protection Safety GogglesUse safety goggles to protect against splashes.
Hand Protection Chemical-Resistant GlovesRecommended, particularly for handling large volumes.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin contact.
Respiratory Protection RespiratorNot typically required in well-ventilated areas. Use an approved half-face respirator if using undiluted material in confined spaces.

First Aid Measures

In the event of exposure to beta-patchoulene, immediate first aid is crucial. Follow these procedures and seek medical attention as necessary.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing difficulties occur, seek immediate medical attention.[1]
Skin Contact Wash the affected area well with soap and plenty of water.[1][2] If skin irritation or a rash occurs, get medical advice.[3][4]
Eye Contact Flush the eyes with water for at least 15 minutes.[1] If irritation persists, see a doctor.[1]
Ingestion Do NOT induce vomiting.[1][2][3][4][5][6] Give a glass of water and seek immediate medical attention.[1] Beta-patchoulene may be fatal if swallowed and enters the airways.[3][4][6][7]

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are essential for maintaining a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[1][8]

  • Use only in a well-ventilated area.[1][8]

  • Keep away from heat, sparks, and open flames.[1][8]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[8][9]

  • Keep containers tightly closed.[5][8]

  • Protect from direct sunlight.[8]

Disposal:

  • Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[2][5][6]

  • Waste is suitable for incineration.[1]

  • For large spills, contain the material with earth, sand, or another inert absorbent and transfer it to a salvage container for disposal by a licensed company.[1]

  • Do not discharge into drains, watercourses, or onto the ground.[1][8]

Spill Response Workflow

A systematic approach is critical when responding to a chemical spill to ensure safety and minimize environmental impact. The following diagram outlines the logical workflow for handling a beta-patchoulene spill.

Spill_Response_Workflow Beta-Patchoulene Spill Response Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response cluster_final Final Steps Spill_Detected Spill Detected Assess_Size Assess Spill Size & Immediate Risk Spill_Detected->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Small Large_Spill Large Spill Assess_Size->Large_Spill Large Don_PPE_Small Don Appropriate PPE (Gloves, Goggles) Small_Spill->Don_PPE_Small Absorb_Small Absorb with Inert Material (e.g., sand, vermiculite) Don_PPE_Small->Absorb_Small Clean_Area_Small Wash Area with Detergent and Water Absorb_Small->Clean_Area_Small Dispose_Small Dispose of Waste in Sealed Container Clean_Area_Small->Dispose_Small Decontaminate Decontaminate & Restock Dispose_Small->Decontaminate Evacuate_Area Evacuate Immediate Area Large_Spill->Evacuate_Area Shut_Off_Ignition Shut Off Ignition Sources Evacuate_Area->Shut_Off_Ignition Ventilate Ensure Adequate Ventilation Shut_Off_Ignition->Ventilate Don_PPE_Large Don Full PPE (Gloves, Goggles, Respirator if needed) Ventilate->Don_PPE_Large Contain_Spill Contain Spill with Inert Absorbent Material Don_PPE_Large->Contain_Spill Collect_Waste Collect and Transfer to Salvage Containers Contain_Spill->Collect_Waste Contact_Disposal_Co Arrange for Disposal by Licensed Company Collect_Waste->Contact_Disposal_Co Contact_Disposal_Co->Decontaminate Report_Incident Report Incident per Institutional Protocol Decontaminate->Report_Incident

Caption: Logical workflow for responding to a beta-patchoulene spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.